Nav1.7-IN-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-fluoro-4-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethylamino)-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClFN4O2S2/c18-12-9-15(27(24,25)22-16-20-5-8-26-16)13(19)10-14(12)21-11-17-3-1-6-23(17)7-2-4-17/h5,8-10,21H,1-4,6-7,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWKBJBSEOZBRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN2C1)CNC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=NC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3] Its critical role in pain signaling has been established through human genetic studies, where loss-of-function mutations lead to a congenital inability to perceive pain, and gain-of-function mutations result in debilitating pain syndromes.[3][4][5] Consequently, the discovery and development of selective Nav1.7 inhibitors have become a major focus for pharmaceutical research aimed at creating novel, non-opioid analgesics.[1][2][6]
This technical guide provides an in-depth overview of the discovery and synthesis of selective Nav1.7 inhibitors. While the specific compound "Nav1.7-IN-3" is not documented in publicly available scientific literature and may represent an internal discovery candidate, this document will detail the common strategies, experimental protocols, and synthetic approaches employed in the development of compounds in this class.
The Role of Nav1.7 in Nociception
Nav1.7 is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[7][8] It functions as a threshold channel, amplifying small, sub-threshold depolarizations at nerve endings to initiate action potentials.[7][9] These action potentials are then propagated along the nerve fiber to the central nervous system, where they are perceived as pain. The unique biophysical properties of Nav1.7, such as its slow closed-state inactivation, allow it to respond to gradual, small depolarizations, making it an effective amplifier of pain signals.[8][9]
Below is a simplified representation of the Nav1.7 signaling pathway in pain transmission.
Caption: Simplified signaling pathway of Nav1.7 in pain transmission.
Discovery of Selective Nav1.7 Inhibitors
The primary challenge in developing Nav1.7 inhibitors is achieving selectivity over other sodium channel isoforms, particularly those in the central nervous system (Nav1.1, Nav1.2, Nav1.3), skeletal muscle (Nav1.4), and cardiac tissue (Nav1.5).[3] Off-target inhibition can lead to severe side effects, including seizures, muscle paralysis, and cardiac arrhythmias.[3]
A typical workflow for the discovery of selective Nav1.7 inhibitors is depicted below.
Caption: A generalized workflow for the discovery of Nav1.7 inhibitors.
Assay Development
The development of robust and sensitive assays is crucial for identifying selective Nav1.7 inhibitors.[10][11]
-
Electrophysiology Assays: Patch-clamp electrophysiology is the gold standard for characterizing ion channel modulators. It provides detailed information on the potency, selectivity, and mechanism of action (e.g., state-dependence) of a compound.
-
Membrane Potential Assays: These are higher-throughput assays that use voltage-sensitive dyes to measure changes in membrane potential. They are often used for primary screening of large compound libraries.[5][10][11] A common challenge with these assays is their potential bias towards non-selective pore blockers.[5][10][11] To overcome this, mechanism-specific assay designs have been developed, for instance, by using specific channel activators or mutant channel lines to favor the detection of more selective inhibitors, such as those targeting the voltage-sensing domain (VSD).[5][10][11]
Screening and Lead Identification
High-throughput screening (HTS) of large chemical libraries is a common starting point for identifying initial "hits". These hits are then subjected to a battery of secondary assays to confirm their activity and assess their selectivity against other Nav isoforms. Promising hits undergo medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties in a process known as hit-to-lead and lead optimization.
Quantitative Data for Exemplar Nav1.7 Inhibitors
The following table summarizes publicly available data for representative Nav1.7 inhibitors. This data is for illustrative purposes and highlights the key parameters evaluated during drug discovery.
| Compound/Toxin | Type | Target | IC50 (nM) | Selectivity vs. Nav1.5 | Reference |
| Tetrodotoxin (TTX) | Small Molecule | Nav Channels | ~34 (Nav1.7) | ~30-fold | [11] |
| PF-05089771 | Small Molecule | Nav1.7 (VSD4) | ~11 | >1000-fold | [10] |
| GX-936 | Small Molecule | Nav1.7 (VSD4) | ~26 | >1000-fold | [10] |
| ProTx-II | Peptide Toxin | Nav1.7 | ~0.3 | ~100-fold | [4] |
| PTx2-3127 | Engineered Peptide | Nav1.7 | 7 | >1000-fold | [12] |
Experimental Protocols
Automated Patch-Clamp Electrophysiology for Nav1.7
This protocol describes a typical method for assessing the potency of a test compound on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293).
-
Cell Culture: HEK293 cells stably expressing human Nav1.7 are cultured in appropriate media and maintained at 37°C and 5% CO2.
-
Cell Preparation: On the day of the experiment, cells are harvested and suspended in an extracellular solution.
-
Electrophysiology Recordings: Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system.
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. Nav1.7 currents are elicited by a depolarizing pulse to 0 mV for 20 ms.
-
Compound Application: A baseline recording is established, after which increasing concentrations of the test compound are applied. The effect of the compound on the peak Nav1.7 current is measured at steady state for each concentration.
-
Data Analysis: The peak current inhibition is plotted against the compound concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Synthesis of Arylsulfonamide-based Nav1.7 Inhibitors
Aryl sulfonamides are a well-known class of Nav1.7 inhibitors. A generalized synthetic scheme is presented below. This is a representative scheme and the specific reagents and conditions would vary for the synthesis of a particular analog.
Caption: A generalized synthetic scheme for an arylsulfonamide Nav1.7 inhibitor.
Step 1: Formation of the Aryl Sulfonyl Chloride
An appropriately substituted aniline is diazotized using sodium nitrite and hydrochloric acid at low temperature. The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper catalyst to yield the corresponding aryl sulfonyl chloride.
Step 2: Sulfonamide Formation
The aryl sulfonyl chloride is reacted with a suitable amine in the presence of a base (e.g., pyridine or triethylamine) to form the final aryl sulfonamide product. The product is then purified using standard techniques such as column chromatography or recrystallization.
Conclusion
The discovery and synthesis of selective Nav1.7 inhibitors represent a promising avenue for the development of novel analgesics. Success in this area hinges on the development of sophisticated screening assays that can identify selective compounds and the application of advanced medicinal chemistry to optimize their potency, selectivity, and pharmacokinetic properties. While significant challenges remain, ongoing research continues to advance our understanding of Nav1.7 and provides hope for new therapies for the millions of people affected by chronic pain.
References
- 1. Inhibitors of voltage-gated sodium channel Nav1.7: patent applications since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective Ligands and Drug Discovery Targeting the Voltage-Gated Sodium Channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 7. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 8. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]
Disclaimer: Information regarding a specific molecule designated "Nav1.7-IN-3" is not publicly available in the reviewed scientific literature. This guide, therefore, provides an in-depth overview of the general mechanisms of action for selective inhibitors of the voltage-gated sodium channel Nav1.7, which is presumed to be the target of a compound with such a designation.
Executive Summary
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] Its preferential expression in peripheral sensory and sympathetic neurons makes it a prime target for the development of novel analgesics.[2][3][4] Genetic studies in humans have solidified its role in nociception; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][3][5] This has spurred the development of selective Nav1.7 inhibitors aimed at mimicking the painless phenotype. This document details the molecular mechanisms through which such inhibitors modulate Nav1.7 channel function, the experimental protocols used for their characterization, and quantitative data for representative compounds.
The Role of Nav1.7 in Nociception
Nav1.7 is a tetrodotoxin-sensitive (TTX-S) sodium channel that plays a crucial role in initiating and propagating action potentials in response to noxious stimuli.[3][6] Key electrophysiological properties of Nav1.7 include:
-
Rapid activation and inactivation kinetics: Similar to other TTX-S channels.[3]
-
Slow recovery from inactivation: This property, along with slow closed-state inactivation, allows the channel to respond to small, slow depolarizations.[3][7][8]
-
Generation of large ramp currents: In response to gradual depolarizing stimuli, Nav1.7 generates a significant inward sodium current, effectively amplifying sub-threshold signals to reach the action potential threshold.[3][7][8]
These characteristics position Nav1.7 as a "threshold channel," setting the gain in nociceptive neurons.[4][8] By amplifying generator potentials at nerve endings, it plays a pivotal role in the initial stages of pain signaling.[9]
Mechanisms of Pharmacological Inhibition
Nav1.7 inhibitors can modulate channel function through several distinct mechanisms, primarily by physically blocking the ion-conducting pore or by allosterically modifying the channel's gating properties.
Pore Blockade
The most common mechanism for sodium channel blockers is the physical occlusion of the pore, preventing the influx of sodium ions.
-
Local Anesthetic Binding Site: Many state-dependent inhibitors, like local anesthetics, bind to a receptor site within the inner pore of the channel.[6][10] Their binding affinity is higher for the open and inactivated states of the channel compared to the resting state.[6] This "use-dependent" inhibition is more pronounced in rapidly firing neurons, such as those involved in pain transmission.
Voltage-Sensor Domain (VSD) Modulation
A promising strategy for achieving isoform selectivity is to target the voltage-sensor domains (VSDs) of the channel. The VSDs are responsible for sensing changes in membrane potential and initiating the conformational changes that lead to channel opening.
-
VSD-IV Targeting: Small molecules, such as aryl sulfonamides, have been developed to specifically bind to the VSD of domain IV (VSD-IV).[10][11] By binding to this site, these compounds can stabilize the inactivated state of the channel, thereby reducing channel availability.[11]
-
VSD-II Targeting: Certain peptide toxins, like ProTx-II, target the VSD of domain II (VSD-II).[6] This interaction can shift the voltage-dependence of activation to more depolarized potentials, making it more difficult for the channel to open in response to a stimulus.[10]
The general mechanism of action for a Nav1.7 inhibitor is depicted in the following signaling pathway diagram.
Caption: General signaling pathway of Nav1.7 inhibition.
Quantitative Data on Representative Nav1.7 Inhibitors
The following table summarizes the potency of various well-characterized Nav1.7 inhibitors. This data is compiled from multiple preclinical studies and illustrates the typical range of activity for these compounds.
| Compound | Target(s) | In Vitro Potency (IC₅₀) | Assay Type | Reference |
| Tetrodotoxin (TTX) | TTX-S Nav Channels | ~1-10 nM | Electrophysiology | [4][6] |
| ProTx-II | Nav1.7, Nav1.2, Nav1.5 | ~0.3 nM | Electrophysiology | [3] |
| PF-05089771 | Nav1.7 | ~11 nM | Electrophysiology | [12] |
| A-803467 | Nav1.8 >> Nav1.7 | >1 µM for Nav1.7 | Electrophysiology | [3] |
| Mexiletine | Non-selective Nav channels | ~20 µM | Electrophysiology | [13] |
Experimental Protocols
The characterization of Nav1.7 inhibitors relies on a variety of sophisticated experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for studying ion channel function and pharmacology.
Objective: To measure the effect of a compound on the biophysical properties of Nav1.7 channels, including activation, inactivation, and recovery from inactivation.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used to express recombinant human Nav1.7 channels. The cells are co-transfected with the alpha subunit of Nav1.7 (SCN9A) and auxiliary beta subunits (e.g., β1 and β2).[7]
-
Recording: A glass micropipette with a very fine tip (0.8-1.5 MΩ) is used to form a high-resistance seal with the membrane of a single cell.[7] The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Protocols: A series of voltage steps (protocols) are applied to the cell to elicit sodium currents. Different protocols are used to measure specific channel properties:
-
Current-Voltage (I-V) Relationship: To determine the voltage-dependence of activation.
-
Steady-State Inactivation: To assess the voltage at which half of the channels are inactivated.
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Recovery from Inactivation: To measure the time it takes for channels to recover from the inactivated state.
-
-
Compound Application: The test compound is applied to the cell via the extracellular solution, and the voltage protocols are repeated to determine the compound's effect on the measured currents.
The following diagram illustrates a typical experimental workflow for patch-clamp electrophysiology.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Preclinical Models
The in vivo efficacy of Nav1.7 inhibitors is tested in various animal models of pain.
-
Inflammatory Pain Models: Carrageenan or Complete Freund's Adjuvant (CFA) is injected into the paw of a rodent to induce inflammation and hypersensitivity to thermal and mechanical stimuli.[12]
-
Neuropathic Pain Models: These models involve surgical nerve injury, such as chronic constriction injury (CCI) or spinal nerve ligation (SNL), to mimic neuropathic pain conditions in humans.[1]
-
Burn Injury Models: A controlled burn is created to study pain associated with thermal injury.[14]
Conclusion and Future Directions
Nav1.7 remains a highly validated target for the treatment of pain. The development of selective inhibitors that can effectively modulate its function without causing significant side effects is an active area of research. While early clinical trials have faced challenges, a deeper understanding of the complex biology of Nav1.7 and its role in different pain states is paving the way for the next generation of analgesics. The discordance between preclinical and clinical findings highlights the need for improved translational models and clinical trial designs.[12][15] Future efforts will likely focus on developing inhibitors with novel mechanisms of action, such as those targeting protein-protein interactions that regulate Nav1.7 trafficking and function, and on combination therapies that may offer synergistic analgesic effects.[16][17]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 7. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 10. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nav1.7 channels: advancing preclinical models for pain drug discovery - Nanion Technologies [nanion.de]
- 14. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iasp-pain.org [iasp-pain.org]
- 16. physoc.org [physoc.org]
- 17. m.youtube.com [m.youtube.com]
A Note on the Target Compound: Initial searches for a specific compound designated "Nav1.7-IN-3" yielded limited publicly available information beyond its high potency (IC50 of 8 nM) as a selective, orally bioavailable voltage-gated sodium channel Nav1.7 inhibitor. Detailed structure-activity relationship (SAR) studies for this specific molecule are not readily found in the public domain. Therefore, this guide will focus on the well-documented SAR of a clinically relevant class of Nav1.7 inhibitors, the arylsulfonamides, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the principles guiding the development of potent and selective Nav1.7 antagonists.
Introduction to Nav1.7 as a Therapeutic Target
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2] This channel is preferentially expressed in peripheral nociceptive (pain-sensing) neurons of the dorsal root ganglia (DRG) and sympathetic neurons.[3] Its critical role in pain signaling is highlighted by human genetic studies: gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[4][5]
Nav1.7 channels play a crucial role in amplifying sub-threshold depolarizations in response to noxious stimuli, thereby setting the threshold for action potential generation.[6][7] This "gatekeeper" role makes selective inhibition of Nav1.7 a highly attractive strategy for developing novel analgesics with potentially fewer side effects than current therapies. The primary challenge in developing Nav1.7 inhibitors lies in achieving high selectivity over other Nav channel isoforms, particularly Nav1.5, which is critical for cardiac function, to avoid adverse cardiovascular effects.[1]
Core Scaffold and Structure-Activity Relationship (SAR) of Arylsulfonamide Inhibitors
A prominent class of Nav1.7 inhibitors is the arylsulfonamide series. The general structure consists of a central bicyclic core, an arylsulfonamide moiety, and various substituents that can be modified to optimize potency, selectivity, and pharmacokinetic properties.
Systematic SAR studies have explored various bicyclic cores to enhance Nav1.7 potency and selectivity.[2] Scaffold hopping from a benzoxazine to a chroman and indane bicyclic system has been a successful strategy.[2] The nature and substitution pattern on this core significantly influence the inhibitor's interaction with the channel.
The arylsulfonamide portion of the molecule is crucial for interacting with the voltage sensor domain (VSD) of the Nav1.7 channel. Modifications to the aryl ring and the sulfonamide linker have been extensively studied to improve potency and selectivity. For instance, replacement of a thiazole on the sulfonamide has led to significant improvements in solubility and selectivity over Nav1.5, as well as reduced inhibition of cytochrome P450 enzymes like CYP2C9.[2]
Quantitative SAR Data
The following table summarizes the structure-activity relationship for a series of chroman and indane aryl sulfonamide Nav1.7 inhibitors.
| Compound | Bicyclic Core | R1 | R2 | Nav1.7 IC50 (nM) | Nav1.5 IC50 (nM) | Selectivity (Nav1.5/Nav1.7) |
| 1 | Chroman | H | 4-F-Ph | 50 | 5000 | 100 |
| 2 | Chroman | Me | 4-F-Ph | 25 | 7500 | 300 |
| 3 | Indane | H | 4-F-Ph | 40 | 4000 | 100 |
| 4 | Indane | Me | 4-F-Ph | 20 | 8000 | 400 |
| 5 | Chroman | H | 2-Thiazolyl | 15 | >10000 | >667 |
| 6 (Lead) | Indane | Me | 2-Thiazolyl | 10 | >15000 | >1500 |
Data is representative and compiled for illustrative purposes based on trends reported in medicinal chemistry literature.[2]
Experimental Protocols
The primary method for assessing the potency and selectivity of Nav1.7 inhibitors is the whole-cell patch-clamp electrophysiology assay.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing human Nav1.7, Nav1.5, or other Nav channel isoforms are commonly used.
Protocol:
-
Cells are cultured to 70-80% confluency and then harvested.
-
Whole-cell voltage-clamp recordings are performed using an automated patch-clamp system (e.g., Patchliner) or a manual setup.
-
The standard external solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, and 10 HEPES, adjusted to pH 7.4 with NaOH.
-
The internal solution typically contains (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, adjusted to pH 7.3 with CsOH.
-
Cells are held at a holding potential of -120 mV.
-
Nav currents are elicited by a depolarizing pulse to 0 mV for 20 ms.
-
Compounds are pre-incubated with the cells for a defined period (e.g., 5 minutes) before recording the post-compound current.
-
The inhibition of the peak sodium current is measured, and IC50 values are determined by fitting the concentration-response data to a Hill equation.
To assess the efficacy of Nav1.7 inhibitors in a physiological context, various animal models of pain are employed.
Formalin-Induced Pain Model:
-
Rodents (e.g., mice or rats) are habituated to the testing environment.
-
The test compound or vehicle is administered orally or via another relevant route.
-
After a set pre-treatment time, a dilute solution of formalin is injected into the plantar surface of the hind paw.
-
The time spent licking or biting the injected paw is recorded in two phases: the acute phase (0-5 minutes post-injection) and the tonic phase (15-30 minutes post-injection).
-
A reduction in the duration of nocifensive behaviors in the compound-treated group compared to the vehicle group indicates analgesic efficacy.
Signaling Pathway and Mechanism of Action
Nav1.7 is a key component of the nociceptive signaling pathway.
Nav1.7 inhibitors, such as the arylsulfonamides, are state-dependent blockers, meaning they preferentially bind to certain conformations of the channel (e.g., the inactivated state). By binding to the channel, they prevent the influx of sodium ions, thereby dampening the amplification of the generator potential and raising the threshold for action potential firing. This leads to a reduction in the transmission of pain signals to the central nervous system.
Conclusion
The development of selective Nav1.7 inhibitors represents a promising avenue for the treatment of chronic pain. The structure-activity relationship studies of arylsulfonamides and other chemical series have provided valuable insights into the key structural features required for high potency and selectivity. Continued research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors will be crucial for translating the genetic validation of Nav1.7 into clinically effective analgesics.
References
- 1. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prediction and Optimization of NaV1.7 Sodium Channel Inhibitors Based on Machine Learning and Simulated Annealing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. Genetic validation from individuals with loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, resulting in a congenital inability to experience most forms of pain, has spurred significant research into selective inhibitors of this channel. This technical guide provides a comprehensive overview of Nav1.7-IN-3, a selective inhibitor of Nav1.7. While publicly available data on this compound is limited, this document consolidates the known information and provides a framework for its potential characterization and application in pain research. This guide will detail its mechanism of action, available potency data, and the requisite experimental protocols for its comprehensive evaluation. Furthermore, it will explore the broader context of selective Nav1.7 inhibition in preclinical pain models and the expected pharmacokinetic profiles of such compounds.
Introduction to Nav1.7 as a Pain Target
Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells. Among the nine subtypes (Nav1.1-Nav1.9), Nav1.7 is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1] Its biophysical properties, including a slow recovery from inactivation, make it a key amplifier of sub-threshold depolarizations at nerve endings, effectively setting the gain for pain signals.[1]
The critical role of Nav1.7 in pain perception is unequivocally demonstrated by human genetic studies. Loss-of-function mutations in the SCN9A gene lead to congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain but other sensory modalities remain intact. Conversely, gain-of-function mutations in SCN9A are linked to debilitating pain disorders such as inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD). This strong genetic validation has positioned Nav1.7 as a high-priority target for the development of non-opioid analgesics.
This compound: A Selective Inhibitor
This compound is described as a selective, orally bioavailable inhibitor of the voltage-gated sodium channel Nav1.7.[1] The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50).
Potency
The inhibitory potency of this compound against human Nav1.7 channels has been reported by a commercial supplier.
| Compound | Target | IC50 (nM) | Source |
| This compound | hNav1.7 | 8 | [1] |
Note: This IC50 value is from a commercial supplier and has not been independently verified in peer-reviewed literature.
Characterization of a Selective Nav1.7 Inhibitor: A Methodological Overview
Due to the limited publicly available data for this compound, this section outlines the standard experimental protocols and expected data for a comprehensive characterization of a selective Nav1.7 inhibitor. This information is provided to guide researchers in the evaluation of this compound or similar compounds.
In Vitro Selectivity Profiling
A crucial aspect of developing a safe and effective Nav1.7 inhibitor is to determine its selectivity against other sodium channel subtypes to minimize off-target effects. For instance, inhibition of Nav1.5 can lead to cardiovascular side effects, while effects on central nervous system-expressed channels like Nav1.1, Nav1.2, and Nav1.6 can cause neurological adverse events.
Experimental Protocol: Electrophysiological Assessment of Selectivity
The selectivity of a Nav1.7 inhibitor is typically assessed using whole-cell patch-clamp electrophysiology on cell lines (e.g., HEK293 or CHO cells) stably expressing each of the human Nav channel subtypes (hNav1.1-hNav1.9).
Illustrative Data for a Selective Nav1.7 Inhibitor (Data for PF-05089771 is shown for context)
| Channel | IC50 (nM) | Fold Selectivity vs. hNav1.7 |
| hNav1.7 | 11 | 1 |
| hNav1.1 | 8,000 | >727 |
| hNav1.2 | 16,000 | >1455 |
| hNav1.3 | 12,000 | >1091 |
| hNav1.4 | 11,000 | 1000 |
| hNav1.5 | >30,000 | >2727 |
| hNav1.6 | 1,700 | 155 |
| hNav1.8 | >30,000 | >2727 |
This data is for the well-characterized Nav1.7 inhibitor PF-05089771 and is provided as an example of a typical selectivity profile. Specific data for this compound is not publicly available.
Workflow for Electrophysiological Screening
In Vivo Efficacy in Pain Models
To assess the therapeutic potential of a Nav1.7 inhibitor, its efficacy must be evaluated in relevant animal models of pain. These models can be broadly categorized into those that measure inflammatory pain and those that assess neuropathic pain.
Experimental Protocol: Inflammatory Pain Models
-
Carrageenan- or Complete Freund's Adjuvant (CFA)-induced Paw Edema: Injection of carrageenan or CFA into the hind paw of a rodent induces localized inflammation, resulting in thermal and mechanical hyperalgesia. The analgesic effect of the test compound is measured by assessing the withdrawal latency to a thermal stimulus (e.g., Hargreaves test) or the withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).
Experimental Protocol: Neuropathic Pain Models
-
Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI): These surgical models involve ligation or transection of peripheral nerves in the rodent hind limb, leading to the development of chronic mechanical allodynia and thermal hyperalgesia, mimicking human neuropathic pain conditions. The efficacy of the compound is assessed by measuring changes in withdrawal thresholds.
Illustrative Data for a Selective Nav1.7 Inhibitor in a Pain Model
| Pain Model | Species | Endpoint | Expected Outcome with Selective Nav1.7 Inhibitor |
| CFA-induced inflammatory pain | Rat | Thermal Hyperalgesia | Reversal of heat hypersensitivity |
| SNI-induced neuropathic pain | Mouse | Mechanical Allodynia | Reversal of mechanical hypersensitivity |
This table represents the expected outcomes for a selective Nav1.7 inhibitor. Specific in vivo efficacy data for this compound is not publicly available.
Logical Flow of In Vivo Efficacy Testing
Pharmacokinetic Profiling
Understanding the pharmacokinetic (PK) properties of a compound is essential for designing effective in vivo studies and for predicting its behavior in humans. Key PK parameters include maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2).
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Rodents (e.g., rats or mice) are administered the compound via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood samples are collected at various time points post-dosing.
-
The concentration of the compound in the plasma is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
PK parameters are calculated from the plasma concentration-time profile.
Illustrative Pharmacokinetic Data for a Small Molecule Nav1.7 Inhibitor
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 2 |
| t1/2 (h) | 6 |
| Bioavailability (%) | 40 |
This table provides example pharmacokinetic parameters. Specific PK data for this compound is not publicly available.
Signaling Pathways and Mechanism of Action
Nav1.7 channels are integral to the transmission of pain signals from the periphery to the central nervous system. The inhibition of Nav1.7 by a selective blocker is expected to dampen the excitability of nociceptive neurons, thereby reducing the perception of pain.
Signaling Pathway of Nociception
Conclusion
This compound is presented as a selective inhibitor of Nav1.7 with a reported IC50 of 8 nM. While this positions it as a potent molecule for research into Nav1.7-mediated pain signaling, a comprehensive understanding of its therapeutic potential requires further investigation. This guide has outlined the standard methodologies for characterizing such a compound, including in vitro selectivity profiling, in vivo efficacy testing in relevant pain models, and pharmacokinetic analysis. The provided diagrams illustrate the key experimental workflows and the central role of Nav1.7 in the nociceptive pathway. For researchers and drug development professionals, the thorough evaluation of this compound, following the principles and protocols described herein, will be essential to validate its selectivity and to determine its potential as a novel, non-opioid analgesic. The lack of extensive public data on this compound underscores the need for rigorous, independent characterization to substantiate its reported potency and selectivity.
References
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Nav1.7-IN-3" is not described in publicly available scientific literature. This guide will therefore focus on the extensively studied and well-characterized Nav1.7 inhibitor, PF-05089771 , as a representative example to illustrate the core principles, mechanisms, and experimental methodologies relevant to the inhibition of the Nav1.7 channel in nociceptive signaling pathways.
Executive Summary
The voltage-gated sodium channel, Nav1.7, encoded by the SCN9A gene, is a genetically validated, high-priority target for the development of novel analgesics. Its preferential expression in peripheral nociceptive neurons and its critical role in amplifying pain signals position it as a key regulator of pain perception. Gain-of-function mutations in Nav1.7 lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain, highlighting the therapeutic potential of its selective inhibition. This document provides a technical overview of the role of Nav1.7 in nociceptive signaling and the mechanism by which selective inhibitors, exemplified by PF-05089771, modulate its function. We present quantitative data on inhibitor potency and selectivity, detailed experimental protocols for in vitro and in vivo characterization, and visual diagrams of the underlying biological pathways and experimental workflows.
The Role of Nav1.7 in Nociceptive Signaling
Nociception, the neural process of encoding and processing noxious stimuli, begins at the peripheral terminals of specialized sensory neurons called nociceptors. Nav1.7 channels are densely expressed at these terminals and along the sensory axon.
Due to their unique electrophysiological properties, including slow recovery from inactivation and a significant response to small, slow depolarizations, Nav1.7 channels act as signal amplifiers.[1] When a noxious stimulus (e.g., heat, mechanical pressure, chemical irritant) activates transducer channels on the nociceptor, it causes a small influx of positive ions, creating a subthreshold "generator potential." Nav1.7 channels respond to this small depolarization by opening, allowing a larger influx of sodium ions (Na⁺), which further depolarizes the membrane. This amplification is crucial for bringing the neuron's membrane potential to the threshold required to fire an action potential, which is then propagated primarily by other sodium channels like Nav1.8.[2] The pain signal travels along the axon to the spinal cord, where it is transmitted to second-order neurons and ascends to the brain, resulting in the conscious perception of pain.
Selective inhibitors of Nav1.7 are designed to block this initial amplification step. By preventing the Nav1.7-mediated Na⁺ influx, these compounds effectively increase the threshold required to initiate an action potential, thereby dampening or preventing the transmission of pain signals from the periphery without affecting other essential neurological functions.
Quantitative Data for Representative Nav1.7 Inhibitors
The efficacy and selectivity of Nav1.7 inhibitors are determined primarily through electrophysiological assays. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of the inhibitor required to block 50% of the sodium current mediated by the channel.
Table 1: Potency and Selectivity of PF-05089771 (Small Molecule)
PF-05089771 is a potent, state-dependent arylsulfonamide inhibitor that interacts with the voltage-sensor domain of the Nav1.7 channel.[3][4]
| Target Channel | Species | IC₅₀ (nM) | Selectivity vs. hNav1.7 | Reference(s) |
| Nav1.7 | Human | 11 | - | [5][6][7] |
| Nav1.7 | Mouse | 8 | ~1.4x more potent | [5][6][7] |
| Nav1.7 | Rat | 171 | ~15.5x less potent | [5][6][7] |
| Nav1.7 | Cynomolgus | 12 | ~1.1x less potent | [6][7] |
| Nav1.1 | Human | 850 | ~77-fold | [5] |
| Nav1.2 | Human | 110 | ~10-fold | [5] |
| Nav1.3 | Human | 11,000 | ~1000-fold | [5] |
| Nav1.4 | Human | 10,000 | ~909-fold | [5] |
| Nav1.5 | Human | 25,000 | ~2272-fold | [5] |
| Nav1.6 | Human | 160 | ~14.5-fold | [5] |
| Nav1.8 | Human | >10,000 | >909-fold | [6][7] |
Table 2: Potency and Selectivity of µ-SLPTX-Ssm6a (Peptide Toxin)
µ-SLPTX-Ssm6a is a 46-residue peptide discovered in centipede venom that potently and selectively inhibits Nav1.7.[8]
| Target Channel | Species | IC₅₀ (nM) | Selectivity vs. hNav1.7 | Reference(s) |
| Nav1.7 | Human | ~25 | - | [8] |
| Nav1.1 | Human | 4,100 | ~164-fold | [8] |
| Nav1.2 | Human | 813 | ~32-fold | [8] |
| Nav1.3 | Human | No Effect | >400-fold | [8] |
| Nav1.4 | Human | No Effect | >400-fold | [8] |
| Nav1.5 | Human | No Effect | >400-fold | [8] |
| Nav1.6 | Human | 15,200 | ~608-fold | [8] |
| Nav1.8 | Human | No Effect | >400-fold | [8] |
Detailed Experimental Protocols
The characterization of Nav1.7 inhibitors relies on robust in vitro and in vivo models. The following protocols are representative of standard methodologies used in the field.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the activity of ion channels and the effect of pharmacological agents.[9] It involves forming a high-resistance (gigaohm) seal between a glass micropipette and the membrane of a single cell expressing the channel of interest.
Objective: To determine the IC₅₀ of an inhibitor on human Nav1.7 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells.
4.1.1 Cell Culture and Expression Induction
-
Cell Line: Stable, tetracycline-inducible HEK293 cell line expressing human Nav1.7.[3][10]
-
Propagation Medium: Dulbecco's Modified Eagle Medium/F12 (DMEM/F12) 50:50 mix, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin/Streptomycin, 10 µg/ml Blasticidin, and 200 µg/ml Zeocin for selection.[3]
-
Culture Conditions: Cells are maintained at 37°C in a humidified incubator with 5% CO₂. They are passaged at 70-80% confluency using 0.05% Trypsin/EDTA.[3]
-
Induction of Nav1.7 Expression: 24 hours prior to an experiment, the culture medium is replaced with an induction medium containing DMEM/F12, 10% FBS, 1% Penicillin/Streptomycin, 1 µg/ml Doxycycline, and 3 mM Sodium Butyrate.[3][6]
4.1.2 Electrophysiological Recording
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 80 NaCl, 60 NMDG-Cl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with HCl; Osmolarity ~300 mOsm.[7]
-
Intracellular (Pipette) Solution (in mM): 75 CsF, 65 CsCl, 2.5 MgCl₂, 5 EGTA, 10 HEPES. pH adjusted to 7.4 with CsOH; Osmolarity ~300 mOsm.[11] Cesium (Cs⁺) is used to block potassium channels.
-
-
Recording Procedure:
-
Induced cells are plated onto glass coverslips and transferred to a recording chamber on the microscope stage, continuously perfused with extracellular solution.
-
A glass micropipette (resistance 2–3 MΩ) filled with intracellular solution is advanced to the surface of a cell.
-
A gigaohm seal is formed via gentle suction, and the membrane patch is ruptured to achieve whole-cell configuration.
-
The cell is held at a holding potential of -120 mV to ensure all Nav1.7 channels are in the closed, resting state.
-
To elicit a current, the membrane is depolarized with a voltage step to 0 mV for 20-50 ms.[12]
-
A stable baseline current is established before the application of any compound.
-
The test inhibitor (e.g., PF-05089771) is perfused into the bath at increasing concentrations. The peak inward Na⁺ current is measured at each concentration after the effect has reached equilibrium.
-
The percentage of current inhibition is calculated relative to the baseline, and the data are fitted to a Hill equation to determine the IC₅₀.
-
In Vivo: Mouse Capsaicin-Induced Neurogenic Flare Model
This model assesses the ability of a compound to inhibit neurogenic inflammation, a process involving the release of neuropeptides from nociceptor terminals that is dependent on action potential firing.
Objective: To evaluate the in vivo efficacy of an orally administered Nav1.7 inhibitor in reducing capsaicin-induced vasodilation (flare).
-
Animals: Adult male C57BL/6 mice.
-
Compound Administration:
-
PF-05089771 is formulated in an appropriate vehicle for oral gavage.
-
Mice are fasted briefly before dosing.
-
A baseline measurement of skin blood flow is taken.
-
Mice are treated with the vehicle or PF-05089771 (e.g., 1 and 10 mg/kg) via oral gavage.[13]
-
-
Flare Induction and Measurement:
-
Data Analysis:
-
The flare response is quantified by calculating the Area Under the Curve (AUC) of the blood flow measurement over time.
-
The AUC values for the compound-treated groups are compared to the vehicle-treated group using statistical analysis (e.g., ANOVA) to determine if the inhibitor significantly reduced the flare response.[13]
-
Conclusion
The voltage-gated sodium channel Nav1.7 is a cornerstone of nociceptive signaling, acting as a critical amplifier for pain signals at their point of origin. Its strong genetic validation in human pain disorders makes it an exceptionally compelling target for analgesic drug development. As demonstrated with the representative inhibitor PF-05089771, potent and selective pharmacological blockade of Nav1.7 can effectively suppress nociceptor activity. The successful development of Nav1.7-targeted therapeutics hinges on rigorous preclinical evaluation using detailed methodologies, such as the whole-cell patch-clamp and in vivo pain models described herein. While clinical translation has proven challenging, the fundamental role of Nav1.7 in pain ensures that it will remain a focus of intensive research and development efforts aimed at creating a new generation of non-opioid pain therapies.
References
- 1. esrf.fr [esrf.fr]
- 2. bio.fsu.edu [bio.fsu.edu]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. β1- and β3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Whole-cell patch-clamp recordings (human Nav1.2 and Nav1.7) [bio-protocol.org]
- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanion.de [nanion.de]
- 13. researchgate.net [researchgate.net]
Disclaimer: As of November 2025, there is no publicly available information regarding a compound specifically designated "Nav1.7-IN-3". This technical guide has been constructed using publicly accessible data for the well-characterized and potent Nav1.7 inhibitor, PF-05089771 , to serve as a representative example fulfilling the user's specified format and content requirements. All data presented herein pertains to PF-05089771.
This document provides an in-depth technical overview intended for researchers, scientists, and drug development professionals. It details the inhibitory potency, experimental protocols, and relevant signaling pathways associated with a selective inhibitor of the voltage-gated sodium channel Nav1.7, a key target in pain signaling.
Quantitative Data Summary
The inhibitory potency of PF-05089771 has been determined across various species and against a panel of other voltage-gated sodium channel subtypes, demonstrating its high potency and selectivity for Nav1.7.
| Target | Species | IC50 (nM) | Assay Type |
| Nav1.7 | Human | 11 | Electrophysiology |
| Nav1.7 | Mouse | 8 | Electrophysiology |
| Nav1.7 | Rat | 171 | Electrophysiology |
| Nav1.1 | Human | 850 | Electrophysiology |
| Nav1.2 | Human | 110 | Electrophysiology |
| Nav1.3 | Human | 11,000 | Electrophysiology |
| Nav1.4 | Human | 10,000 | Electrophysiology |
| Nav1.5 | Human | 25,000 | Electrophysiology |
| Nav1.6 | Human | 160 | Electrophysiology |
Table 1: IC50 values of PF-05089771 for Nav1.7 and other Nav channel subtypes. Data compiled from publicly available sources.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the potency and selectivity of Nav1.7 inhibitors like PF-05089771.
Cell Line Maintenance and Transfection
Human Embryonic Kidney (HEK293) cells are a commonly used host for the heterologous expression of Nav1.7 channels.
-
Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Stable Transfection: For consistent expression, HEK293 cells are stably transfected with a mammalian expression vector containing the full-length cDNA of the human Nav1.7 α-subunit (SCN9A). Transfected cells are selected and maintained using an appropriate selection antibiotic.
Whole-Cell Patch-Clamp Electrophysiology
Automated patch-clamp systems are frequently employed for high-throughput screening and detailed characterization of ion channel modulators.
Solutions:
-
Extracellular (External) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.
-
Intracellular (Internal) Solution (in mM): 105 CsF, 35 NaCl, 10 EGTA, 10 HEPES, 2 MgCl2. The pH is adjusted to 7.2 with CsOH.
Recording Protocol for IC50 Determination:
-
Cell Plating: HEK293 cells stably expressing Nav1.7 are plated onto the appropriate substrate for the automated patch-clamp system.
-
Whole-Cell Configuration: The system establishes a whole-cell patch-clamp configuration.
-
Voltage Protocol: To determine the IC50 value, a specific voltage protocol is applied. A typical protocol involves:
-
A holding potential of -120 mV.
-
A depolarizing step to 0 mV for 20 ms to elicit a peak inward sodium current.
-
This protocol is repeated at a set frequency (e.g., 0.1 Hz).
-
-
Compound Application: A baseline current is established, after which increasing concentrations of the test compound (e.g., PF-05089771) are perfused over the cells.
-
Data Analysis: The peak inward current at each concentration is measured and normalized to the baseline current. The resulting concentration-response curve is fitted with a Hill equation to determine the IC50 value.
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a Nav1.7 inhibitor.
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 in the pain signaling pathway and its inhibition.
For Researchers, Scientists, and Drug Development Professionals
Nav1.7-IN-3 has been identified as a selective and orally bioavailable inhibitor of the voltage-gated sodium channel Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of 8 nM. This compound is noted for its potential in pain relief, attributed to its targeted action on Nav1.7, a channel genetically validated as a critical mediator of pain signals in humans. Furthermore, reports suggest that this compound has limited penetration of the central nervous system (CNS), a desirable characteristic for peripherally acting analgesics aiming to minimize central side effects.
In Silico and Preclinical Data Summary
While specific pharmacokinetic parameters for this compound remain proprietary or unpublished, the general profile of a selective, orally bioavailable Nav1.7 inhibitor with limited CNS penetration suggests a molecule designed to target peripheral pain pathways. The low nanomolar IC50 value indicates high potency at its intended target.
Experimental Protocols: A General Overview
In the absence of specific published methods for this compound, this section outlines the standard experimental protocols typically employed in the preclinical evaluation of oral bioavailability and pharmacokinetics for a compound of this nature.
In Vitro Metabolic Stability Assessment
-
Objective: To assess the compound's stability in the presence of liver microsomes or hepatocytes to predict its metabolic clearance in vivo.
-
Typical Protocol:
-
Incubate this compound at a known concentration (e.g., 1 µM) with liver microsomes (from species such as human, rat, mouse, dog) or cryopreserved hepatocytes.
-
The reaction mixture includes a cofactor, NADPH, to initiate metabolic processes.
-
Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched with a solvent like acetonitrile.
-
The concentration of the remaining parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
-
Caco-2 Permeability Assay
-
Objective: To predict the intestinal absorption of an orally administered drug.
-
Typical Protocol:
-
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, are cultured on a semi-permeable membrane in a transwell plate.
-
This compound is added to the apical (AP) side of the monolayer.
-
Samples are collected from the basolateral (BL) side at various time points to measure the amount of compound that has crossed the monolayer.
-
The experiment is also performed in the reverse direction (BL to AP) to assess active efflux.
-
The apparent permeability coefficient (Papp) is calculated. A high Papp value is indicative of good potential for oral absorption.
-
In Vivo Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of this compound following oral and intravenous administration in an animal model (e.g., rat, mouse).
-
Typical Protocol:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are fasted overnight before dosing.
-
Dosing:
-
Oral (PO): A formulation of this compound (e.g., in a vehicle like 0.5% methylcellulose) is administered via oral gavage at a specific dose (e.g., 5 or 10 mg/kg).
-
Intravenous (IV): A solution of this compound is administered via a tail vein or other suitable vein at a lower dose (e.g., 1 or 2 mg/kg).
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
Bioanalysis: The concentration of this compound in plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t½ (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F% (Oral Bioavailability): Calculated as (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
-
Visualizing the Drug Development Workflow
The following diagram illustrates a generalized workflow for the preclinical pharmacokinetic evaluation of a novel compound like this compound.
Caption: Generalized workflow for preclinical pharmacokinetic evaluation.
The Nav1.7 Signaling Pathway in Nociception
Nav1.7 plays a crucial role in the transmission of pain signals. The following diagram illustrates its position in the nociceptive signaling pathway.
Caption: Role of Nav1.7 in the nociceptive signaling pathway.
Disclaimer: There is no publicly available scientific literature or data for a compound specifically designated "Nav1.7-IN-3". This guide provides a comprehensive overview of the principles and challenges related to achieving limited central nervous system (CNS) penetration for the broader class of Nav1.7 inhibitors, a critical goal in the development of novel analgesics.
Introduction to Nav1.7 and the Rationale for Peripheral Restriction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a pivotal player in pain signaling.[1][2][3] Its high expression in peripheral nociceptive (pain-sensing) neurons makes it a highly validated target for the development of new pain therapeutics.[4][5][6][7] A key strategy in the clinical development of Nav1.7 inhibitors is to limit their penetration into the central nervous system. This approach aims to minimize potential on-target CNS side effects, such as the loss of smell (anosmia), due to Nav1.7 expression in olfactory sensory neurons.[1] Furthermore, avoiding the CNS reduces the risk of off-target interactions with other sodium channel subtypes (e.g., Nav1.1, Nav1.2, Nav1.3) that are abundant in the brain and could lead to severe adverse effects.[1]
Quantitative Assessment of CNS Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is quantified through several pharmacokinetic parameters. The primary goal for a peripherally restricted Nav1.7 inhibitor is to achieve a low unbound brain-to-unbound plasma concentration ratio (Kp,uu), which signifies that the free drug concentration in the brain is significantly lower than in the systemic circulation.
Table 1: Key Pharmacokinetic Parameters for Assessing CNS Penetration of Hypothetical Nav1.7 Inhibitors
| Parameter | Compound with High CNS Penetration | Compound with Limited CNS Penetration | Desired Profile for Peripheral Restriction |
| Plasma Protein Binding (%) | 96 | 99.5 | High |
| Brain Tissue Binding (%) | 92 | 98 | High |
| Unbound Fraction in Plasma (fu,plasma) | 0.04 | 0.005 | Low |
| Unbound Fraction in Brain (fu,brain) | 0.08 | 0.02 | Low |
| Total Brain-to-Plasma Ratio (Kp) | 1.2 | 0.05 | Low (< 0.3) |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | 2.4 | 0.1 | Very Low (< 0.2) |
| P-glycoprotein (P-gp) Efflux Ratio | 1.1 | > 4.0 | High (> 2.0) |
Detailed Experimental Protocols
A combination of in vitro and in vivo studies is essential to characterize the CNS penetration profile of a potential drug candidate.
In Vitro Methodologies
-
Cellular Permeability and Efflux Assessment:
-
Protocol: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-glycoprotein) are cultured on semi-permeable filter plates to form a polarized monolayer. The test compound is applied to either the apical (blood-facing) or basolateral (brain-facing) side. Samples are taken from the receiving chamber at various time points and analyzed by liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: The apparent permeability (Papp) is calculated for both directions. A high efflux ratio (Papp(B-A) / Papp(A-B) > 2) indicates that the compound is a substrate for P-glycoprotein and is actively transported out of cells, a desirable characteristic for limiting CNS penetration.
-
-
Brain and Plasma Protein Binding:
-
Protocol: Equilibrium dialysis is performed by placing plasma or brain homogenate containing the test compound on one side of a semi-permeable membrane and a buffer solution on the other. The system is incubated until equilibrium is reached. The concentrations in both chambers are then measured by LC-MS to determine the fraction of unbound drug.
-
In Vivo Methodologies
-
Rodent Pharmacokinetic Analysis:
-
Protocol: The candidate compound is administered to rats or mice. At designated time points, blood and brain tissue are collected. Plasma is isolated, and brain tissue is homogenized. Drug concentrations in both matrices are determined by LC-MS.
-
Data Interpretation: This allows for the calculation of the total brain-to-plasma ratio (Kp).
-
-
Brain Microdialysis:
-
Protocol: To directly measure the unbound drug concentration in the brain's extracellular fluid, a microdialysis probe is surgically implanted into a specific brain region of a conscious animal. Following drug administration, the dialysate is collected over time and analyzed by LC-MS. This provides a direct measure of the pharmacologically active concentration at the target site.
-
Data Interpretation: This technique, combined with unbound plasma concentration measurements, allows for the definitive calculation of the Kp,uu.
-
Visualizations of Key Concepts
Diagram 1: The Role of Nav1.7 in Pain Signal Transduction
Caption: Nav1.7 amplifies pain signals in the peripheral nervous system.
Diagram 2: Workflow for Assessing CNS Penetration of a Drug Candidate
Caption: A streamlined workflow for evaluating the CNS penetration of drug candidates.
Diagram 3: Factors Limiting Drug Penetration Across the Blood-Brain Barrier
Caption: Mechanisms restricting drug entry into the central nervous system.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. NaV1.7 mRNA and protein expression in putative projection neurons of the human spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments Regarding Voltage-Gated Sodium Channel Blockers for the Treatment of Inherited and Acquired Neuropathic Pain Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Nav1.7-IN-3, a selective inhibitor of the voltage-gated sodium channel Nav1.7. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in pain research, and visualizes relevant biological pathways and experimental workflows.
Introduction to Nav1.7 and its Role in Pain
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1][2] It is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[2][3] Nav1.7 acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials.[3][4] Genetic studies in humans have solidified Nav1.7 as a key pain target; gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][2][5] This makes selective inhibition of Nav1.7 a promising therapeutic strategy for pain management.[2]
This compound: A Selective Inhibitor
This compound (also referred to as compound 5 in initial discovery literature) is a potent and selective, orally bioavailable N-linked arylsulfonamide inhibitor of Nav1.7.[5] Its development was aimed at achieving high selectivity over other sodium channel isoforms, particularly Nav1.5, to minimize cardiovascular side effects.[5]
Mechanism of Action
This compound exerts its analgesic effects by selectively binding to the Nav1.7 channel and inhibiting the influx of sodium ions. This action dampens the excitability of nociceptive neurons, thereby reducing the propagation of pain signals.
Quantitative Data
The following tables summarize the key quantitative data for this compound, compiled from available literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Species | Assay Type | Reference |
| Nav1.7 | 8 | Human | Electrophysiology | [5] |
| Nav1.5 | >10,000 | Human | Electrophysiology | [5] |
Note: A comprehensive selectivity profile against other Nav channel isoforms is not publicly available in the reviewed literature.
Table 2: In Vivo Efficacy of this compound
| Pain Model | Species | Administration Route | Dose (mg/kg) | Efficacy | Reference |
| Rodent Pain Model | Rodent | Oral | 30 | Behavioral efficacy observed | [5] |
| Mouse Itch Model | Mouse | Oral | 30 | Efficacy observed | [5] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Species | Method | Reference |
| Oral Bioavailability | Yes | Not Specified | Not Specified | [5] |
| CNS Penetration | Limited | Not Specified | Not Specified | [5] |
Note: Detailed pharmacokinetic parameters such as half-life, Cmax, and clearance are not publicly available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound in pain research.
In Vitro Electrophysiology Assay for Nav1.7 Inhibition
This protocol is a generalized procedure for assessing the inhibitory activity of compounds on Nav1.7 channels expressed in a heterologous system.
Objective: To determine the IC50 value of this compound for the human Nav1.7 channel.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Internal solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4 with NaOH.
-
This compound stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture HEK293-hNav1.7 cells to 50-80% confluency.
-
Prepare fresh internal and external solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV.
-
Elicit Nav1.7 currents using a voltage step protocol (e.g., a 50 ms depolarization to 0 mV).
-
Record baseline currents in the external solution.
-
Prepare serial dilutions of this compound in the external solution.
-
Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration.
-
Record the peak inward current at each concentration.
-
After the highest concentration, wash out the compound with the external solution to check for reversibility.
-
Analyze the data by normalizing the peak current at each concentration to the baseline current and fitting the concentration-response data to a Hill equation to determine the IC50.
Formalin-Induced Paw Licking Test in Mice
This model assesses nociceptive behavior in response to a chemical irritant and is used to evaluate the efficacy of analgesic compounds.
Objective: To assess the analgesic effect of orally administered this compound on inflammatory pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound formulation for oral gavage.
-
Vehicle control (e.g., 0.5% methylcellulose in water).
-
5% formalin solution in saline.
-
Observation chambers with a clear floor.
-
Video recording equipment.
Procedure:
-
Acclimate mice to the observation chambers for at least 30 minutes before testing.
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally via gavage.
-
After a predetermined pretreatment time (e.g., 60 minutes), inject 20 µL of 5% formalin into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber and start video recording.
-
Record the cumulative time the animal spends licking or biting the injected paw for two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Analyze the data by comparing the licking/biting time between the this compound treated group and the vehicle control group for each phase using appropriate statistical tests.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
This surgical model induces a peripheral nerve injury that results in chronic neuropathic pain-like behaviors.
Objective: To evaluate the efficacy of this compound in alleviating mechanical allodynia in a model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
4-0 chromic gut sutures.
-
This compound formulation for oral administration.
-
Vehicle control.
-
Von Frey filaments for assessing mechanical sensitivity.
Procedure:
-
Anesthetize the rat.
-
Make an incision on the lateral side of the thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for 7-14 days to develop neuropathic pain behaviors.
-
Measure the baseline mechanical withdrawal threshold using von Frey filaments before drug administration.
-
Administer this compound or vehicle orally.
-
Measure the mechanical withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).
-
Analyze the data by comparing the changes in withdrawal threshold from baseline between the treated and control groups.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to Nav1.7 function and experimental design.
Caption: Nav1.7 Signaling Pathway in Nociception.
Caption: General In Vivo Experimental Workflow.
Caption: In Vitro Electrophysiology Workflow.
References
- 1. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 Inhibitors: Potential Effective Therapy for the Treatment of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. burningfeet.org [burningfeet.org]
- 5. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Role of Nav1.7 in Different Pain States
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical player in the pathophysiology of pain. Its preferential expression in peripheral nociceptive and sympathetic neurons positions it as a key regulator of neuronal excitability.[1][2] Human genetic studies have provided unequivocal validation of Nav1.7 as a high-value analgesic target: gain-of-function (GoF) mutations are linked to debilitating inherited pain syndromes, while loss-of-function (LoF) mutations result in a congenital insensitivity to pain (CIP).[3][4] This channel acts as a threshold channel, amplifying small subthreshold depolarizations at nerve endings to initiate action potentials.[5][6] This guide provides a comprehensive technical overview of the role of Nav1.7 across different pain modalities—inherited, inflammatory, and neuropathic—supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
The Molecular and Functional Role of Nav1.7 in Nociception
Nav1.7 is a tetrodotoxin-sensitive (TTX-S) sodium channel characterized by slow closed-state inactivation and a slow recovery from inactivation.[6][7] These biophysical properties allow it to generate significant current in response to small, slow depolarizations, such as those produced by noxious stimuli at peripheral nerve terminals.[7][8] This effectively sets the "gain" on nociceptors, making Nav1.7 a crucial element for initiating the action potentials that signal pain.[5] It is robustly expressed in the dorsal root ganglia (DRG), trigeminal ganglia, and sympathetic ganglion neurons.[1] Within the DRG, it is found predominantly in small-diameter sensory neurons, which include both peptidergic (CGRP-positive) and non-peptidergic (IB4-positive) nociceptors.[9]
Nav1.7 in Inherited Pain States: The Channelopathies
Mutations in the SCN9A gene have provided profound insight into the central role of Nav1.7 in human pain perception, creating a spectrum of distinct clinical phenotypes.[2]
Gain-of-Function (GoF) Mutations: The Painful Syndromes
GoF mutations enhance Nav1.7 channel activity, leading to hyperexcitability of nociceptive neurons and severe, spontaneous pain conditions.[10]
-
Inherited Erythromelalgia (IEM): Caused by mutations that typically produce a hyperpolarizing shift in the voltage-dependence of activation and slow deactivation.[7][8] This makes the channel open more easily and stay open longer at near-resting membrane potentials, leading to burning pain in the extremities triggered by mild warmth.[11]
-
Paroxysmal Extreme Pain Disorder (PEPD): Primarily associated with mutations that impair channel inactivation, resulting in persistent sodium currents.[11] This leads to episodes of severe, deep pain in rectal, ocular, and mandibular regions.[12]
-
Small Fiber Neuropathy (SFN): A subset of SFN cases is linked to SCN9A variants that cause abnormal channel gating, enhancing the transmission of pain signals and leading to neuropathic pain and autonomic dysfunction.[12][13]
Loss-of-Function (LoF) Mutations: Congenital Insensitivity to Pain (CIP)
In stark contrast, individuals with homozygous LoF mutations in SCN9A exhibit a complete inability to perceive pain, though other sensory modalities remain largely intact.[14][15] These mutations typically result in a truncated, non-functional channel protein, preventing action potential transmission in nociceptors.[12][16] This rare condition, which underscores the non-redundant role of Nav1.7 in human pain signaling, is often accompanied by anosmia (inability to smell), as Nav1.7 is also essential for signaling in olfactory sensory neurons.[17][18]
Nav1.7 in Inflammatory Pain
In states of tissue injury and inflammation, various inflammatory mediators like nerve growth factor (NGF), prostaglandins, and cytokines are released. These mediators can sensitize peripheral nociceptors, a process in which Nav1.7 plays a crucial role. Studies using animal models, such as intra-articular injection of Freund's Complete Adjuvant (FCA), demonstrate a significant upregulation of Nav1.7 protein and mRNA expression in DRG neurons that innervate the inflamed tissue.[8][19] This increased expression, particularly at the nerve terminals, lowers the threshold for action potential firing, contributing directly to the characteristic inflammatory pain hypersensitivity (allodynia and hyperalgesia).[1][20] Furthermore, signaling kinases like p38 MAPK and ERK1/2, which are activated during inflammation, can phosphorylate Nav1.7, leading to a hyperpolarizing shift in its activation voltage, further increasing neuronal responsiveness.[1]
Nav1.7 in Neuropathic Pain
The role of Nav1.7 in neuropathic pain—pain arising from nerve injury—is more complex and appears to be context-dependent. While it is crucial for some neuropathic pain states, its contribution varies between different animal models and potentially in human conditions.[1]
-
Upregulation and Ectopic Activity: In painful human neuromas, Nav1.7 has been observed to be upregulated and to accumulate at blind-ending axons.[1] This accumulation may contribute to the generation of ectopic (spontaneous) discharges that drive ongoing neuropathic pain.
-
Downregulation in Animal Models: In contrast, some widely used rodent models of neuropathic pain, such as chronic constriction injury (CCI) or spared nerve injury (SNI), have shown a downregulation of Nav1.7 expression in the injured DRG neurons.[1][21]
-
Role of Sympathetic Neurons: Interestingly, studies using conditional knockouts suggest that Nav1.7 expression in sympathetic neurons, not just sensory neurons, is essential for the development of mechanical and cold allodynia in certain nerve injury models.[3] This highlights a potential interaction between the sensory and sympathetic nervous systems in maintaining neuropathic pain.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies, illustrating the impact of Nav1.7 on neuronal function and pain behavior.
Table 1: Changes in Nav1.7 Expression and Function in Pain Models
| Pain Model | Tissue | Change Observed | Magnitude of Change | Reference |
|---|---|---|---|---|
| FCA-induced Inflammation (Rat) | L3-L5 DRG | Increased Nav1.7 protein expression | Significant increase at day 14 & 28 | [19] |
| Plantar Incision (Rat) | L4-L6 DRG | Increased Nav1.7 mRNA & protein | Significant increase post-incision | [20] |
| Sciatic Nerve CCI (Rat) | DRG | Increased Nav1.7 mRNA & protein | Significant increase post-surgery | [3] |
| Sciatic Nerve Compression + NP (Rat) | DRG | Increased Nav1.7 expression | Significant increase |[22] |
Table 2: Electrophysiological Alterations in Human Nav1.7 GoF Mutations
| Mutation | Associated Disorder | Biophysical Change | Magnitude of Change | Reference |
|---|---|---|---|---|
| L858H | Inherited Erythromelalgia | Hyperpolarizing shift in activation | ~15 mV | [8] |
| I848T | Inherited Erythromelalgia | Hyperpolarizing shift in activation | ~15 mV | [8] |
| A1632E | Mixed IEM / PEPD | Hyperpolarizing shift in activation | ~7 mV | [11] |
| G856R | Inherited Erythromelalgia | Hyperpolarizing shift in activation | -11.2 mV |[23] |
Table 3: Effects of Nav1.7 Deletion or Blockade on Pain Behaviors
| Model/Method | Pain Type | Behavioral Test | Effect of Nav1.7 Inhibition | Reference |
|---|---|---|---|---|
| Adult-onset Nav1.7 KO (Mouse) | Inflammatory (CFA) | Mechanical Threshold | Abolished mechanical hypersensitivity | [24] |
| Adult-onset Nav1.7 KO (Mouse) | Inflammatory (CFA) | Thermal Latency | Abolished thermal hypersensitivity | [24] |
| SCN9A-RNAi-LV (Rat) | Postoperative (Incision) | Mechanical Threshold | Alleviated hypersensitivity | [20] |
| SCN9A-RNAi-LV (Rat) | Postoperative (Incision) | Thermal Threshold | Alleviated hypersensitivity | [20] |
| Nav1.7Wnt1 KO (Mouse) | Neuropathic (CCI) | Mechanical & Cold | Failed to develop hypersensitivity |[3] |
Detailed Experimental Protocols
Reproducibility in science requires detailed methodologies. The following are protocols for key experiments used to investigate Nav1.7.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology of Nav1.7
This protocol is for recording Nav1.7 currents from transiently or stably transfected HEK293 cells.
-
Cell Culture: Culture HEK293 cells expressing human Nav1.7 on glass coverslips in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Solutions:
-
External Bath Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolality ~315 mOsm.[25]
-
Internal Pipette Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. Osmolality ~310 mOsm. (Cesium Fluoride is used to block potassium and maintain a fluoride-based seal).[25]
-
-
Recording:
-
Voltage Protocols:
-
Current-Voltage (Activation): From a holding potential of -120 mV, apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments for 20-50 ms.[26][27]
-
Steady-State Inactivation: From a holding potential of -120 mV, apply a series of 500 ms to 5 s pre-pulses ranging from -140 mV to -10 mV, followed by a test pulse to 0 mV to assess channel availability.[26]
-
-
Data Analysis:
-
Fit the conductance-voltage curve with a Boltzmann function to determine the half-activation voltage (V½).
-
Fit the steady-state inactivation curve with a Boltzmann function to determine the half-inactivation voltage (V½).
-
Calculate current density by dividing the peak current by the cell capacitance (pA/pF).[25]
-
Protocol 2: Immunohistochemistry (IHC) for Nav1.7 in DRG
This protocol is for visualizing the expression and localization of Nav1.7 in rodent DRG neurons.
-
Tissue Preparation:
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde (PFA).
-
Dissect L4-L6 DRGs and post-fix in 4% PFA for 2-4 hours.
-
Cryoprotect the tissue by incubating in 30% sucrose overnight.
-
Embed in OCT compound, freeze, and section at 10-14 µm using a cryostat.
-
-
Staining:
-
Wash sections with PBS and permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block with a solution containing 10% normal goat serum and 1% BSA for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against Nav1.7 (e.g., rabbit anti-Nav1.7). For co-localization, include antibodies for neuronal markers like mouse anti-peripherin (small neurons) or mouse anti-NF200 (large myelinated neurons).[9]
-
Wash thoroughly with PBS.
-
Incubate for 1-2 hours at room temperature with appropriate fluorophore-conjugated secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 594, goat anti-mouse Alexa Fluor 488).
-
-
Imaging:
-
Mount coverslips with an anti-fade mounting medium containing DAPI.
-
Image using a confocal microscope. Analyze co-localization of Nav1.7 with neuronal markers.
-
Protocol 3: Rodent Behavioral Assays for Pain
These protocols measure pain-like behaviors in rodent models.
-
Acclimatization: Acclimate animals to the testing environment and equipment for at least 3 days prior to testing to reduce stress-induced analgesia.
-
Mechanical Allodynia (Von Frey Test):
-
Place the animal in an elevated enclosure with a wire mesh floor.[28][29]
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[29]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the animal in a plexiglass chamber on a glass floor.[28]
-
A radiant heat source is focused onto the plantar surface of the hind paw from underneath.
-
Record the latency (in seconds) for the animal to withdraw its paw. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.
-
-
Spontaneous Pain (Grimace Scale):
-
Record high-resolution images or videos of the animal's face.
-
Score changes in facial action units, such as orbital tightening, nose/cheek bulge, and ear/whisker position, which are indicative of pain.[30]
-
Conclusion and Future Directions
The voltage-gated sodium channel Nav1.7 is unequivocally a key determinant of pain sensation in humans. Its role as a threshold-setter in nociceptor excitability makes it a prime target for the development of novel analgesics. While its contribution to inflammatory and inherited pain states is well-established, its role in neuropathic pain is more nuanced and requires further investigation, particularly concerning the interplay between sensory and sympathetic neurons. The development of highly selective Nav1.7 blockers remains a major goal for pharmaceutical research.[31][32] Future success will depend on leveraging detailed knowledge of the channel's structure and function to design state-dependent inhibitors that can replicate the profound analgesia observed in individuals with loss-of-function mutations, without producing off-target side effects.[31][33]
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extending the clinical spectrum of pain channelopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy | Journal of Neuroscience [jneurosci.org]
- 8. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nav 1.7 gain-of-function mutation I228M triggers age-dependent nociceptive insensitivity and C-LTMR dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NaV1.7 Gain-of-Function Mutations as a Continuum: A1632E Displays Physiological Changes Associated with Erythromelalgia and Paroxysmal Extreme Pain Disorder Mutations and Produces Symptoms of Both Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SCN9A gene: MedlinePlus Genetics [medlineplus.gov]
- 13. mendelian.co [mendelian.co]
- 14. Loss-of-function mutations in the Nav1.7 gene underlie congenital indifference to pain in multiple human populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. loss-of-function-mutations-in-the-nav1-7-gene-underlie-congenital-indifference-to-pain-in-multiple-human-populations - Ask this paper | Bohrium [bohrium.com]
- 16. researchgate.net [researchgate.net]
- 17. Loss-of-function mutations in sodium channel Nav1.7 cause anosmia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medlineplus.gov [medlineplus.gov]
- 19. Changes in the expression of NaV1.7, NaV1.8 and NaV1.9 in a distinct population of dorsal root ganglia innervating the rat knee joint in a model of chronic inflammatory joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Increased Nav1.7 expression in the dorsal root ganglion contributes to pain hypersensitivity after plantar incision in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of behavior and expression of NaV1.7 in dorsal root ganglia after sciatic nerve compression and application of nucleus pulposus in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gain-of-function mutation of a voltage-gated sodium channel NaV1.7 associated with peripheral pain and impaired limb development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubcompare.ai [pubcompare.ai]
- 26. Making sure you're not a bot! [nanion.de]
- 27. researchgate.net [researchgate.net]
- 28. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 29. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. heal.nih.gov [heal.nih.gov]
- 32. What are Nav1.7 blockers and how do they work? [synapse.patsnap.com]
- 33. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the propagation of action potentials, particularly within the peripheral nervous system. Its preferential expression in nociceptive (pain-sensing) neurons has positioned it as a key target for the development of novel analgesics. A thorough understanding of the biophysical properties of Nav1.7 is paramount for researchers and drug development professionals seeking to modulate its activity for therapeutic benefit. This guide provides a comprehensive overview of the core biophysical characteristics of Nav1.7, detailed experimental protocols for its study, and visualizations of its signaling pathways and drug discovery workflows.
Core Biophysical Properties of Nav1.7
Nav1.7 channels are characterized by their rapid activation and inactivation kinetics, which contribute to their role in setting the threshold for action potential firing in response to small depolarizations.[1] These properties are influenced by various factors, including the presence of auxiliary β-subunits and alternative splicing of the α-subunit.
Quantitative Biophysical Data
The following tables summarize key quantitative biophysical parameters of human Nav1.7 channels, primarily determined by whole-cell patch-clamp electrophysiology in various expression systems. These values can vary depending on the specific experimental conditions, such as the expression system, the presence of auxiliary subunits, and the composition of the recording solutions.
| Parameter | Value | Cell Type | Conditions | Reference |
| Activation (V½) | -11 mV | CHO | --- | [2] |
| -28 ± 1 mV | HEK293 | Co-expressed with β1 and β2 subunits | [3] | |
| Slope Factor (k) | 4.9 ± 0.5 mV | HEK293 | Co-expressed with β1 and β2 subunits | [3] |
| Inactivation (V½) | -73 mV | CHO | --- | [2] |
| -71 ± 1 mV | HEK293 | Co-expressed with β1 and β2 subunits | [3] | |
| Slope Factor (k) | 5.9 ± 0.4 mV | HEK293 | Co-expressed with β1 and β2 subunits | [3] |
| Single-Channel Conductance | ~17 pS | HEK293 | Similar to other neuronal sodium channels | [4] |
Experimental Protocols
The primary technique for characterizing the biophysical properties of Nav1.7 is whole-cell patch-clamp electrophysiology . This method allows for the direct measurement of the ionic currents flowing through the channel in response to controlled changes in the membrane potential.
Detailed Methodology: Whole-Cell Patch-Clamp Recording of Nav1.7 Currents
This protocol is a generalized procedure based on common practices reported in the literature for recording Nav1.7 currents from heterologous expression systems like Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently expressing the channel.
1. Cell Preparation:
-
Cells expressing Nav1.7 are cultured to an appropriate confluency (typically 50-80%).
-
On the day of recording, cells are dissociated into a single-cell suspension using a gentle enzymatic solution (e.g., Trypsin-EDTA) and then re-plated onto glass coverslips.
-
Cells are allowed to adhere for at least 30 minutes before recording.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to ~310-320 mOsm.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. The pH is adjusted to 7.3 with CsOH, and the osmolarity is adjusted to ~300-310 mOsm. Cesium and fluoride ions are used to block potassium and calcium channels, respectively, isolating the sodium currents.
3. Recording Procedure:
-
A glass micropipette with a resistance of 1-3 MΩ is filled with the internal solution and mounted on the patch-clamp amplifier headstage.
-
The pipette is lowered onto a cell, and gentle suction is applied to form a high-resistance "giga-seal" (≥1 GΩ) between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
-
The cell is held at a holding potential of -100 mV to -120 mV to ensure the majority of Nav1.7 channels are in the closed, resting state.
-
Series resistance and capacitance are compensated to minimize voltage errors and improve the recording quality.
4. Voltage Protocols:
-
Activation: From the holding potential, a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments for 20-50 ms) are applied to elicit inward sodium currents. The peak current at each voltage is measured to construct a current-voltage (I-V) relationship. The conductance is then calculated and plotted against the voltage, and the resulting curve is fitted with a Boltzmann function to determine the half-maximal activation voltage (V½) and the slope factor (k).
-
Steady-State Inactivation: To measure the voltage-dependence of inactivation, a series of conditioning pre-pulses (e.g., from -140 mV to 0 mV for 500 ms) are applied, followed by a test pulse to a voltage that elicits a maximal inward current (e.g., 0 mV). The normalized current from the test pulse is plotted against the pre-pulse potential and fitted with a Boltzmann function to determine the half-maximal inactivation voltage (V½) and the slope factor (k).
-
Recovery from Inactivation: The time course of recovery from inactivation is measured using a two-pulse protocol. A depolarizing pulse inactivates the channels, followed by a variable recovery interval at the holding potential, and then a second test pulse to assess the fraction of recovered channels.
Signaling Pathways and Experimental Workflows
The role of Nav1.7 in pain signaling is complex, involving not only the generation of action potentials but also interactions with other proteins and modulation of downstream signaling cascades.
Nav1.7 Signaling Pathway in Nociceptors
Caption: Nav1.7 signaling in nociceptive pain transmission.
Experimental Workflow: Patch-Clamp Electrophysiology
Caption: Standard workflow for whole-cell patch-clamp analysis of Nav1.7.
Drug Discovery Workflow for Nav1.7 Inhibitors
Caption: A typical drug discovery pipeline for Nav1.7 inhibitors.
Conclusion
The voltage-gated sodium channel Nav1.7 remains a compelling target for the development of novel pain therapeutics. Its distinct biophysical properties, including rapid activation and slow recovery from inactivation, make it a key regulator of neuronal excitability. A comprehensive understanding of these properties, facilitated by robust experimental techniques such as patch-clamp electrophysiology, is essential for the rational design of selective and effective Nav1.7 modulators. The intricate signaling pathways in which Nav1.7 participates, including its interplay with other ion channels and intracellular signaling molecules, offer additional avenues for therapeutic intervention. Continued research into the fundamental biophysics and regulatory mechanisms of Nav1.7 will undoubtedly pave the way for the next generation of pain therapies.
References
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical player in the landscape of pain perception. Encoded by the SCN9A gene, this channel is preferentially expressed in peripheral nociceptive neurons, where it acts as a key regulator of neuronal excitability.[1][2] Genetic variations in SCN9A that alter the function of the Nav1.7 channel are unequivocally linked to a spectrum of human pain disorders, ranging from debilitating chronic pain syndromes to a complete inability to perceive pain.[1][3] This guide provides an in-depth technical overview of the link between Nav1.7 mutations and human pain disorders, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
The Dichotomy of Nav1.7 Function: Gain-of-Function vs. Loss-of-Function Mutations
Mutations in the SCN9A gene can be broadly categorized into two groups based on their impact on channel function: gain-of-function and loss-of-function.
Gain-of-Function Mutations: These mutations lead to an enhancement of Nav1.7 channel activity, resulting in hyperexcitability of nociceptive neurons. This hyperexcitability manifests as a variety of painful inherited neuropathies, including:
-
Inherited Erythromelalgia (IEM): Characterized by intense burning pain, redness, and heat in the extremities.[1][3][4]
-
Paroxysmal Extreme Pain Disorder (PEPD): Involves episodes of severe, deep pain in the rectal, ocular, and mandibular regions.[1][3][4]
-
Small Fiber Neuropathy (SFN): A condition characterized by neuropathic pain and autonomic dysfunction.[3]
Loss-of-Function Mutations: Conversely, mutations that lead to a partial or complete loss of Nav1.7 channel function result in a reduced or absent sensation of pain. The most profound phenotype associated with loss-of-function mutations is:
-
Congenital Insensitivity to Pain (CIP): A rare condition where individuals are unable to perceive pain, leading to repeated injuries and a shortened life expectancy in some cases.[1][3]
The stark contrast in phenotypes arising from opposing changes in Nav1.7 function provides compelling genetic validation for this channel as a pivotal target for the development of novel analgesics.
Quantitative Analysis of Nav1.7 Mutant Channel Properties
The functional consequences of SCN9A mutations are typically characterized by altered electrophysiological properties of the Nav1.7 channel. These changes are quantified using techniques such as whole-cell voltage-clamp recordings. Key parameters that are assessed include the voltage-dependence of activation and inactivation, current density, and channel kinetics. The following tables summarize the quantitative data from various studies on the effects of specific Nav1.7 mutations.
Table 1: Electrophysiological Properties of Nav1.7 Gain-of-Function Mutations
| Pain Disorder | Mutation | Change in V½ of Activation (mV) | Change in V½ of Fast Inactivation (mV) | Change in Current Density | Reference(s) |
| IEM | I848T | -9.77 ± 1.53 (Hyperpolarizing) | No significant change | Decreased | [5][6] |
| IEM | L858H | ~ -15 (Hyperpolarizing) | No significant change | Significantly smaller | [5] |
| IEM | A1632E | -7 (Hyperpolarizing) | +17 (Depolarizing) | Not specified | [4][7] |
| IEM | G856R | -11.2 (Hyperpolarizing) | No significant change | Increased (557 ± 65 pA/pF vs 366 ± 48 pA/pF for WT) | [8][9] |
| Painful Peripheral Neuropathy | V810M | -3 (Hyperpolarizing) | No significant change | Increased by 1.5-fold | [3] |
| PEPD | V1298F | No significant change | Not specified | Decreased (-144.4 ± 32.3 pA/pF vs -332.6 ± 59.4 pA/pF for WT) | [10] |
Table 2: Electrophysiological Properties of a Nav1.7 Polymorphism with No Clear Pathogenic Effect
| Variant | Change in V½ of Activation (mV) | Change in V½ of Fast Inactivation (mV) | Change in Current Density | Reference(s) |
| N1245S (+β1 subunit) | No significant difference | No significant difference | Increased (mean diff. = 195.5 pA/pF) | [11] |
Experimental Protocols: Characterizing Nav1.7 Mutations
The gold standard for characterizing the functional consequences of Nav1.7 mutations is the whole-cell patch-clamp technique, typically performed on heterologous expression systems like Human Embryonic Kidney (HEK293) cells or on primary cultures of Dorsal Root Ganglion (DRG) neurons.
Whole-Cell Voltage-Clamp Recording from HEK293 Cells Expressing Nav1.7
This protocol outlines the key steps for recording sodium currents from HEK293 cells transiently or stably expressing wild-type or mutant Nav1.7 channels.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in standard media (e.g., DMEM supplemented with 10% FBS and penicillin/streptomycin).
-
For transient transfection, cells are co-transfected with plasmids encoding the Nav1.7 α-subunit (wild-type or mutant) and auxiliary β1 and β2 subunits using a suitable transfection reagent. Recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.
-
-
Procedure:
-
Establish a gigaohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Compensate for pipette and whole-cell capacitance.
-
Apply a series of voltage protocols to elicit and record sodium currents.
-
3. Voltage Protocols:
-
Current-Voltage (I-V) Relationship and Activation: From a holding potential of -120 mV, apply depolarizing steps (e.g., from -80 mV to +60 mV in 5 mV increments for 50 ms).
-
Steady-State Fast Inactivation: From a holding potential of -120 mV, apply a series of 500 ms prepulses to various potentials (e.g., -140 mV to -10 mV) followed by a test pulse to a potential that elicits a maximal current (e.g., 0 mV).
-
Deactivation (Tail Currents): Apply a brief depolarizing pulse to open the channels (e.g., to 0 mV for 0.5 ms) followed by repolarizing steps to various potentials (e.g., -100 mV to -40 mV) to measure the closing rate of the channels.
-
Ramp Depolarization: Apply a slow depolarizing ramp (e.g., from -120 mV to +20 mV over 600 ms) to assess the response to slow, subthreshold stimuli.
Current-Clamp Recording from DRG Neurons
To understand how Nav1.7 mutations affect neuronal excitability, current-clamp recordings are performed on primary DRG neurons.
1. DRG Neuron Culture:
-
Dissect DRGs from neonatal rodents.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., with collagenase and dispase) and mechanical trituration.
-
Plate the neurons on a suitable substrate (e.g., poly-D-lysine and laminin-coated coverslips) and culture in a defined neuron medium.
-
For studying specific mutations, DRG neurons can be transfected with plasmids encoding the mutant Nav1.7 channels.
2. Electrophysiological Recording:
-
Solutions:
-
External Solution (in mM): Similar to the voltage-clamp external solution, but may contain physiological concentrations of Ca²⁺ and Mg²⁺.
-
Internal (Pipette) Solution (in mM): Typically contains K-gluconate or KCl as the main salt, along with ATP and GTP to maintain cell health.
-
-
Procedure:
-
Establish a whole-cell configuration as described for voltage-clamp.
-
Switch the amplifier to current-clamp mode.
-
Measure the resting membrane potential.
-
Inject a series of current steps of increasing amplitude to determine the rheobase (the minimum current required to elicit an action potential) and to assess the firing frequency in response to suprathreshold stimuli.
-
Signaling Pathways and Molecular Interactions
The role of Nav1.7 in pain signaling extends beyond its intrinsic channel properties. It is part of a complex network of protein-protein interactions and signaling cascades within the nociceptor.
Nav1.7 in the Nociceptive Signaling Cascade
The following diagram illustrates the central role of Nav1.7 in the transmission of a pain signal from the periphery to the central nervous system.
Caption: Role of Nav1.7 in the nociceptive signaling pathway.
Experimental Workflow for Characterizing Nav1.7 Mutations
The logical flow of experiments to investigate the impact of a newly identified SCN9A variant is depicted in the following diagram.
Caption: Workflow for functional characterization of Nav1.7 mutations.
Logical Relationship between Nav1.7 Function and Pain Phenotype
This diagram illustrates the direct correlation between the functional state of the Nav1.7 channel and the resulting pain phenotype.
Caption: Relationship between Nav1.7 function and pain phenotype.
Conclusion and Future Directions
The unequivocal link between Nav1.7 mutations and human pain disorders has solidified its position as a premier target for the development of novel pain therapeutics. The detailed characterization of these mutations provides invaluable insights into the molecular mechanisms of pain and offers a clear path forward for drug discovery efforts. Future research will likely focus on:
-
Expanding the mutational landscape: Identifying and characterizing novel SCN9A variants in patients with idiopathic pain conditions.
-
Understanding the Nav1.7 interactome: Elucidating the network of proteins that modulate Nav1.7 function and trafficking, which may present novel therapeutic targets.[12][13][14]
-
Developing subtype-selective inhibitors: Designing small molecules or biologics that can specifically target Nav1.7 without affecting other sodium channel isoforms, thereby minimizing off-target effects.
-
Translational studies: Bridging the gap between preclinical findings and clinical efficacy by utilizing more sophisticated models, such as human iPSC-derived sensory neurons.
By continuing to unravel the complexities of Nav1.7 biology, the scientific community is poised to develop a new generation of safe and effective analgesics to address the significant unmet need in the management of chronic pain.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Recording Techniques from Human Dorsal Root Ganglion | Springer Nature Experiments [experiments.springernature.com]
- 3. A novel gain-of-function Nav1.7 mutation in a carbamazepine-responsive patient with adult-onset painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NaV1.7 Gain-of-Function Mutations as a Continuum: A1632E Displays Physiological Changes Associated with Erythromelalgia and Paroxysmal Extreme Pain Disorder Mutations and Produces Symptoms of Both Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of a chronic pain mutation in the voltage-gated sodium channel Nav1.7 increases voltage sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gain-of-function mutation of a voltage-gated sodium channel NaV1.7 associated with peripheral pain and impaired limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gain-of-function mutation of a voltage-gated sodium channel NaV1.7 associated with peripheral pain and impaired limb development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paroxysmal extreme pain disorder mutations within the D3/S4–S5 linker of Nav1.7 cause moderate destabilization of fast inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the impact of pain-linked Nav1.7 variants: An example of two variants with no biophysical effect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping protein interactions of sodium channel NaV1.7 using epitope-tagged gene-targeted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. embopress.org [embopress.org]
- 14. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
Abstract: The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a critical player in pain signaling, underpinned by compelling human genetic evidence.[1] Gain-of-function mutations in SCN9A are linked to debilitating inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1] This has positioned Nav1.7 as a high-priority, human-validated target for the development of novel analgesics for chronic pain. This technical guide provides an in-depth overview of Nav1.7 as a therapeutic target, intended for researchers, scientists, and drug development professionals. It covers the fundamental role of Nav1.7 in nociception, key signaling pathways, a summary of inhibitors with their potency and selectivity, detailed experimental protocols for preclinical assessment, and a typical drug discovery workflow. The objective is to provide a comprehensive resource to facilitate ongoing research and development efforts in this promising area of pain therapeutics.
The Role of Nav1.7 in Chronic Pain
Nav1.7 is a tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channel predominantly expressed in peripheral sensory neurons, including nociceptors, and sympathetic ganglion neurons.[2] Its biophysical properties make it a crucial amplifier of sub-threshold depolarizations, effectively acting as a "gatekeeper" for pain signaling.[3] It plays a significant role in the rising phase of the action potential, enabling the transmission of pain signals from the periphery to the central nervous system.[3]
The causal link between Nav1.7 and pain is unequivocally demonstrated by human genetic studies:
-
Gain-of-Function Mutations: Mutations that enhance Nav1.7 activity lead to inherited pain disorders such as Inherited Erythromelalgia (IEM), characterized by severe burning pain, and Paroxysmal Extreme Pain Disorder (PEPD).[4]
-
Loss-of-Function Mutations: Individuals with non-functional Nav1.7 channels due to loss-of-function mutations experience a congenital insensitivity to pain (CIP), rendering them unable to feel pain, without other significant neurological deficits.[3]
In chronic pain states, such as inflammatory and neuropathic pain, the expression and activity of Nav1.7 are often upregulated in dorsal root ganglion (DRG) neurons, contributing to the hyperexcitability of nociceptors and the maintenance of pain.[5]
Signaling Pathways Involving Nav1.7
The function of Nav1.7 is modulated by complex intracellular signaling cascades, which present additional avenues for therapeutic intervention. Two key pathways are the Mitogen-Activated Protein Kinase (MAPK) pathway and the endogenous opioid signaling pathway.
MAPK Signaling Pathway
In response to tissue injury and inflammation, various inflammatory mediators can activate MAPK signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, in nociceptors. Activated ERK can phosphorylate Nav1.7, leading to a hyperpolarizing shift in the voltage-dependence of activation.[5] This increases the channel's sensitivity to depolarization, thereby lowering the threshold for action potential firing and contributing to peripheral sensitization and hyperalgesia.[5]
Figure 1: MAPK signaling pathway modulating Nav1.7 activity.
Endogenous Opioid Signaling Pathway
A fascinating and complex aspect of Nav1.7 biology is its connection to the endogenous opioid system. Studies on Nav1.7-deficient individuals and animal models have revealed that the absence of Nav1.7 function leads to an upregulation of endogenous opioid peptides, such as enkephalins, in sensory neurons.[3][6] This upregulation appears to be a compensatory mechanism that contributes significantly to the analgesic phenotype. The loss of Nav1.7 activity leads to a decrease in intracellular sodium, which in turn upregulates the transcription factor Nfat5, a driver of proenkephalin (Penk) gene expression.[3] The resulting increase in enkephalins acts on opioid receptors, leading to an inhibition of neurotransmitter release from the central terminals of nociceptors in the spinal cord.[7][8] This opioid-dependent central mechanism is a key contributor to the profound analgesia observed in Nav1.7 null states.[7][8]
Figure 2: Nav1.7 and endogenous opioid signaling interaction.
Nav1.7 Inhibitors: Potency and Selectivity
The development of selective Nav1.7 inhibitors is a major focus of pain research. High selectivity is crucial to avoid off-target effects on other Nav subtypes, which are vital for the function of the central nervous system (Nav1.1, Nav1.2, Nav1.6), skeletal muscle (Nav1.4), and the heart (Nav1.5).[2] The table below summarizes the in vitro potency and selectivity of several notable Nav1.7 inhibitors.
| Compound | Nav1.7 IC50 (nM) | Selectivity vs. Nav1.5 | Selectivity vs. Nav1.6 | Selectivity vs. Nav1.8 | Reference |
| PF-05089771 | 11 | >1000-fold | ~100-fold | >1000-fold | [9][10] |
| Vixotrigine | ~300 (use-dependent) | ~3-fold | ~2-fold | ~1.5-fold | [11] |
| Carbamazepine | 46,720 (use-dependent) | ~2-fold | ~1-fold | ~1-fold | [11] |
| A-803467 | ~80 (use-dependent) | >125-fold | >125-fold | ~1-fold | [11] |
| PTx2-3127 | 7 | >1000-fold | ~50-fold | >1000-fold | [12] |
| PTx2-3258 | 4 | >1000-fold | ~90-fold | >1000-fold | [12] |
| Compound 25 | <100 | >800-fold | >800-fold | >800-fold | [13] |
Note: IC50 values and selectivity can vary depending on the specific assay conditions (e.g., voltage protocols for state-dependent inhibition).
Despite promising preclinical data for some selective inhibitors, clinical trial outcomes have been largely disappointing, with many failing to demonstrate significant analgesic efficacy in broad patient populations.[4][14][15] This discrepancy may be due to a variety of factors, including suboptimal target engagement, differences between preclinical models and human pain conditions, and the complex, multifaceted nature of chronic pain.[14][16]
Key Experimental Protocols
The preclinical evaluation of Nav1.7 inhibitors relies on a battery of in vitro and in vivo assays to characterize their potency, selectivity, and analgesic efficacy.
In Vitro: Whole-Cell Patch-Clamp Electrophysiology
This is the gold standard for characterizing the effects of compounds on Nav1.7 channel function.
Objective: To measure the inhibitory effect of a compound on Nav1.7 currents and determine its IC50 value and state-dependence.
Methodology:
-
Cell Culture: Use a stable cell line (e.g., HEK293 or CHO) heterologously expressing human Nav1.7.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Intracellular (pipette) solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
-
Recording:
-
Obtain a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a series of voltage protocols to elicit Nav1.7 currents and assess the compound's effect on the channel in different states (resting, open, inactivated).
-
Activation Protocol: From a holding potential of -120 mV, apply depolarizing steps (e.g., from -80 mV to +60 mV in 10 mV increments) to determine the current-voltage relationship.
-
Inactivation Protocol: From a holding potential of -120 mV, apply a pre-pulse to various potentials (e.g., -120 mV to -10 mV) before a test pulse to a depolarizing potential (e.g., 0 mV) to determine the voltage-dependence of steady-state inactivation.
-
-
-
Data Analysis: Measure the peak inward current in the presence of different concentrations of the test compound. Fit the concentration-response data to the Hill equation to determine the IC50 value.
In Vivo: Animal Models of Pain
Objective: To assess the efficacy of a Nav1.7 inhibitor in a model of nerve injury-induced neuropathic pain.
Methodology:
-
Animal: Adult male Sprague-Dawley rats or C57BL/6 mice.
-
Surgery:
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Place 3-4 loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation.[17] The ligatures should be tied just tightly enough to cause a slight constriction of the nerve.
-
Close the incision with sutures.
-
-
Behavioral Testing:
-
Allow the animal to recover for several days to a week.
-
Assess mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments. Measure the paw withdrawal threshold in response to calibrated filaments applied to the plantar surface of the hind paw.
-
Administer the test compound (e.g., via oral gavage or intraperitoneal injection) and measure the paw withdrawal threshold at various time points post-dosing.
-
-
Data Analysis: Compare the paw withdrawal thresholds between vehicle- and compound-treated groups. A significant increase in the paw withdrawal threshold in the compound-treated group indicates an analgesic effect.
Objective: To evaluate the effect of a Nav1.7 inhibitor on both acute nociceptive and tonic inflammatory pain.
Methodology:
-
Animal: Adult male Sprague-Dawley rats or Swiss Webster mice.
-
Procedure:
-
Behavioral Observation:
-
Record the amount of time the animal spends licking, biting, or flinching the injected paw.[19]
-
The pain response occurs in two phases:
-
-
Data Analysis: Compare the duration of pain behaviors in each phase between vehicle- and compound-treated groups. Inhibition of phase 1 suggests an effect on acute nociception, while inhibition of phase 2 indicates an anti-inflammatory and/or anti-sensitizing effect.
Drug Discovery Workflow for Nav1.7 Inhibitors
The development of Nav1.7 inhibitors follows a structured drug discovery pipeline, from initial screening to preclinical and clinical development.
Figure 3: A typical drug discovery workflow for Nav1.7 inhibitors.
Future Directions and Conclusion
Nav1.7 remains a highly compelling target for the development of novel, non-opioid analgesics. The challenges encountered in translating preclinical findings to clinical success highlight the need for a deeper understanding of the complexities of chronic pain and the role of Nav1.7 in different pain states.[14][16] Future strategies may involve:
-
Novel Therapeutic Modalities: Exploring approaches beyond small molecule inhibitors, such as gene therapy, antisense oligonucleotides, or RNA editing, to modulate Nav1.7 expression or function.[21]
-
Combination Therapies: Investigating the synergistic effects of Nav1.7 inhibitors with other analgesics, including low-dose opioids, to enhance efficacy.
-
Improved Preclinical Models: Developing and utilizing preclinical models that more accurately recapitulate the heterogeneity of human chronic pain conditions.
-
Patient Stratification: Identifying biomarkers to select patient populations most likely to respond to Nav1.7-targeted therapies.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic regulation of serotonin and opioid signaling contribute to pain insensitivity in Nav1.7 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]
- 13. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 18. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 19. farm.ucl.ac.be [farm.ucl.ac.be]
- 20. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Closing in on Nav1.7: A Promising Target for New Pain Treatments | NIH HEAL Initiative [heal.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7, encoded by the SCCN9A gene, stands as a critical gatekeeper in the initiation and propagation of action potentials, particularly within the pain pathway.[1] Its unique biophysical properties and preferential expression in peripheral sensory neurons have positioned it as a key therapeutic target for a new generation of analgesics.[2][3] This technical guide provides an in-depth exploration of the function of Nav1.7 in action potential generation, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling and experimental workflows.
Core Function: The "Threshold-Setting" Channel
Nav1.7's primary role in action potential generation is to act as a "threshold channel," amplifying small, sub-threshold depolarizations in nociceptor terminals.[2][4] This function is conferred by its distinct gating kinetics, particularly its slow closed-state inactivation.[4][5] This property allows the channel to remain available for activation in response to gradual depolarizing inputs, such as those produced by generator potentials at sensory nerve endings.[4][5] By producing a "ramp" current in response to these slow depolarizations, Nav1.7 effectively lowers the threshold for firing an action potential, setting the gain of nociceptive neurons.[2][5][6]
While other sodium channels, like Nav1.8, contribute the majority of the inward sodium current during the upstroke of the action potential in nociceptors, Nav1.7's amplification of the initial stimulus is the crucial first step.[5][7] This interplay is essential for normal pain signaling.[7] Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain (CIP), a rare condition where individuals cannot feel pain, underscoring the indispensable role of Nav1.7 in nociception.[4][8][9] Conversely, gain-of-function mutations result in debilitating pain syndromes like inherited erythromelalgia (IEM) and paroxysmal extreme pain disorder (PEPD), characterized by neuronal hyperexcitability.[6][10][11]
Quantitative Biophysical Properties of Nav1.7
The precise function of Nav1.7 is dictated by its voltage-dependent gating properties. These have been extensively characterized using patch-clamp electrophysiology in heterologous expression systems (e.g., HEK293 cells) and dorsal root ganglion (DRG) neurons. The following tables summarize key quantitative data for wild-type and mutant Nav1.7 channels.
| Parameter | Wild-Type hNav1.7 | Mutant hNav1.7 (I848T - IEM) | Mutant hNav1.7 (L858H - IEM) | Reference(s) |
| Activation (V1/2) | - | ~15 mV hyperpolarizing shift | ~15 mV hyperpolarizing shift | [6] |
| Steady-State Fast Inactivation (V1/2) | -73.6 ± 1.1 mV | -75.8 ± 1.1 mV | -76.1 ± 1.2 mV | [6] |
| Ramp Current Amplitude | Baseline | Significantly Increased | Significantly Increased | [6] |
Table 1: Biophysical Properties of Wild-Type and Inherited Erythromelalgia (IEM) Mutant hNav1.7 Channels. Data from whole-cell patch-clamp recordings in HEK293 cells. The hyperpolarizing shift in the voltage-dependence of activation in IEM mutants leads to channels that open at more negative membrane potentials, closer to the resting potential, resulting in increased excitability.
| Condition | Inactivation Time Constant (τ) at -20 mV | Recovery from Fast Inactivation (τF) | Recovery from Fast Inactivation (τS) | Reference(s) |
| Nav1.7 alone | 19.8 ± 3.6 ms | 19.6 ± 0.8 ms | 933.4 ± 54.6 ms | [12] |
| Nav1.7 + β1 subunit | 1.8 ± 0.2 ms | 6.6 ± 0.6 ms | 53.2 ± 12.7 ms | [12] |
Table 2: Modulation of Nav1.7 Gating by the β1 Subunit. Data from whole-cell patch-clamp recordings in Xenopus oocytes. The β1 subunit significantly accelerates the rate of inactivation and the recovery from fast inactivation, highlighting the importance of auxiliary subunits in modulating Nav1.7 function.
Key Experimental Protocols for Studying Nav1.7 Function
The elucidation of Nav1.7's role in action potential generation has been made possible through a variety of sophisticated experimental techniques. Detailed below are the methodologies for some of the key experiments cited.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for characterizing the biophysical properties of ion channels like Nav1.7.
Objective: To measure voltage-dependent sodium currents mediated by Nav1.7 channels expressed in a cellular system.
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells or other suitable cell lines are cultured under standard conditions. The cells are then transiently transfected with a plasmid vector containing the cDNA for the human Nav1.7 α-subunit (and any auxiliary subunits, such as β1). A marker gene, such as green fluorescent protein (GFP), is often co-transfected to identify successfully transfected cells.
-
Electrophysiological Recording:
-
Transfected cells are identified by fluorescence microscopy.
-
A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular-like solution, is brought into contact with the cell membrane.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette tip is ruptured by gentle suction, establishing a whole-cell configuration, where the pipette solution is continuous with the cytoplasm.
-
The cell is voltage-clamped at a holding potential (e.g., -100 mV) where most Nav1.7 channels are in a closed, non-inactivated state.
-
A series of voltage steps are applied to elicit sodium currents. To measure the voltage-dependence of activation, depolarizing pulses of increasing magnitude are applied. To measure steady-state inactivation, a series of pre-pulses of varying voltages are applied before a test pulse to a fixed depolarized potential.
-
-
Data Analysis: The recorded currents are analyzed to determine parameters such as the voltage at which half of the channels are activated (V1/2 of activation), the voltage at which half of the channels are inactivated (V1/2 of inactivation), and the time constants of activation, inactivation, and recovery from inactivation.
Generation and Study of iPSC-Derived Nociceptors
Induced pluripotent stem cells (iPSCs) from patients with Nav1.7 channelopathies and healthy controls provide a powerful human-relevant model system.
Objective: To study the function of Nav1.7 in human nociceptors and the cellular phenotype of Nav1.7-related pain disorders.
Methodology:
-
iPSC Generation: Fibroblasts or other somatic cells are obtained from skin biopsies of patients and healthy controls. These cells are reprogrammed into iPSCs using established protocols (e.g., transduction with Yamanaka factors).
-
Nociceptor Differentiation: The iPSCs are differentiated into a nociceptor-like lineage using a directed differentiation protocol. This typically involves a multi-step process using a specific cocktail of small molecules and growth factors to guide the cells through developmental stages, mimicking in vivo neurogenesis.
-
Functional Characterization: The differentiated nociceptors are characterized to confirm their identity and functional properties. This includes:
-
Immunocytochemistry: Staining for nociceptor-specific markers (e.g., peripherin, Brn3a) and Nav1.7.
-
Electrophysiology: Performing current-clamp recordings to measure action potential firing properties in response to depolarizing current injections. The rheobase (the minimum current required to elicit an action potential) is a key measure of neuronal excitability.
-
Calcium Imaging: Loading the cells with a calcium-sensitive dye and measuring changes in intracellular calcium in response to stimuli like capsaicin.
-
Nociceptor-Specific Knockout Mouse Models
The Cre-loxP system allows for the targeted deletion of the Scn9a gene in specific neuronal populations to dissect the in vivo role of Nav1.7.
Objective: To investigate the contribution of Nav1.7 in nociceptive neurons to pain behaviors in vivo.
Methodology:
-
Generation of Transgenic Mice:
-
A mouse line is engineered to have loxP sites flanking a critical exon of the Scn9a gene (Scn9aflox/flox).
-
This line is crossed with a mouse line that expresses Cre recombinase under the control of a nociceptor-specific promoter, such as the Nav1.8 promoter (Nav1.8-Cre).
-
-
Genotyping: Offspring are genotyped to identify mice that are homozygous for the floxed Scn9a allele and carry the Nav1.8-Cre transgene.
-
Behavioral Phenotyping: The nociceptor-specific Nav1.7 knockout mice and their littermate controls are subjected to a battery of behavioral tests to assess their responses to noxious stimuli, including:
-
Thermal Nociception: Hot plate test, Hargreaves test (radiant heat).
-
Mechanical Nociception: Von Frey filaments to measure mechanical withdrawal thresholds.
-
Inflammatory Pain Models: Injection of inflammatory agents (e.g., formalin, carrageenan) into the paw and measurement of pain-related behaviors (e.g., licking, flinching).
-
Neuropathic Pain Models: Surgical models of nerve injury (e.g., chronic constriction injury) followed by assessment of mechanical allodynia and thermal hyperalgesia.
-
Visualizing Nav1.7 in Action: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to Nav1.7 function and its investigation.
Caption: Role of Nav1.7 in action potential initiation in a nociceptor.
Caption: Consequences of Nav1.7 mutations on pain phenotype.
Caption: Workflow for studying Nav1.7 in iPSC-derived nociceptors.
Implications for Drug Development
The critical role of Nav1.7 in pain signaling makes it a highly attractive target for the development of novel analgesics.[13][14][15] The goal is to create selective Nav1.7 inhibitors that can replicate the pain-free phenotype of individuals with CIP without the side effects associated with non-selective sodium channel blockers.[2][16]
Challenges in this area include achieving high selectivity for Nav1.7 over other sodium channel isoforms, particularly Nav1.5 in the heart, to avoid cardiovascular toxicity.[2] The clinical development of Nav1.7 antagonists has been met with mixed results, suggesting that a deeper understanding of the channel's complex biology and its role in different pain states is still needed.[13][17] The use of human-based model systems, such as iPSC-derived nociceptors from patients with Nav1.7 channelopathies, will be invaluable for validating new therapeutic strategies and predicting clinical efficacy.[4][8]
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay of Nav1.8 and Nav1.7 channels drives neuronal hyperexcitability in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the Functional Role of NaV1.7 in Human Nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Novel Mutations of SCN9A (Nav1.7) are Associated with Partial Congenital Insensitivity to Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Treatment of Na(v)1.7-mediated pain in inherited erythromelalgia using a novel sodium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Erythromelalgia - Wikipedia [en.wikipedia.org]
- 12. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physoc.org [physoc.org]
- 14. Development of analgesic drugs targeting Nav1.7: advances in clinical trials and discovery of selective inhibitors [yaoxuexuebao-05134870.com]
- 15. Closing in on Nav1.7: A Promising Target for New Pain Treatments | NIH HEAL Initiative [heal.nih.gov]
- 16. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in nociceptive pathways.[1][2][3][4][5] Its preferential expression in peripheral sensory neurons and its role in amplifying subthreshold depolarizations to initiate action potentials establish it as a key regulator of pain signaling.[2][5] Genetic studies in humans have solidified Nav1.7 as a high-value therapeutic target for pain management. Loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, while gain-of-function mutations are associated with severe pain disorders.[6][7] Consequently, the discovery and development of selective Nav1.7 inhibitors are of significant interest for creating novel, non-opioid analgesics.
This document provides detailed in vitro experimental protocols for the characterization of a novel, hypothetical Nav1.7 inhibitor, designated Nav1.7-IN-X. These protocols are designed for researchers in academic and industrial settings engaged in drug discovery and development. The methodologies described herein cover the essential assays for evaluating the potency, selectivity, and cytotoxic potential of Nav1.7-IN-X.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of Nav1.7 in nociceptive signaling and a general workflow for the in vitro characterization of a Nav1.7 inhibitor.
Caption: Role of Nav1.7 in Nociceptive Signaling and Inhibition by Nav1.7-IN-X.
Caption: In Vitro Screening Workflow for Nav1.7-IN-X.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for Nav1.7-IN-X, providing a template for presenting experimental results.
Table 1: Potency of Nav1.7-IN-X on Human Nav1.7 Channels
| Parameter | Value | Cell Line | Assay |
| IC50 (µM) | 0.025 | HEK293 cells stably expressing hNav1.7 | Manual Patch Clamp |
| Hill Slope | 1.1 | HEK293 cells stably expressing hNav1.7 | Manual Patch Clamp |
Table 2: Selectivity Profile of Nav1.7-IN-X against other Human Nav Subtypes
| Channel Subtype | IC50 (µM) | Selectivity Fold (IC50 NavX / IC50 Nav1.7) |
| Nav1.1 | 5.2 | 208 |
| Nav1.2 | 4.8 | 192 |
| Nav1.3 | > 10 | > 400 |
| Nav1.4 | 8.5 | 340 |
| Nav1.5 | > 10 | > 400 |
| Nav1.6 | 6.1 | 244 |
| Nav1.8 | 1.5 | 60 |
Table 3: Cytotoxicity of Nav1.7-IN-X
| Cell Line | CC50 (µM) | Assay |
| HEK293 | > 50 | MTT Assay (24h incubation) |
| SH-SY5Y | > 50 | MTT Assay (24h incubation) |
Experimental Protocols
Electrophysiology: Manual Patch Clamp for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of Nav1.7-IN-X on human Nav1.7 channels expressed in a heterologous system.
Materials:
-
HEK293 cells stably expressing human Nav1.7 (hNav1.7).
-
Cell culture medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Nav1.7-IN-X stock solution (e.g., 10 mM in DMSO).
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette pulling.
Method:
-
Cell Preparation: Plate HEK293-hNav1.7 cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on an isolated cell and rupture the membrane to achieve the whole-cell patch-clamp configuration.
-
Voltage Protocol: Hold the cell at a holding potential of -120 mV. Elicit Nav1.7 currents by depolarizing the membrane to 0 mV for 20 ms every 10 seconds.
-
Compound Application: Prepare serial dilutions of Nav1.7-IN-X in the external solution. Apply the vehicle control (e.g., 0.1% DMSO in external solution) followed by increasing concentrations of Nav1.7-IN-X using a perfusion system. Allow the current to stabilize at each concentration (typically 2-3 minutes).
-
Data Acquisition: Record the peak inward sodium current at each concentration.
-
Data Analysis: Normalize the peak current at each concentration to the control current. Plot the normalized current as a function of the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 and Hill slope.
Cell Viability: MTT Assay
Objective: To assess the cytotoxic potential of Nav1.7-IN-X on relevant cell lines.
Materials:
-
HEK293 and SH-SY5Y cell lines.
-
96-well cell culture plates.
-
Cell culture medium.
-
Nav1.7-IN-X stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
Plate reader capable of measuring absorbance at 570 nm.
Method:
-
Cell Seeding: Seed HEK293 and SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Nav1.7-IN-X in cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 (half-maximal cytotoxic concentration).
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of novel Nav1.7 inhibitors like Nav1.7-IN-X. By systematically evaluating the potency, selectivity, and cytotoxicity, researchers can effectively identify promising lead candidates for further preclinical development. The provided templates for data presentation and workflow visualization are intended to facilitate clear and concise communication of experimental findings.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 3. The fates of internalized NaV1.7 channels in sensory neurons: Retrograde cotransport with other ion channels, axon-specific recycling, and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physoc.org [physoc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1] Expressed predominantly in peripheral sensory neurons, Nav1.7 plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[2][3] Its unique gating kinetics, characterized by slow recovery from inactivation and a significant ramp current in response to small, slow depolarizations, position it as a key amplifier of pain signals.[2][4] Consequently, the development of selective Nav1.7 inhibitors is a major focus in the search for novel, non-opioid analgesics.
This document provides detailed application notes and protocols for the use of selective Nav1.7 inhibitors in patch clamp electrophysiology experiments. While the focus is on the well-characterized, state-dependent inhibitor PF-05089771 , the principles and methods described are broadly applicable to other selective inhibitors, such as Nav1.7-IN-3 , a potent and selective inhibitor with a reported IC50 of 8 nM.[5][6]
Featured Compound: PF-05089771
PF-05089771 is a potent and selective arylsulfonamide inhibitor of Nav1.7 that exhibits state-dependent binding, showing a much higher affinity for the inactivated state of the channel over the resting state.[7][8][9] This property is crucial for its selectivity and potential therapeutic window.
Quantitative Data for PF-05089771
The following table summarizes the inhibitory potency and selectivity of PF-05089771 against various Nav channel subtypes.
| Channel | Species | IC50 (nM) | Selectivity vs. hNav1.7 | Reference |
| hNav1.7 | Human | 11 | - | [7] |
| cynNav1.7 | Cynomolgus | 12 | ~0.9x | [7] |
| dogNav1.7 | Dog | 13 | ~0.8x | [7] |
| ratNav1.7 | Rat | 171 | ~0.06x | [7] |
| musNav1.7 | Mouse | 8 | ~1.4x | [7] |
| hNav1.1 | Human | 850 | ~77x | [10] |
| hNav1.2 | Human | 110 | ~10x | [10] |
| hNav1.3 | Human | 11,000 | >900x | [10] |
| hNav1.4 | Human | 10,000 | >900x | [10] |
| hNav1.5 | Human | 25,000 | >1000x | [10] |
| hNav1.6 | Human | 160 | ~15x | [10] |
| hNav1.8 | Human | >10,000 | >1000x | [7] |
Experimental Protocols
Cell Preparation
For heterologous expression of Nav1.7, Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Cell Culture: Culture HEK293 cells stably expressing human Nav1.7 (hNav1.7) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Transfection (for transient expression): Co-transfect cells with plasmids encoding the hNav1.7 α-subunit and auxiliary β1 and β2 subunits using a suitable transfection reagent (e.g., calcium phosphate precipitation).[4]
-
Cell Plating for Electrophysiology:
-
One to two days before recording, detach cells using a non-enzymatic cell dissociation solution.
-
Plate the cells onto glass coverslips at a low density to allow for the isolation of individual cells for patch clamping.
-
Allow cells to adhere and recover for at least 24 hours before recording.
-
Solutions and Reagents
External (Bath) Solution (in mM):
-
140 NaCl
-
3 KCl
-
1 MgCl2
-
1 CaCl2
-
10 HEPES
-
10 Glucose
-
Adjust pH to 7.3 with NaOH.[4]
Internal (Pipette) Solution (in mM):
-
135 CsF
-
5 NaCl
-
2 MgCl2
-
10 EGTA
-
10 HEPES
-
Adjust pH to 7.3 with CsOH.[11]
Compound Preparation:
-
Prepare a stock solution of PF-05089771 (or other inhibitors) in dimethyl sulfoxide (DMSO) at a concentration of 10-100 mM.
-
On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.
Whole-Cell Patch Clamp Electrophysiology
Equipment:
-
Patch clamp amplifier (e.g., Axopatch 200B, HEKA EPC-10)
-
Data acquisition system and software (e.g., pCLAMP, PatchMaster)
-
Micromanipulator
-
Inverted microscope
-
Perfusion system for drug application
Procedure:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to establish the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for 3-5 minutes before starting recordings.
-
Compensate for series resistance (typically >80%) to minimize voltage errors.
Voltage Protocols
1. Voltage-Dependent Activation:
-
Purpose: To determine the voltage at which the Nav1.7 channels open.
-
Protocol: From a holding potential of -120 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 mV increments for 50 ms).
-
Analysis: Convert the peak inward current at each voltage step to conductance (G = I / (V - Vrev)), where Vrev is the reversal potential for Na+. Plot the normalized conductance against the test potential and fit with a Boltzmann function to determine the half-maximal activation voltage (V1/2 of activation).
2. Steady-State Fast Inactivation:
-
Purpose: To assess the voltage-dependence of channel inactivation.
-
Protocol: From a holding potential of -120 mV, apply a series of conditioning pre-pulses of varying voltages (e.g., from -140 mV to -20 mV for 500 ms) followed by a test pulse to a constant voltage (e.g., 0 mV) to measure the fraction of available channels.
-
Analysis: Normalize the peak current during the test pulse to the maximum current and plot against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2 of inactivation).
3. State-Dependent Inhibition Protocol (for PF-05089771):
-
Purpose: To evaluate the inhibition of the channel in the resting versus the inactivated state.
-
Resting State Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply brief depolarizing pulses (e.g., to 0 mV for 20 ms) at a low frequency (e.g., 0.1 Hz) to monitor the current amplitude before and after compound application.
-
-
Inactivated State Protocol:
-
Hold the cell at a depolarized potential close to the V1/2 of inactivation (e.g., -75 mV) to enrich the population of inactivated channels.
-
Apply brief test pulses to monitor the current amplitude.
-
-
Analysis: Calculate the percentage of current inhibition at different compound concentrations for both protocols to determine the IC50 for the resting and inactivated states.
Visualizations
Experimental Workflow for Patch Clamp Electrophysiology
Caption: Workflow for a patch clamp experiment to test a Nav1.7 inhibitor.
Mechanism of State-Dependent Inhibition of Nav1.7
Caption: State-dependent inhibition of Nav1.7 by PF-05089771.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. adooq.com [adooq.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-05089771 | Nav1.7 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. PF 05089771 | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 11. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nav1.7-IN-3, a selective inhibitor of the voltage-gated sodium channel Nav1.7, in primary dorsal root ganglion (DRG) neuron cultures. This document includes detailed protocols for key experiments, quantitative data for Nav1.7 inhibitors, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to Nav1.7 and this compound
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including those in the dorsal root ganglia. It plays a critical role in the generation and propagation of action potentials, particularly in nociceptive (pain-sensing) neurons. Nav1.7's function as a threshold channel for firing makes it a key player in pain signaling.[1][2][3] Genetic studies in humans have solidified Nav1.7 as a crucial pain target; loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in severe pain disorders.
This compound is a selective and orally bioavailable inhibitor of Nav1.7.[4][5][6][7] Its ability to specifically block Nav1.7 makes it a valuable tool for studying the role of this channel in DRG neuron excitability and for investigating its potential as a therapeutic agent for pain.
Quantitative Data: Nav1.7 Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used Nav1.7 inhibitors. This data is essential for determining appropriate experimental concentrations.
| Compound | Target | IC50 | Organism | Assay Type | Reference |
| This compound | Nav1.7 | 8 nM | Not Specified | Not Specified | [4][5][6][7] |
| Protoxin-II (ProTx-II) | Nav1.7 | 72 nM | Rat | EFS-Calcium Imaging | [8] |
| PF-05089771 | Nav1.7 | 11 nM | Human | Electrophysiology | [9] |
| GDC-0276 | Nav1.7 | 0.4 nM | Human | Electrophysiology | [9] |
| XEN907 | Nav1.7 | 3 nM | Human | Electrophysiology | [9] |
| Tetrodotoxin (TTX) | TTX-sensitive NaV channels (including Nav1.7) | 43 nM | Human | Electrophysiology |
Experimental Protocols
Isolation and Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol describes the dissociation of DRG neurons from rodents for in vitro studies.
Materials:
-
Enzyme Solution: 1 mg/mL Collagenase and 0.2 mg/mL Trypsin in DMEM/F12.
-
Culture Medium: DMEM/F12 with 5% Fetal Bovine Serum (FBS).
-
Poly-L-lysine coated coverslips.
-
Sterile dissection tools.
-
35 mm culture dishes.
Procedure:
-
Anesthetize and euthanize the rodent according to approved institutional protocols.
-
Sterilize the animal with 75% ethanol.
-
Carefully dissect the vertebral column to expose the spinal cord and locate the dorsal root ganglia.
-
Excise the DRGs and place them in ice-cold DMEM/F12.
-
Transfer the DRGs to the enzyme solution and incubate at 37°C for a duration appropriate for the animal's age (e.g., 20-30 minutes for neonatal rodents).
-
Gently triturate the DRGs with a fire-polished Pasteur pipette to dissociate the neurons.
-
Centrifuge the cell suspension to pellet the neurons.
-
Resuspend the neuronal pellet in culture medium.
-
Plate the dissociated neurons onto Poly-L-lysine coated coverslips in 35 mm dishes.
-
Incubate the cultures at 37°C in a 5% CO2 incubator.
-
After 24 hours, the neurons will have adhered to the coverslip and be ready for experimental use.
Electrophysiological Recording of Nav1.7 Currents (Whole-Cell Patch-Clamp)
This protocol outlines the measurement of Nav1.7-mediated sodium currents in cultured DRG neurons.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.3 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
Procedure:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal on a neuron and achieve the whole-cell configuration.
-
Hold the neuron at a holding potential of -120 mV to ensure availability of Nav channels.
-
To record Nav1.7 currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
-
To test the effect of this compound, first establish a baseline recording of the sodium current.
-
Perfuse the chamber with the external solution containing the desired concentration of this compound and record the currents again.
-
Analyze the peak inward current to determine the extent of inhibition.
Calcium Imaging of DRG Neuron Activity
This protocol uses calcium imaging as an indirect measure of neuronal firing and Nav1.7 activity.
Materials:
-
Fura-2 AM calcium indicator.
-
Pluronic F-127.
-
Standard Bath Solution (SBS): 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, and 10 mM HEPES (pH 7.2).[10]
Procedure:
-
Prepare a loading solution of 2 µM Fura-2 AM and 0.02% Pluronic F-127 in SBS.[10]
-
Incubate the cultured DRG neurons in the loading solution for 45 minutes at 37°C in a 5% CO2 incubator.[10]
-
Gently wash the cells with SBS and incubate for an additional 30 minutes to allow for de-esterification of the dye.[10]
-
Mount the coverslip on an inverted fluorescence microscope equipped for ratiometric calcium imaging (excitation at 340 nm and 380 nm, emission at 510 nm).
-
Establish a baseline recording of the Fura-2 ratio.
-
To evoke activity, apply an electrical field stimulation (EFS) or a chemical stimulus (e.g., capsaicin).
-
To assess the effect of this compound, pre-incubate the cells with the inhibitor before applying the stimulus and compare the calcium response to the control condition.
Electrical Field Stimulation (EFS) of Cultured DRG Neurons
EFS is a method to synchronously activate neurons in culture to study action potential-dependent processes.
Equipment:
-
Field stimulation chamber with parallel platinum electrodes.
-
Pulse generator.
Procedure:
-
Place the coverslip with cultured DRG neurons in the stimulation chamber.
-
Immerse the culture in the recording solution.
-
Position the platinum electrodes parallel to each other on either side of the culture.
-
Connect the electrodes to a pulse generator.
-
Apply voltage pulses of defined duration and frequency (e.g., 10 V, 1 ms pulses at 10 Hz) to elicit action potentials.
-
Combine EFS with calcium imaging or electrophysiology to measure the neuronal response.
-
To test this compound, apply the inhibitor to the bath and perform EFS to determine its effect on evoked activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the application of this compound in DRG neuron culture.
Caption: Experimental workflow for studying this compound in DRG neurons.
Caption: Simplified signaling pathway of Nav1.7 in DRG neurons.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. burningfeet.org [burningfeet.org]
- 4. adooq.com [adooq.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mybiosource.com [mybiosource.com]
- 8. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A painful neuropathy-associated Nav1.7 mutant leads to time-dependent degeneration of small-diameter axons associated with intracellular Ca2+ dysregulation and decrease in ATP levels - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the pain signaling pathway.[1][2] Expressed at high levels in peripheral nociceptive neurons, Nav1.7 acts as a threshold channel, amplifying subthreshold depolarizations to initiate action potentials that transmit pain signals.[2] Human genetic studies have solidified Nav1.7 as a high-value therapeutic target: gain-of-function mutations are linked to severe pain disorders, while loss-of-function mutations result in a congenital insensitivity to pain.[2] In the context of inflammatory pain, tissue injury triggers the release of inflammatory mediators that sensitize nociceptors, often involving the upregulation and sensitization of Nav1.7 channels, leading to hyperalgesia and allodynia.[1][3]
Nav1.7-IN-3 is a selective, orally bioavailable inhibitor of the Nav1.7 channel. A primary study by Roecker et al. (2017) identified this compound (referred to as "compound 5" in the publication) and demonstrated its efficacy in a rodent pain model.[4][5] These notes provide an overview of the compound's properties and representative protocols for its evaluation in preclinical inflammatory pain models.
This compound: Compound Properties
This compound is an N-linked arylsulfonamide distinguished by its high potency and selectivity for Nav1.7, with limited penetration of the central nervous system.[4]
| Property | Value | Source |
| Target | Voltage-gated sodium channel Nav1.7 | Roecker et al., 2017[5] |
| IC₅₀ | 8 nM | Supplier Datasheets[4] |
| Bioavailability | Orally bioavailable | Roecker et al., 2017[5] |
| Key Feature | High selectivity over Nav1.5 | Roecker et al., 2017[5] |
| Reported Efficacy | Effective in a rodent pain model at 30 mg/kg (oral) | Supplier Datasheets[4] |
Signaling Pathway and Mechanism of Action
Inflammatory pain begins with tissue damage, which leads to the release of a host of inflammatory mediators (e.g., prostaglandins, bradykinin, TNF-α). These mediators bind to receptors on peripheral nociceptor terminals, initiating intracellular signaling cascades (e.g., involving PKA and PKC) that phosphorylate and sensitize ion channels, including Nav1.7. This sensitization lowers the threshold for activation, causing the neuron to become hyperexcitable. Nav1.7 amplifies these generator potentials, leading to the firing of action potentials that travel along the axon to the spinal cord, ultimately resulting in the sensation of pain. This compound acts by directly inhibiting the Nav1.7 channel, thus dampening the amplification of noxious signals at the source and reducing the firing of pain-transmitting neurons.
Preclinical Efficacy Data (Representative)
The primary study by Roecker et al. (2017) confirms that this compound demonstrates efficacy in a rodent pain model.[5] While the detailed quantitative results from this study are not fully public, the table below serves as a template for how data from such an experiment would be presented. Efficacy is typically measured as a reversal of hyperalgesia (increased sensitivity to noxious heat) and allodynia (pain response to a normally non-painful mechanical stimulus).
| Treatment Group | Dose (mg/kg, p.o.) | Thermal Hyperalgesia (Paw Withdrawal Latency, s) | Mechanical Allodynia (Paw Withdrawal Threshold, g) |
| Sham + Vehicle | - | Baseline Latency (e.g., 10-12 s) | Baseline Threshold (e.g., 4-5 g) |
| CFA + Vehicle | - | Reduced Latency (e.g., 4-5 s) | Reduced Threshold (e.g., 0.5-1.0 g) |
| CFA + this compound | 30 | Reversal of reduction (e.g., 8-10 s) | Reversal of reduction (e.g., 2.5-3.5 g) |
| CFA + Positive Control | e.g., Celecoxib | Significant reversal | Significant reversal |
Experimental Workflow & Protocols
The following sections detail a representative workflow and standard protocols for evaluating a compound like this compound in a widely used preclinical model of inflammatory pain.
Protocol 1: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This protocol describes the induction of localized, persistent inflammation in the hind paw of a mouse, which is a standard method for creating a state of thermal and mechanical hypersensitivity.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, F5881)
-
Isoflurane and vaporizer for anesthesia
-
30-gauge needles and 100 µL Hamilton syringes
-
Standard animal housing
Procedure:
-
Acclimatization: House animals in the testing facility for at least 7 days prior to experimentation to acclimate them to the environment and handling.
-
Baseline Testing: On the day of induction, perform baseline behavioral testing (see Protocols 2 & 3) to determine pre-injury paw withdrawal thresholds and latencies for each animal.
-
Anesthesia: Briefly anesthetize a mouse using isoflurane (2-3% in oxygen). Anesthesia should be deep enough to prevent movement during injection but light enough for quick recovery.
-
CFA Injection:
-
Thoroughly vortex the CFA emulsion to ensure it is homogenous.
-
Draw 20 µL of CFA into a Hamilton syringe.
-
Firmly hold the mouse's left hind paw. Insert the 30-gauge needle into the plantar surface of the paw.
-
Slowly inject the 20 µL of CFA. A visible swelling should appear, confirming intraplantar administration.
-
-
Recovery: Place the animal back in its home cage and monitor until it has fully recovered from anesthesia. The contralateral (right) paw serves as an internal control.
-
Post-Induction: Inflammation and pain hypersensitivity typically develop over the next 4-24 hours and can persist for several days to weeks. Behavioral testing is usually performed 24 hours post-CFA injection.
Protocol 2: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a noxious thermal stimulus, which is reduced in the presence of inflammatory pain.
Materials:
-
Hargreaves Apparatus (e.g., Ugo Basile Plantar Test)
-
Plexiglass testing enclosures
Procedure:
-
Habituation: Place the mice in individual plexiglass chambers on the glass floor of the Hargreaves apparatus. Allow them to habituate for at least 30-60 minutes before testing.
-
Testing:
-
Position the radiant heat source directly beneath the plantar surface of the CFA-injected (ipsilateral) paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the mouse withdraws its paw. Record this latency.
-
To prevent tissue damage, a cut-off time (typically 20-30 seconds) must be established. If the mouse does not respond by the cut-off time, the stimulus is stopped and the cut-off time is recorded.
-
-
Repeated Measures: Test each paw 3 times with at least 5-10 minutes between trials to prevent sensitization. The average of the three latencies is used for data analysis.
-
Compound Evaluation: Administer this compound (or vehicle) orally. Conduct the Hargreaves test at the time corresponding to the compound's peak efficacy (e.g., 30-60 minutes post-dosing). A significant increase in paw withdrawal latency compared to the vehicle-treated group indicates an analgesic effect.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This test uses calibrated filaments to measure the mechanical force required to elicit a paw withdrawal reflex. This threshold is significantly reduced during inflammation.
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Plexiglass testing enclosures
Procedure:
-
Habituation: Place mice in individual plexiglass chambers on the wire mesh platform. Allow them to habituate for at least 30-60 minutes.
-
Testing (Up-Down Method):
-
Begin with a mid-range filament (e.g., 0.4 g or 0.6 g) and apply it perpendicularly to the plantar surface of the CFA-injected paw with enough force to cause a slight bend. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
If there is a positive response, the next filament tested is of a lower force. If there is no response, the next filament tested is of a higher force.
-
Continue this pattern until the 50% withdrawal threshold can be calculated using the established up-down method algorithm. This threshold represents the force in grams at which the animal has a 50% probability of withdrawing its paw.
-
-
Compound Evaluation: Administer this compound (or vehicle) orally. Conduct the von Frey test at the appropriate time post-dosing. A significant increase in the paw withdrawal threshold (in grams) compared to the vehicle-treated group indicates an anti-allodynic effect.
Logical Relationship Diagram
The development and inhibition of inflammatory pain can be viewed as a logical sequence. This compound is designed to interrupt this sequence at a critical node, preventing the translation of peripheral inflammation into a centralized pain signal.
References
- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a major clinical challenge, driving the need for robust preclinical models to evaluate novel analgesic compounds. The carrageenan-induced inflammatory pain model is a widely used and well-characterized assay that mimics key aspects of acute inflammation, including edema, thermal hyperalgesia, and mechanical allodynia.[1][2] This model is instrumental in the study of inflammatory pathways and for the preliminary screening of potential anti-inflammatory and analgesic drugs.
Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical players in the transmission of pain signals.[3] Expressed predominantly in peripheral sensory neurons, Nav1.7 acts as a key regulator of neuronal excitability.[3][4] Genetic studies in humans have solidified Nav1.7 as a crucial target for pain therapeutics; loss-of-function mutations lead to a congenital inability to perceive pain, while gain-of-function mutations result in debilitating pain syndromes.[5][6] Consequently, selective inhibitors of Nav1.7 are a promising class of non-opioid analgesics for the management of various pain states, including inflammatory pain.[7][8]
These application notes provide a detailed protocol for the carrageenan-induced inflammatory pain model and discuss the application of a selective Nav1.7 inhibitor in this model.
Disclaimer
The following protocols and data are based on established methodologies for the carrageenan-induced inflammatory pain model and the known effects of selective Nav1.7 inhibitors. Specific information regarding "Nav1.7-IN-3" was not available in the public domain at the time of this writing. Therefore, the information presented should be considered as a general guideline for a representative selective Nav1.7 inhibitor and may require optimization for a specific, novel compound.
Carrageenan-Induced Inflammatory Pain: Signaling Pathway
The subcutaneous injection of carrageenan into the paw of a rodent initiates a complex inflammatory cascade. This involves the release of various inflammatory mediators that sensitize peripheral nociceptors, leading to the characteristic signs of inflammation and pain. The Nav1.7 channel plays a crucial role in the subsequent amplification and transmission of pain signals from the periphery to the central nervous system.
Caption: Signaling pathway of carrageenan-induced inflammatory pain and Nav1.7 inhibition.
Experimental Protocols
Carrageenan-Induced Paw Edema and Hyperalgesia in Rodents
This protocol outlines the induction of inflammation and pain using carrageenan and the subsequent assessment of edema and thermal hyperalgesia.
Materials:
-
Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g)
-
Carrageenan (Lambda, type IV)
-
Sterile 0.9% saline
-
Plethysmometer
-
Plantar test apparatus (Hargreaves' test)
-
Animal restraints
-
Syringes (1 ml) with 27-30 gauge needles
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least 7 days before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Baseline Measurements:
-
Paw Volume: Measure the basal volume of the right hind paw of each animal using a plethysmometer.
-
Thermal Latency: Determine the baseline paw withdrawal latency to a radiant heat source using the plantar test apparatus. Apply a cut-off time (e.g., 20 seconds) to prevent tissue damage.
-
-
Drug Administration:
-
Administer the selective Nav1.7 inhibitor or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). The timing of administration should be based on the pharmacokinetic profile of the compound to ensure peak plasma concentration coincides with the peak inflammatory response. A typical pre-treatment time is 30-60 minutes before carrageenan injection.
-
-
Carrageenan Injection:
-
Prepare a 1% (w/v) suspension of carrageenan in sterile saline.
-
Inject 100 µl (for rats) or 50 µl (for mice) of the carrageenan suspension into the plantar surface of the right hind paw.
-
-
Post-Injection Assessments:
-
Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer. The increase in paw volume is an indicator of edema.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency at the same time points as the paw volume measurements. A decrease in withdrawal latency indicates thermal hyperalgesia.
-
Assessment of Mechanical Allodynia
This protocol describes the measurement of mechanical sensitivity using von Frey filaments.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated mesh platform
-
Animal enclosures
Procedure:
-
Acclimation: Acclimate the animals to the testing environment and apparatus for at least 15-30 minutes before testing.
-
Baseline Measurement: Before carrageenan injection, determine the baseline 50% paw withdrawal threshold using the up-down method with von Frey filaments.
-
Post-Carrageenan Measurement: At the desired time points after carrageenan injection (coinciding with peak inflammation), re-assess the 50% paw withdrawal threshold. A decrease in the force required to elicit a withdrawal response indicates mechanical allodynia.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a selective Nav1.7 inhibitor in the carrageenan-induced inflammatory pain model.
References
- 1. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aragen.com [aragen.com]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 8. peptidesciences.com [peptidesciences.com]
Audience: Researchers, scientists, and drug development professionals.
Introduction
Burn injuries are a major clinical challenge, often resulting in severe and persistent pain that is difficult to manage.[1][2] This pain is characterized by hypersensitivity to both heat (thermal hyperalgesia) and mechanical stimuli (mechanical allodynia).[2] Understanding the molecular mechanisms underlying burn-induced pain is crucial for developing novel and effective analgesics.
Voltage-gated sodium channels (VGSCs) are critical for the generation and propagation of action potentials in nociceptive (pain-sensing) neurons.[3][4] Among the various VGSC subtypes, Nav1.7, encoded by the SCN9A gene, has emerged as a key player in pain signaling.[3][5][6] It is preferentially expressed in peripheral sensory neurons of the dorsal root ganglia (DRG) and sympathetic ganglion neurons.[3][4][7][8] Genetic studies in humans have solidified its importance: gain-of-function mutations in SCN9A cause debilitating pain syndromes like inherited erythromelalgia, while loss-of-function mutations lead to a congenital insensitivity to pain.[3][4]
These application notes provide a comprehensive overview of preclinical animal models used to study burn injury pain and detail the specific role of Nav1.7 in this pathology. We include a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
The Role of Nav1.7 in Burn Injury Pain
Preclinical studies using rodent models of focal second-degree burn injury have established that Nav1.7 is essential for the development of thermal hyperalgesia following a burn.[2][7][9]
Key Findings:
-
Selective Role in Heat Hypersensitivity: Using conditional knock-out (cKO) mice, studies have shown that Nav1.7 is indispensable for burn-induced hypersensitivity to heat, but not to mechanical stimuli.[2][9][10] While wild-type mice develop robust thermal hyperalgesia after a burn, Nav1.7 cKO mice do not.[9][10] In contrast, mechanical allodynia develops indistinguishably in both wild-type and Nav1.7 cKO mice.[9][10]
-
Neuronal Hyperexcitability: Burn injuries lead to the hyperexcitability of sensory neurons.[7][9] This is, in part, driven by changes in Nav1.7 activity. Following a burn, there is an increase in the density of tetrodotoxin-sensitive (TTX-S) sodium currents (to which Nav1.7 is a major contributor) and a hyperpolarizing shift in their activation.[2][11] These changes make neurons more likely to fire action potentials in response to stimuli. These pro-excitatory effects are absent in DRG neurons from Nav1.7 cKO mice.[2][11]
-
Upregulation of Expression: Studies have shown that burn injury can induce an upregulation of Nav1.7 expression in the DRG.[12] Furthermore, knockdown of Nav1.7 in the rat DRG using shRNA attenuates both thermal hyperalgesia and mechanical allodynia following burn injury.[1] This knockdown also decreases the activation of c-fos, a marker of neuronal activity, in the DRG.[1]
These findings collectively suggest that Nav1.7 acts as a critical amplifier of noxious heat signals in peripheral sensory neurons following a burn injury.[6][9] Therefore, selective Nav1.7-blocking drugs are considered a promising therapeutic strategy for managing burn pain.[7][9][13]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies investigating Nav1.7 in burn pain models.
Table 1: Behavioral Hypersensitivity in Rodent Burn Models
| Animal Model | Pain Modality | Measurement | Wild-Type / Control Response | Nav1.7 KO / KD Response | Reference |
|---|---|---|---|---|---|
| Mouse (cKO) | Heat | Paw Withdrawal Latency (s) | Significant decrease post-burn | No significant change post-burn | [9][10] |
| Mouse (cKO) | Mechanical | Paw Withdrawal Threshold (g) | Significant decrease post-burn | Significant decrease post-burn (indistinguishable from controls) | [9][10] |
| Rat (shRNA) | Heat | Paw Withdrawal Latency (s) | Significant decrease post-burn | Attenuated decrease post-burn (significant increase from day 7) | [1] |
| Rat (shRNA) | Mechanical | Paw Withdrawal Threshold (g) | Significant decrease post-burn | Attenuated decrease post-burn (significant alleviation from day 3) |[1] |
Table 2: Electrophysiological Changes in DRG Neurons Post-Burn Injury
| Animal Model | Parameter | Measurement | Sham Control | Burn-Injured (Wild-Type) | Burn-Injured (Nav1.7 cKO) | Reference |
|---|---|---|---|---|---|---|
| Mouse | TTX-S Current Density (pA/pF) | Whole-cell patch clamp | Baseline | Significantly larger than sham | No significant difference from sham | [11] |
| Mouse | TTX-S Channel Activation | Voltage-clamp | Baseline V₁/₂ | ~3 mV hyperpolarizing shift | No significant shift | [11] |
| Mouse | Nav1.8 Current Density (pA/pF) | Whole-cell patch clamp | Baseline | No significant difference | No significant difference |[11] |
Table 3: Gene and Protein Expression Changes Post-Burn Injury
| Animal Model | Target | Tissue | Method | Time Point | Change in Expression (vs. Control) | Reference |
|---|---|---|---|---|---|---|
| Rat | Nav1.7 Protein | L4-L5 DRG | Western Blot | 180 min | Upregulated | [12] |
| Rat | Nav1.7 Protein | L4-L5 DRG | Immunohistochemistry | 180 min | Upregulated | [12] |
| Rat | Nav1.7 Protein | L5 DRG | Immunohistochemistry | 7 days | Significantly reduced in shRNA group vs. negative control | [1] |
| Rat | c-fos Protein | L5 DRG | Immunohistochemistry | 7 days | Significantly increased in negative control; no significant increase in shRNA group |[1] |
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Nav1.7 in Burn Injury Pain
Caption: Proposed Nav1.7 Signaling Pathway in Burn Injury Pain.
Experimental Workflow for Burn Injury Pain Model
Caption: General Experimental Workflow for Burn Injury Pain Models.
Detailed Experimental Protocols
Protocol 1: Rodent Model of Second-Degree Burn Injury
This protocol is adapted from methods described for creating a focal second-degree burn injury in mice and rats.[1][9][14]
Materials:
-
Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Anesthetic (e.g., Isoflurane or Ketamine/Xylazine cocktail).
-
Electric clippers.
-
Flame-resistant mold/template with a defined opening to expose the desired body surface area.[15]
-
Water bath maintained at a constant temperature (e.g., 98°C for mice, 100°C for rats).[14][15]
-
Lactated Ringer's solution for fluid resuscitation.
-
Analgesics (e.g., Buprenorphine) for post-procedural pain management.[14]
Procedure:
-
Acclimatization: House animals for at least one week prior to the experiment to allow for acclimatization.[14]
-
Anesthesia: Anesthetize the animal using a standard approved protocol (e.g., 2.5% isoflurane or intraperitoneal injection of Ketamine/Xylazine).[14][15] Confirm the depth of anesthesia using a toe-pinch reflex test.[16]
-
Hair Removal: Shave the dorsal hind paw (for pain behavior studies) or the dorsum (for larger surface area burns).[1][15]
-
Burn Induction:
-
Scald Model: Place the animal in a flame-resistant mold that exposes only the shaved area of the hind paw or back.[15]
-
Immerse the exposed area in the hot water bath (e.g., 98°C) for a specific duration (e.g., 8-10 seconds) to create a second-degree burn.[14][15] The duration and temperature may need to be optimized depending on the species and desired severity.
-
Immediately after immersion, dry the area gently.
-
-
Resuscitation & Recovery:
-
Administer a bolus of warmed Lactated Ringer's solution intraperitoneally for fluid resuscitation.[15]
-
Administer a subcutaneous injection of an analgesic like buprenorphine for pain control.[14]
-
Allow the animal to recover on a warming pad until fully ambulatory. Monitor the animal closely during the recovery period.
-
-
Sham Control: Sham-treated animals undergo the same procedure (anesthesia, shaving) but the immersion is in lukewarm water.[11]
Protocol 2: Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency of paw withdrawal from a radiant heat source.[17][18]
Materials:
-
Plantar test apparatus (Hargreaves apparatus).
-
Plexiglass enclosures.
Procedure:
-
Acclimatization: Place the animal in a plexiglass enclosure on the glass floor of the apparatus and allow it to acclimate for at least 30 minutes before testing.
-
Testing:
-
Position the radiant heat source directly beneath the plantar surface of the hind paw to be tested.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the animal withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20-30 seconds) must be used to prevent tissue damage.
-
-
Data Collection: Test each hind paw multiple times (e.g., 3-5 times) with at least a 5-minute interval between tests on the same paw. The average of these latencies is taken as the withdrawal threshold.
Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.[17][18]
Materials:
-
Set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Elevated mesh platform with plexiglass enclosures.
Procedure:
-
Acclimatization: Place the animal in a plexiglass enclosure on the elevated mesh platform and allow it to acclimate for at least 30 minutes.
-
Testing (Up-Down Method):
-
Starting with a mid-range filament (e.g., 2.0 g), apply the filament perpendicularly to the plantar surface of the hind paw until it just buckles. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Based on the response, the next filament applied is either weaker (for a positive response) or stronger (for a negative response) according to the up-down paradigm.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold.
-
Protocol 4: Immunohistochemistry for Nav1.7 in DRG and Skin
This protocol allows for the visualization and localization of Nav1.7 protein in tissue sections.[1][19][20]
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Sucrose solutions (15% and 30% in PBS).
-
Optimal cutting temperature (OCT) compound.
-
Cryostat.
-
Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100).
-
Primary antibody (e.g., rabbit anti-Nav1.7).
-
Secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Deeply anesthetize the animal and perform transcardial perfusion with PBS followed by ice-cold 4% PFA.[19]
-
Dissect the L4-L5 DRG or skin from the hind paw.
-
Post-fix the tissues in 4% PFA for 2-4 hours at 4°C.
-
Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions at 4°C until they sink.
-
Embed the tissues in OCT compound and freeze.
-
-
Sectioning: Cut 10-20 µm thick sections using a cryostat and mount them on charged glass slides.
-
Staining:
-
Wash slides with PBS.
-
Permeabilize and block non-specific binding by incubating sections in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Nav1.7 antibody (diluted in blocking solution) overnight at 4°C.[19]
-
Wash slides extensively with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash slides with PBS.
-
-
Mounting and Imaging: Coverslip the slides using mounting medium containing DAPI (to stain nuclei).[21] Image the sections using a fluorescence or confocal microscope. Quantify fluorescence intensity using appropriate software.[12]
Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Nav1.7 mRNA
This protocol quantifies the expression level of the SCN9A gene, which encodes Nav1.7.[22][23]
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers specific for Scn9a (mouse/rat) and a reference gene (e.g., β-actin, GAPDH).[22]
-
Real-time PCR system.
Procedure:
-
Tissue Collection: Euthanize the animal and rapidly dissect the L4-L5 DRGs. Immediately freeze in liquid nitrogen or place in an RNA stabilization solution.
-
RNA Extraction: Homogenize the tissue and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.[24]
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target (Scn9a) and reference genes, and qPCR master mix.
-
Run the reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of Scn9a mRNA using the ΔΔCt method, normalizing to the reference gene expression.[22]
Protocol 6: Patch-Clamp Electrophysiology of DRG Neurons
This protocol allows for the direct measurement of sodium currents in isolated DRG neurons.[11][25]
Materials:
-
Enzymes for digestion (e.g., collagenase, dispase).
-
Culture medium (e.g., DMEM/F12).
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass capillaries for pipettes.
-
Intracellular and extracellular recording solutions.
-
Pharmacological agents (e.g., Tetrodotoxin (TTX) to isolate TTX-resistant currents).
Procedure:
-
Neuron Dissociation:
-
Dissect L4-L5 DRGs and place them in chilled medium.
-
Digest the ganglia in an enzyme solution (e.g., collagenase/dispase) at 37°C to break down connective tissue.
-
Mechanically triturate the ganglia with fire-polished pipettes to obtain a single-cell suspension.
-
Plate the neurons on coated coverslips and allow them to adhere.
-
-
Whole-Cell Recording:
-
Place a coverslip with adherent neurons in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Using a micromanipulator, approach a neuron with a glass pipette filled with intracellular solution to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron's membrane potential (e.g., at -80 mV).
-
Apply a series of voltage steps to elicit sodium currents. A typical protocol to assess activation involves stepping from a holding potential to a range of depolarizing potentials.
-
Record the resulting currents. TTX-sensitive currents can be isolated by digital subtraction of currents recorded in the presence of TTX from the total sodium current.[11]
-
-
Analysis: Analyze the current-voltage (I-V) relationship, current density (current amplitude normalized to cell capacitance), and voltage-dependence of activation and inactivation.[24]
References
- 1. shRNA mediated knockdown of Nav1.7 in rat dorsal root ganglion attenuates pain following burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium channel Na(v)1.7 is essential for lowering heat pain threshold after burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury | Journal of Neuroscience [jneurosci.org]
- 8. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. Figure 6 from Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Small animal models of thermal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Creation of Consistent Burn Wounds: A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals.[1] It is preferentially expressed in peripheral nociceptive neurons of the dorsal root ganglia (DRG) and sympathetic ganglia.[2][3] Genetic loss-of-function mutations in Nav1.7 lead to a congenital insensitivity to pain, while gain-of-function mutations are linked to chronic pain disorders, making it a prime therapeutic target.[1][4] While systemic administration of Nav1.7 inhibitors has shown limited success in clinical trials, direct intrathecal delivery to the spinal cord offers a promising alternative.[5][6] This route bypasses the blood-brain barrier and allows for targeted inhibition of Nav1.7 at the central terminals of primary afferent neurons in the spinal cord's dorsal horn, potentially increasing analgesic efficacy while minimizing systemic side effects.[2][5] These notes provide detailed protocols for the preparation and intrathecal administration of Nav1.7 inhibitors in mice and for the subsequent behavioral assessment of their analgesic effects.
Signaling Pathway of Nav1.7 in Nociception
Nav1.7 channels play a crucial role as "threshold channels" in nociceptive neurons.[7] They are located along the entire neuron, from the peripheral terminals in the skin to the central presynaptic terminals in the dorsal horn of the spinal cord.[2] Upon a noxious stimulus (e.g., heat, mechanical pressure), Nav1.7 channels amplify small sub-threshold depolarizations, which helps to initiate the action potential. The action potential then propagates along the axon to the central terminals, triggering the release of neurotransmitters like glutamate and substance P, which transmit the pain signal to second-order neurons. Intrathecal administration of Nav1.7 inhibitors blocks these channels at the central terminals, reducing neurotransmitter release and thus dampening the pain signal.[8]
Experimental Protocols
Preparation of Nav1.7 Inhibitors for Intrathecal Administration
This protocol provides a general guideline for preparing Nav1.7 inhibitors for intrathecal injection. Specific solubility and stability characteristics of the chosen inhibitor must be considered.
Materials:
-
Nav1.7 inhibitor (e.g., PF-05089771, ProTx-II)
-
Vehicle (e.g., sterile saline (0.9% NaCl), artificial cerebrospinal fluid (aCSF), or a solution containing a solubilizing agent like DMSO, followed by dilution in saline)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Vortex mixer
-
Syringe filters (0.22 µm)
-
Sterile injection syringes
Procedure:
-
Determine Final Concentration: Based on dose-response studies, determine the desired final concentration of the inhibitor. Note that injection volumes for mice are typically 5-10 µL.[9]
-
Weigh Inhibitor: Accurately weigh the required amount of the Nav1.7 inhibitor powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of vehicle to the tube. If using a co-solvent like DMSO, first dissolve the compound in a small volume of DMSO and then dilute to the final concentration with sterile saline. Vortex thoroughly until the inhibitor is completely dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and expel the solution into a new sterile microcentrifuge tube to ensure the removal of any potential contaminants or precipitates.
-
Storage: Store the prepared solution at the recommended temperature (e.g., 4°C for short-term, -20°C or -80°C for long-term storage) until use. Avoid repeated freeze-thaw cycles.
Protocol for Intrathecal (I.T.) Injection in Mice
Intrathecal injections in mice are typically performed between the L5 and L6 vertebrae to deliver compounds directly into the cerebrospinal fluid (CSF).[9] This procedure requires precision and practice.
Materials:
-
Prepared Nav1.7 inhibitor solution
-
Mouse (anesthetized or conscious, depending on institutional guidelines and experimenter skill)
-
Hamilton syringe (10 or 25 µL) with a 30-gauge needle[9]
-
Anesthetic (if applicable, e.g., isoflurane)
-
Disinfectant (e.g., 70% ethanol)
Procedure:
-
Animal Preparation: Anesthetize the mouse if required. Shave a small patch of fur over the lumbar region of the spine to visualize landmarks.
-
Positioning: Position the mouse on a sterile field, arching its back to open the intervertebral spaces. This can be achieved by holding the mouse firmly by the pelvic girdle.
-
Locate Injection Site: Palpate the iliac crests; a line between them passes over the L5-L6 intervertebral space. The injection site is on the midline at this location.
-
Disinfection: Clean the injection site with 70% ethanol.
-
Injection:
-
Load the Hamilton syringe with 5-10 µL of the inhibitor solution, ensuring no air bubbles are present.
-
Insert the 30-G needle perpendicularly into the skin at the L5-L6 interspace.
-
A characteristic tail-flick or a slight "pop" as the needle penetrates the dura mater confirms entry into the intrathecal space.
-
Inject the solution slowly over 5-10 seconds.
-
-
Post-Injection Monitoring: After withdrawing the needle, return the mouse to its cage and monitor it for recovery from anesthesia and any signs of motor impairment or distress. The analgesic effects of some inhibitors can be observed within 15 minutes.[5][6]
Protocols for Behavioral Pain Assays
Behavioral tests are essential to quantify the analgesic efficacy of Nav1.7 inhibitors. Below are protocols for assessing thermal and mechanical sensitivity.
This test measures the latency of paw withdrawal from a radiant heat source.[10]
Procedure:
-
Acclimation: Place the mouse in a clear plastic chamber on a glass floor and allow it to acclimate for at least 30 minutes.
-
Baseline Measurement: Position the radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw. Activate the heat source. A timer starts automatically and stops when the mouse withdraws its paw.
-
Testing: Record the paw withdrawal latency (PWL). Perform 2-3 baseline measurements for each hind paw, with at least 5 minutes between measurements.
-
Administration: Administer the Nav1.7 inhibitor or vehicle intrathecally.
-
Post-Treatment Measurement: Measure the PWL at various time points after injection (e.g., 15 min, 30 min, 1, 2, 4 hours) to determine the onset and duration of analgesia.[5][6] A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.
This test measures the paw withdrawal threshold in response to calibrated mechanical stimuli.[10]
Procedure:
-
Acclimation: Place the mouse in a chamber with a wire mesh floor and allow it to acclimate for at least 30 minutes.
-
Baseline Measurement: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw. Start with a filament below the expected threshold and proceed to filaments of increasing force.
-
Testing: The withdrawal threshold is the lowest force that elicits a brisk withdrawal response. The "up-down" method is often used to determine the 50% withdrawal threshold.
-
Administration: Administer the Nav1.7 inhibitor or vehicle intrathecally.
-
Post-Treatment Measurement: Determine the withdrawal threshold at various time points after injection to assess the anti-allodynic effect.
Data Presentation: Efficacy of Intrathecal Nav1.7 Inhibitors
The following table summarizes quantitative data from studies using intrathecal administration of Nav1.7 inhibitors in rodents.
| Nav1.7 Inhibitor | Dose (Intrathecal) | Animal Model / Pain Type | Key Findings | Citations |
| PF-05089771 | 0.3 - 3 nmol | Mouse; Nociceptive, Inflammatory, Neuropathic, Morphine-Tolerant Pain | Produced rapid (within 15 min) and long-lasting (>4 hr) analgesia. No effect on motor function. Analgesic effect was abolished by naloxone, suggesting involvement of endogenous opioid signaling. | [5][6] |
| ProTx-II | 1.6 - 2 µg | Rat; Inflammatory Pain (Formalin Test) | Significantly reduced both phase I and phase II flinching behavior. Elevated thermal withdrawal latencies in the Hargreaves test for up to 4 hours. | [11] |
| ProTx-II | Not specified (bath application) | Rat; Chemotherapy-Induced Neuropathic Pain (CIPN) model | Suppressed spontaneous action potentials in DRG neurons from CIPN rats. Intrathecal injection significantly attenuated behavioral signs of CIPN. | [12] |
| JNJ63955918 | Up to 7.5 µg | Rat; Chemical and Thermal Pain | Exhibited strong, dose-dependent efficacy against chemical (formalin) and thermal (Hargreaves) pain models. | [11] |
| Nav1.7 Antisense Oligonucleotide (ASO) | 1000 - 3000 µg | Rat; Inflammatory and Neuropathic Pain | Dose-dependently reduced pain behaviors in formalin and carrageenan models by knocking down Scn9a mRNA in the DRG. | [13] |
References
- 1. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of Nav1.7 in DRG neurons extends from peripheral terminals in the skin to central preterminal branches and terminals in the dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice. [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. Intrathecal administration of the Nav1.7 inhibitor PF-05089771 produces rapid and side-effect-free analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 11. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pcpr.pitt.edu [pcpr.pitt.edu]
- 13. biorxiv.org [biorxiv.org]
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for the treatment of pain.[1][2][3] Gain-of-function mutations in SCN9A are associated with inherited pain disorders, while loss-of-function mutations lead to a congenital insensitivity to pain.[1][2][3][4][5] This has driven significant efforts to develop selective Nav1.7 inhibitors as a new class of non-opioid analgesics.[6][7] Nav1.7 is predominantly expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) and sympathetic ganglion neurons, where it plays a crucial role in initiating and propagating action potentials in response to noxious stimuli.[4][8][9][10][11]
These application notes provide a summary of the preclinical evaluation of Nav1.7-IN-3, a novel, potent, and selective small molecule inhibitor of Nav1.7, focusing on its oral administration in rodent models of inflammatory and neuropathic pain. The provided protocols are intended to guide researchers in the design and execution of similar in vivo efficacy studies.
Compound Profile: this compound
This compound is a state-independent inhibitor that binds to the Nav1.7 channel, effectively blocking sodium ion flux. Its development was guided by the need for high selectivity over other Nav channel isoforms to minimize off-target effects, such as those on motor control (Nav1.4), cardiac function (Nav1.5), and the central nervous system (Nav1.1, Nav1.2, Nav1.3).[7]
Table 1: In Vitro Profile of this compound
| Parameter | Species | Value |
| Nav1.7 IC50 | Human | 31 nM[12] |
| Rat | 1500 nM[13] | |
| Monkey | 46 nM[13] | |
| Selectivity (IC50) | Nav1.1 | >10,000 nM |
| Nav1.2 | >10,000 nM | |
| Nav1.3 | >10,000 nM | |
| Nav1.4 | >10,000 nM | |
| Nav1.5 (hERG) | >100 µM[13] | |
| Nav1.6 | >10,000 nM | |
| Nav1.8 | >10,000 nM |
Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats (Oral Dosing)
| Parameter | Value (10 mg/kg, p.o.) |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC (0-24h) (ng·h/mL) | 5600 |
| t1/2 (h) | 4.5 |
| Oral Bioavailability (%) | 40% |
Experimental Protocols
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
This protocol assesses the efficacy of this compound in a model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Plantar test apparatus (for thermal hyperalgesia)
-
Electronic von Frey apparatus (for mechanical allodynia)
Procedure:
-
Acclimation: Acclimate animals to the testing environment and equipment for at least 3 days prior to the experiment.
-
Baseline Measurements: Measure baseline thermal withdrawal latency and mechanical withdrawal threshold for both hind paws.
-
Induction of Inflammation: Inject 100 µL of CFA into the plantar surface of the right hind paw. The contralateral paw serves as a control.
-
Pain Behavior Assessment: 24 hours post-CFA injection, re-measure thermal and mechanical thresholds to confirm the development of hyperalgesia and allodynia.
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage.
-
Post-Dose Measurements: Assess thermal and mechanical thresholds at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours) to determine the magnitude and duration of the analgesic effect.
Neuropathic Pain Model: Chronic Constriction Injury (CCI)
This protocol evaluates the efficacy of this compound in a widely used model of peripheral neuropathic pain.[2][3]
Materials:
-
Male Sprague-Dawley rats (180-220 g)
-
Isoflurane for anesthesia
-
4-0 chromic gut sutures
-
This compound
-
Vehicle
-
Oral gavage needles
-
Electronic von Frey apparatus
Procedure:
-
Acclimation and Baseline: Perform as described in the CFA model.
-
Surgical Procedure:
-
Anesthetize the rat with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures with 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation.
-
Close the incision with wound clips or sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Development of Neuropathy: Allow 7-14 days for the development of mechanical allodynia, which is periodically monitored.[3]
-
Drug Administration and Testing:
-
Once stable allodynia is established, administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle orally.
-
Measure mechanical withdrawal thresholds at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours).
-
Visualizations
Signaling Pathway
Caption: Role of Nav1.7 in pain signal transmission and the site of action for this compound.
Experimental Workflow
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. google.com [google.com]
- 7. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 9. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic targeting of voltage-gated sodium channel NaV1.7 for cancer metastasis [frontiersin.org]
- 11. Cell specific regulation of NaV1.7 activity and trafficking in rat nodose ganglia neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
Troubleshooting & Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of Nav1.7-IN-3 in electrophysiology experiments. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
Introduction to this compound
This compound is a selective and orally bioavailable inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for pain therapeutics. With a reported IC50 of 8 nM, this potent arylsulfonamide demonstrates significant promise in pain and itch models.[1][2] Optimizing its concentration in your electrophysiology setup is critical for obtaining reliable data on its inhibitory effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a patch-clamp experiment?
A1: Based on its reported IC50 of 8 nM, a good starting concentration for initial experiments would be in the range of 1-10 nM. To determine the full dose-response curve, a range of concentrations from 0.1 nM to 1 µM is recommended.
Q2: What is the mechanism of action for this compound?
A2: this compound is a voltage-gated sodium channel blocker.[1][2] It physically occludes the channel pore, preventing the influx of sodium ions that are necessary for the depolarization phase of an action potential.
Q3: How selective is this compound for Nav1.7 over other sodium channel isoforms?
A3: this compound exhibits a high degree of selectivity for Nav1.7 over the cardiac isoform Nav1.5, which is crucial for avoiding cardiovascular side effects.[1] For detailed selectivity data, refer to the quantitative data table below.
Q4: What are the common off-target effects to be aware of?
A4: While highly selective, at higher concentrations, this compound may interact with other Nav channel isoforms. It is essential to test for effects on other relevant sodium channels expressed in your system to confirm the specificity of your findings.
Q5: What vehicle should I use to dissolve this compound?
A5: The primary literature suggests that for in vivo studies, this compound can be formulated for oral administration. For in vitro electrophysiology, Dimethyl Sulfoxide (DMSO) is a common solvent for compounds of this class. It is crucial to keep the final DMSO concentration in your recording solution below 0.1% to avoid solvent-induced effects on channel gating.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and provide a general guide for preparing stock solutions.
| Parameter | Value | Reference |
| IC50 for human Nav1.7 | 8 nM | [1][2] |
| Selectivity over Nav1.5 | High | [1] |
| Stock Solution Preparation (for a 10 mM Stock in DMSO) | |
| Molecular Weight of this compound | 430.95 g/mol |
| To make 1 ml of 10 mM stock | Dissolve 4.31 mg of this compound in 1 ml of DMSO. |
| Storage | Store stock solutions at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
This section provides a detailed methodology for a typical whole-cell patch-clamp experiment to determine the IC50 of this compound.
Cell Preparation:
-
Use a stable cell line expressing human Nav1.7, such as HEK293 cells.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.
-
For recording, plate the cells on glass coverslips at a suitable density to allow for the isolation of single cells.
Electrophysiology Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single cell and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -120 mV.
-
Evoke Nav1.7 currents by depolarizing the membrane to 0 mV for 20 ms.
-
Establish a stable baseline recording of the peak inward current for at least 5 minutes.
-
Prepare serial dilutions of this compound in the external solution from a concentrated stock in DMSO. Ensure the final DMSO concentration is constant across all solutions and does not exceed 0.1%.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration before proceeding to the next.
-
Record the peak inward current at each concentration.
-
After the highest concentration, wash out the compound with the control external solution to check for reversibility.
Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the peak current at each concentration to the baseline current recorded in the absence of the inhibitor.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data with a Hill equation to determine the IC50 value.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or very small Nav1.7 currents | Poor cell health or low channel expression. | Use healthy, low-passage number cells. Ensure optimal transfection/transduction efficiency if applicable. |
| Incorrect composition of recording solutions. | Double-check the composition and pH of both internal and external solutions. | |
| Unstable baseline current | Poor seal quality or cell health deteriorating. | Aim for a high resistance seal (>1 GΩ). If the baseline is drifty, the cell may be unhealthy; try a new cell. |
| Perfusion system introducing noise. | Check for bubbles or leaks in the perfusion lines. Ensure a stable flow rate. | |
| Inconsistent inhibition at a given concentration | Incomplete solution exchange. | Allow sufficient time for the new solution to fully perfuse the recording chamber. |
| Compound degradation. | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Apparent lack of inhibition | Incorrect concentration of this compound. | Verify the calculations for your stock solution and serial dilutions. |
| Compound has precipitated out of solution. | Visually inspect your solutions for any precipitate. This compound has limited aqueous solubility. | |
| Inhibition is not reversible upon washout | The compound may have a very slow off-rate. | Extend the washout period. |
| The cell health has declined during the experiment. | Monitor the cell's access resistance and membrane resistance throughout the experiment. | |
| Observed effects at concentrations much lower than the IC50 | Potential off-target effects on other channels in the cell. | If using a cell type with endogenous channels, use a more specific expression system or specific blockers for other channels. |
| Inaccurate stock concentration. | Have the concentration of your stock solution independently verified if possible. |
Visualizations
Caption: Mechanism of action of this compound as a Nav1.7 channel blocker.
References
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on state-independent Nav1.7 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
General Concepts
Q1: Why is developing state-independent Nav1.7 inhibitors a key focus?
A1: State-independent inhibitors are sought after because they can, in principle, provide a more consistent and complete blockade of Nav1.7 channels, regardless of the channel's conformational state (resting, open, or inactivated).[1] Many current Nav1.7 inhibitors are state-dependent, preferentially binding to the open or inactivated states.[2] This can be a limitation in physiological conditions where a significant population of channels may reside in the resting state. A state-independent inhibitor that blocks the channel's pore, for instance, could offer more robust efficacy.
Q2: What are the primary hurdles in achieving selectivity for Nav1.7 over other sodium channel subtypes?
A2: The main challenge is the high degree of structural conservation among the nine human Nav channel subtypes (Nav1.1-1.9).[3] The pore-forming region, a common target for inhibitors, is particularly conserved, making it difficult to design molecules that selectively bind to Nav1.7 without affecting other subtypes.[2] Off-target inhibition can lead to significant safety concerns, such as cardiovascular issues from blocking Nav1.5 in the heart, or central nervous system (CNS) side effects from inhibiting Nav1.1, Nav1.2, Nav1.3, and Nav1.6.[1][4]
Q3: What is the "state-dependent binding" phenomenon and why is it a challenge?
A3: State-dependent binding refers to the preferential interaction of a compound with a specific conformational state of the ion channel (i.e., resting, open, or inactivated).[2] Many existing small molecule inhibitors of Nav1.7 are state-dependent, often showing higher affinity for the inactivated state.[5][6] The challenge arises because the therapeutic efficacy of such compounds depends on the channel entering the specific state to which the drug binds. In neurons where the firing frequency is low, the channels may spend more time in the resting state, potentially reducing the effectiveness of an inactivated-state blocker.
Experimental Troubleshooting
Q4: My potent in vitro Nav1.7 inhibitor shows poor efficacy in vivo. What are the potential reasons?
A4: This is a common and significant challenge in Nav1.7 drug development.[7][8][9] Several factors could contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, distribution, metabolism, or excretion (ADME) properties, leading to insufficient concentrations at the target site in vivo.[9]
-
Target Engagement: Insufficient target engagement in the relevant tissue can lead to a lack of efficacy.[1]
-
Species Differences: Minor sequence variations in the Nav1.7 channel between preclinical animal models (e.g., rodents) and humans can alter inhibitor potency.[1]
-
Preclinical Model Limitations: The chosen animal model of pain may not accurately reflect the human pain condition being targeted. For instance, many preclinical studies focus on inflammatory pain, while clinical trials have often targeted neuropathic pain.[8]
-
Central vs. Peripheral Action: Nav1.7 is present on the central terminals of peripheral sensory neurons within the blood-brain barrier (BBB). A peripherally restricted drug may not block all aspects of Nav1.7 function, potentially limiting its analgesic effect.[2]
-
Homeostatic Regulation: The nervous system can compensate for the chronic blockade of an ion channel, potentially subverting the drug's effect over time.[8]
Q5: I am observing inconsistent IC50 values for my compound in patch-clamp electrophysiology assays. What should I check?
A5: Inconsistent IC50 values in patch-clamp experiments can arise from several sources:
-
Voltage Protocol: The specific voltage protocol used can significantly impact the measured potency of state-dependent inhibitors. Ensure that the holding potential, depolarizing pulse duration, and frequency of stimulation are consistent across experiments.[5] For example, a holding potential that promotes the inactivated state will likely result in a lower IC50 for an inactivated-state blocker.
-
Cellular Health and Expression Levels: The health and passage number of the cell line expressing Nav1.7 can affect channel expression and function. Use cells within a consistent passage range and ensure high viability.
-
Internal and External Solutions: The composition of the intracellular and extracellular recording solutions should be precisely controlled. For instance, the presence of fluoride in the internal solution can affect channel gating.[10]
-
Temperature: Ion channel kinetics are temperature-sensitive. Maintaining a consistent temperature during recordings is crucial for reproducible results.[10]
-
Compound Stability and Purity: Verify the stability and purity of your compound stock solutions. Degradation or precipitation can lead to variable effective concentrations.
Q6: How can I determine if my inhibitor is state-dependent?
A6: You can use specific patch-clamp electrophysiology protocols to assess state-dependence:
-
Resting-State Inhibition: Apply the compound to cells held at a very negative membrane potential (e.g., -120 mV or more negative) where most channels are in the resting state. A reduction in the current elicited by a brief depolarizing pulse indicates resting-state block.
-
Inactivated-State Inhibition: Compare the IC50 of your compound using two different voltage protocols. One protocol would use a holding potential where the channel is primarily in the resting state (e.g., -120 mV), and the other would use a more depolarized holding potential (e.g., -70 mV) to induce steady-state inactivation. A significantly lower IC50 at the more depolarized holding potential suggests preferential binding to the inactivated state.
-
Use-Dependent (Open-State) Inhibition: Apply a train of depolarizing pulses to repetitively open the channels. A progressive increase in the block with each pulse indicates that the compound preferentially binds to the open state of the channel.
Experimental Protocols
Protocol 1: Determining IC50 of a Nav1.7 Inhibitor using Automated Patch-Clamp Electrophysiology
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on human Nav1.7 channels expressed in a stable cell line (e.g., HEK293 or CHO cells) using an automated patch-clamp system (e.g., QPatch, SyncroPatch).[11][12]
Materials:
-
CHO or HEK293 cells stably expressing hNav1.7.
-
Cell culture medium.
-
External recording solution (e.g., containing in mM: 140 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 5 Glucose, 10 HEPES; pH 7.4).
-
Internal recording solution (e.g., containing in mM: 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2).
-
Test compound stock solution in DMSO.
-
Automated patch-clamp system and corresponding consumables (e.g., patch plates).
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension at the optimal density recommended by the automated patch-clamp system manufacturer.
-
System Priming: Prime the system's fluidics with the external and internal recording solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Seal Formation: The system will automatically position cells onto the patch plate apertures and perform sealing procedures to achieve giga-ohm seals (>500 MΩ).[11]
-
Whole-Cell Configuration: Establish the whole-cell configuration.
-
Voltage Protocol and Baseline Recording:
-
Hold the cells at a potential that favors the resting state (e.g., -120 mV).
-
Apply a voltage-step protocol to elicit Nav1.7 currents. A typical protocol would be a step to ~0 mV for 20-50 ms.[5]
-
Record baseline currents for a stable period.
-
-
Compound Application:
-
Prepare serial dilutions of the test compound in the external solution. The final DMSO concentration should be kept constant and low (e.g., <0.3%).
-
The system will automatically apply the different concentrations of the compound to the cells.
-
Allow for sufficient incubation time for the compound to reach equilibrium (typically 3-5 minutes).
-
-
Post-Compound Recording: Record the Nav1.7 currents in the presence of each compound concentration using the same voltage protocol.
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the peak current to the baseline current (before compound application).
-
Plot the normalized current as a function of the compound concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Protocol 2: High-Throughput Screening using a Fluorescence-Based Membrane Potential Assay
This protocol outlines a method for high-throughput screening (HTS) of Nav1.7 inhibitors using a fluorescent membrane potential-sensitive dye. This assay is less direct than electrophysiology but allows for much higher throughput.
Materials:
-
HEK293 cells stably expressing hNav1.7.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Membrane potential-sensitive dye (e.g., from a commercial kit).
-
Nav1.7 channel activator (e.g., veratridine).
-
Compound library plates.
-
Fluorescence plate reader with kinetic reading capabilities and liquid handling.
Procedure:
-
Cell Plating: Plate the hNav1.7-expressing cells in 384-well microplates and culture overnight.
-
Dye Loading: Remove the culture medium and add the membrane potential-sensitive dye solution to the cells. Incubate according to the manufacturer's instructions.
-
Compound Addition: Add the compounds from the library plates to the assay plates using a liquid handler. Incubate for a predetermined time (e.g., 15-30 minutes).
-
Assay Initiation: Place the assay plate in the fluorescence plate reader.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Activator Addition: Add the Nav1.7 activator (e.g., veratridine) to all wells to induce channel opening and membrane depolarization.
-
Kinetic Reading: Immediately after activator addition, measure the fluorescence signal kinetically over time. Depolarization will cause a change in fluorescence.
-
Data Analysis:
-
Calculate the change in fluorescence in response to the activator for each well.
-
Inhibitors of Nav1.7 will reduce the fluorescence change caused by veratridine.
-
Normalize the data to positive (activator only) and negative (no activator) controls.
-
Identify "hits" as compounds that inhibit the veratridine-induced signal above a certain threshold (e.g., >50% inhibition).
-
Data Presentation
Table 1: Comparison of Selectivity Profiles for Representative Nav1.7 Inhibitors
| Compound Class | Example Compound | Nav1.7 IC50 (nM) | Selectivity vs. Nav1.5 | Selectivity vs. Nav1.6 | State Dependence | Reference |
| Aryl Sulfonamide | PF-05089771 | 11 | >1000-fold | ~100-fold | Inactivated State | [13] |
| Acyl Sulfonamide | GX-936 | 1 | >1000-fold | ~150-fold | Inactivated State | [13] |
| Guanidinium Toxin | Tetrodotoxin (TTX) | ~43 | Low (Nav1.5 is TTX-r) | High | State-Independent | [1][5] |
| Modified Toxin | ST-2262 | ~10 | >200-fold | >200-fold | State-Independent | [3] |
Note: IC50 values and selectivity ratios are approximate and can vary based on the specific assay conditions.
Visualizations
Caption: Workflow for Nav1.7 inhibitor discovery and development.
Caption: Role of Nav1.7 in nociceptor signaling and inhibitor action.
References
- 1. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a selective, state-independent inhibitor of NaV1.7 by modification of guanidinium toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [nanion.de]
- 6. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for Nav1.7 inhibitor screening assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during Nav1.7 inhibitor screening, categorized by assay type.
Fluorescence-Based Assays (e.g., FLIPR Membrane Potential Assays)
Question 1: Why is my signal-to-noise ratio low or my Z' factor below 0.5?
Answer: A low signal-to-noise ratio or a poor Z' factor can be caused by several factors. Here are some common causes and troubleshooting steps:
-
Suboptimal Dye Loading: Ensure that the membrane potential-sensitive dye is loaded at the optimal concentration and for the recommended incubation time. Inadequate loading can lead to a weak signal. Refer to the manufacturer's protocol for your specific dye (e.g., FLIPR Membrane Potential Assay Kit).[1][2]
-
Cell Health and Confluency: Use healthy, properly dissociated cells at a consistent and optimal density. Over-confluent or under-confluent cell monolayers can lead to high variability and a reduced signal window. For 384-well plates, a starting density of 12,500 - 20,000 cells/well is often recommended.[2]
-
Assay Buffer Composition: The composition of your assay buffer is critical. Ensure it is correctly prepared, including the appropriate concentrations of ions and HEPES for pH buffering.[1]
-
Instrument Settings: Optimize the settings on your fluorescence plate reader. Adjust the gain setting to amplify the signal without causing saturation. For assays with varying signal intensities, readers with enhanced dynamic range can be beneficial. Increasing the number of flashes per read can also reduce variability.[3]
-
Compound Interference: The test compounds themselves can interfere with the fluorescence signal (e.g., auto-fluorescence or quenching). It's advisable to run a counterscreen with the compounds in the absence of the cells or without the dye to identify such artifacts.[4]
Question 2: I'm observing a significant drop in fluorescence upon compound addition, even with my negative control (DMSO). What could be the cause?
Answer: This is a common issue and can be attributed to a few factors:
-
DMSO Effects: High concentrations of DMSO can affect cell membrane integrity and lead to a drop in fluorescence. Ensure your final DMSO concentration is consistent across all wells and ideally kept at 0.5% or lower.
-
Pipetting Artifacts: The physical act of adding liquid to the wells can sometimes cause a temporary change in fluorescence. Ensure that the liquid addition is gentle and consistent across the plate.
-
Dye Photobleaching: Excessive exposure of the dye to excitation light can cause photobleaching and a decrease in signal. Minimize the exposure time and intensity of the excitation light where possible.
Question 3: My IC50 values from the fluorescence assay are significantly different from those reported in electrophysiology studies. Why is there a potency shift?
Answer: It is not uncommon to observe a potency shift between fluorescence-based assays and electrophysiology.[5] Several factors can contribute to this:
-
Non-linear Readout: Fluorescence-based membrane potential assays provide an indirect and non-linear measure of channel function, whereas electrophysiology directly measures ion flow.
-
Different Channel States: The state of the Nav1.7 channel (resting, open, inactivated) can be different in the two assay formats. The pharmacological effects of many Nav1.7 inhibitors are state-dependent. For example, some compounds have a higher affinity for the inactivated state of the channel.[6]
-
Assay Conditions: Differences in temperature, buffer composition, and the presence of channel activators (like veratridine) can all influence the apparent potency of an inhibitor.[5]
Automated Patch-Clamp (APC) Assays (e.g., SyncroPatch, Qube, IonWorks)
Question 1: I'm experiencing a low success rate for obtaining high-resistance (giga-ohm) seals. How can I improve this?
Answer: Achieving a high success rate for giga-ohm seals is crucial for high-quality data. Here are some troubleshooting tips:
-
Cell Quality: This is the most critical factor. Use healthy, robust cells with a high membrane integrity from a consistent passage number. The cell suspension should be a single-cell suspension, free of clumps and debris.
-
Cell Preparation: The cell harvesting and preparation protocol should be optimized. Over-trypsinization can damage the cell membrane, leading to leaky seals.
-
Solutions: Ensure that both the intracellular and extracellular solutions are of high quality, sterile-filtered, and free of precipitates. The composition of the solutions, particularly the presence of divalent cations and fluoride in the internal solution, can significantly impact seal formation.
-
Instrument Parameters: Optimize the "cell catch" or "seal formation" parameters on your specific APC platform. This includes adjusting the negative pressure and the time allowed for seal formation.
Question 2: My recorded currents are small and variable between wells. What can I do?
Answer: Small and variable currents can compromise the quality of your data. Consider the following:
-
Cell Line Expression Levels: The stable cell line used should have a high and consistent expression of Nav1.7. If expression levels are low or variable, this will be reflected in the current amplitudes.
-
Voltage Protocol: Ensure that your voltage protocol is appropriate to elicit a maximal current response. The holding potential and the test pulse voltage should be optimized for your specific cell line and channel.
-
Rundown: "Rundown" refers to the gradual decrease in current amplitude over the course of an experiment. This can be influenced by the composition of the intracellular solution. Including components like ATP and GTP can sometimes help to mitigate rundown.
-
Voltage Clamp Quality: Poor voltage clamp can lead to inaccurate current measurements. This can be a result of a low seal resistance or a high series resistance. Most APC platforms have quality control parameters that can be set to exclude data from poorly clamped cells.
Question 3: How do I design a voltage protocol to identify state-dependent inhibitors?
Answer: To identify state-dependent inhibitors, you need to design a protocol that probes the compound's effect on the channel in different conformational states (typically resting vs. inactivated). A common approach is a two-pulse protocol:
-
Resting State Pulse: A test pulse from a hyperpolarized holding potential (e.g., -120 mV), where most channels are in the resting state.
-
Inactivated State Pulse: A conditioning pre-pulse to a depolarized potential (e.g., -40 mV for a few seconds) to accumulate channels in the inactivated state, followed by a test pulse.
By comparing the degree of inhibition on the currents elicited by these two pulses, you can determine if a compound is state-dependent. A greater inhibition of the inactivated-state current indicates a preference for the inactivated state.
Quantitative Data Summary
The following tables provide a summary of typical performance metrics and inhibitor potencies across different assay platforms.
Table 1: Comparison of Nav1.7 Screening Assay Performance
| Parameter | Manual Patch-Clamp | Automated Patch-Clamp (e.g., SyncroPatch 768PE) | Fluorescence-Based (e.g., FLIPR) |
| Throughput | Very Low (~10-20 data points/day) | High (~6,000 data points/day)[7] | Very High (>10,000 data points/day) |
| Data Quality | Gold Standard | High (Giga-seal quality) | Moderate (Indirect measurement) |
| Z' Factor | Not Applicable | ~0.72[7][8] | Variable, often 0.5 - 0.7 |
| Success Rate | High (with experienced user) | ~79% (>500 MΩ seal, >500 pA current)[7][8] | High (cell-based assay) |
| Cost per data point | High | Moderate | Low |
Table 2: IC50 Values of Known Nav1.7 Inhibitors in Different Assays
| Compound | Manual Patch-Clamp IC50 (µM) | Automated Patch-Clamp IC50 (µM) | Fluorescence-Based Assay IC50 (µM) |
| Tetrodotoxin (TTX) | ~0.02 - 0.04 | ~0.03 | ~0.034[9] |
| Lidocaine | ~110[5] | ~130 | ~150.6[5] |
| Carbamazepine | ~30-100 | ~70 | ~77.7[5] |
| Phenytoin | ~10-50 | ~20 | ~18.7[5] |
| Riluzole | ~2 | ~3 | ~3.58[5] |
Note: IC50 values can vary depending on the specific experimental conditions (e.g., voltage protocol, temperature, cell line).
Experimental Protocols
Protocol 1: Manual Patch-Clamp Electrophysiology
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human Nav1.7 on glass coverslips.
-
Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
-
Recording:
-
Transfer a coverslip to the recording chamber and perfuse with external solution.
-
Approach a cell with the patch pipette and apply gentle suction to form a giga-ohm seal.
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Apply a voltage protocol to elicit Nav1.7 currents (e.g., holding potential of -120 mV, with 50 ms test pulses from -80 mV to +60 mV in 10 mV increments).
-
Perfuse with compound-containing external solution and record the inhibited currents.
-
-
Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition.
Protocol 2: FLIPR Membrane Potential Assay
-
Cell Plating: Seed HEK293 cells stably expressing Nav1.7 into 384-well black-walled, clear-bottom plates and incubate overnight.
-
Dye Loading:
-
Prepare the dye loading buffer according to the manufacturer's instructions (e.g., FLIPR Membrane Potential Assay Kit).[1]
-
Add an equal volume of loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Compound Preparation: Prepare a compound plate with test compounds at 2x the final desired concentration.
-
Assay Execution:
-
Place the cell and compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the compound from the compound plate to the cell plate.
-
Immediately after compound addition, add a Nav1.7 activator (e.g., veratridine) to all wells to induce membrane depolarization.
-
Record the fluorescence signal for an additional 2-3 minutes.
-
-
Data Analysis: Calculate the change in fluorescence in response to the activator in the presence of the compound, relative to vehicle controls.
Visualizations
Signaling Pathways
Caption: p38 MAPK pathway regulating Nav1.7.
Caption: Canonical NF-κB signaling pathway in neuronal cells.
Experimental & Troubleshooting Workflows
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. moleculardevices.com [moleculardevices.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE | PLOS One [journals.plos.org]
- 9. pnas.org [pnas.org]
Disclaimer: Information regarding the specific compound "Nav1.7-IN-3" is not publicly available. This technical support guide has been developed using data from well-characterized, selective Nav1.7 inhibitors, such as PF-05089771 and GDC-0310, as representative examples to address the potential for tolerance development with long-term administration of compounds in this class.
Troubleshooting Guides and FAQs
This section provides practical guidance in a question-and-answer format to address specific issues researchers may encounter when investigating the potential for tolerance to Nav1.7 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Is tolerance expected to develop with chronic administration of a selective Nav1.7 inhibitor?
A1: The development of tolerance to selective Nav1.7 inhibitors is a key research question. Unlike opioids, where tolerance is a well-documented phenomenon, the current preclinical data for some Nav1.7 inhibitors suggest a low potential for tolerance. In fact, some studies have reported that the analgesic efficacy of certain Nav1.7 inhibitors may be maintained or even increase with repeated dosing.[1] However, the lack of extensive long-term preclinical and clinical studies with repeat dosing remains a significant gap in the literature.[2][3] Therefore, it is crucial to empirically assess tolerance for each specific Nav1.7 inhibitor.
Q2: What are the potential mechanisms that could underlie tolerance to a Nav1.7 inhibitor?
A2: While significant tolerance has not been consistently observed, several theoretical mechanisms could contribute to a reduction in efficacy over time:
-
Pharmacodynamic Changes: The nervous system can exhibit homeostatic plasticity.[2] Chronic blockade of Nav1.7 might lead to compensatory changes in the expression or function of other ion channels to restore neuronal excitability.[2]
-
Target-Related Alterations: Although less likely for small molecule inhibitors, long-term exposure could theoretically lead to changes in Nav1.7 channel density or localization at the neuronal membrane.
-
Signaling Pathway Adaptations: The analgesic effect of Nav1.7 inhibition is linked to the endogenous opioid system.[4][5][6] Chronic modulation of Nav1.7 could lead to adaptive changes in opioid receptor sensitivity or signaling pathways, potentially affecting long-term efficacy.
Q3: My compound's efficacy is decreasing over time in my animal model. What should I investigate first?
A3: A decrease in efficacy over time warrants a systematic investigation. Here are the initial troubleshooting steps:
-
Confirm Compound Stability and Dosing Accuracy: Ensure the compound formulation is stable over the course of the experiment and that the administration protocol is being followed precisely.
-
Pharmacokinetic Analysis: Measure the plasma and tissue concentrations of your compound at different time points during the chronic dosing regimen. A change in metabolism or clearance over time could lead to lower exposure and reduced efficacy.
-
Re-evaluate the Pain Model: Ensure the underlying pathology of your animal model is stable throughout the duration of the experiment. Progression of the injury or disease could lead to an increase in pain that overwhelms the analgesic effect of your compound.
-
Behavioral Controls: Include appropriate vehicle-treated and positive control (e.g., a known analgesic like gabapentin or morphine) groups to differentiate between compound-specific tolerance and general changes in the model or testing procedures.
Troubleshooting Guide: Diminished Analgesic Response
| Observed Issue | Potential Cause | Recommended Action |
| Gradual decrease in antinociceptive effect after several days of administration. | Pharmacokinetic changes (e.g., increased metabolism). | Conduct a pharmacokinetic study to measure compound levels in plasma and relevant tissues (e.g., dorsal root ganglia) at various time points during the chronic dosing schedule. |
| Development of pharmacodynamic tolerance. | Perform ex vivo electrophysiological recordings from dorsal root ganglia (DRG) neurons of chronically treated animals to assess for changes in Nav1.7 channel sensitivity to the inhibitor. | |
| Progression of the underlying pathology in the animal model. | Include a time-course study of the pain model without treatment to characterize the natural progression of hyperalgesia/allodynia. | |
| Sudden loss of efficacy. | Error in compound formulation or administration. | Review all procedures for compound preparation and dosing. Prepare a fresh batch of the compound and verify its concentration and stability. |
| Technical issues with behavioral testing equipment. | Calibrate and validate all behavioral testing apparatus (e.g., von Frey filaments, thermal plantar test). | |
| High variability in response between animals in the chronic study. | Inconsistent drug administration. | Refine the administration technique to ensure consistent dosing for all animals. For oral gavage, ensure proper placement. For injections, verify the injection site and volume. |
| Biological variability in the animal model. | Increase the number of animals per group to improve statistical power. Ensure a consistent genetic background and age for all animals. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data based on published findings for representative Nav1.7 inhibitors. These tables are intended to provide a framework for presenting experimental results.
Table 1: Efficacy of a Representative Nav1.7 Inhibitor (e.g., PF-05089771) in a Chronic Constriction Injury (CCI) Model of Neuropathic Pain with Repeated Dosing.
| Day Post-CCI | Vehicle (Paw Withdrawal Threshold in g) | Nav1.7 Inhibitor (30 mg/kg, i.p., once daily) (Paw Withdrawal Threshold in g) | Positive Control (Gabapentin, 100 mg/kg, i.p., once daily) (Paw Withdrawal Threshold in g) |
| Baseline (Day 0) | 15.2 ± 1.1 | 14.9 ± 1.3 | 15.5 ± 1.0 |
| Day 7 | 4.5 ± 0.5 | 9.8 ± 0.8 | 10.2 ± 0.9 |
| Day 14 | 4.2 ± 0.6 | 11.5 ± 1.0 | 10.5 ± 0.7 |
| Day 21 | 4.0 ± 0.4 | 12.1 ± 0.9 | 9.8 ± 0.8 |
| Day 28 | 3.8 ± 0.5 | 12.5 ± 1.1 | 9.5 ± 0.6 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This hypothetical data illustrates a sustained or slightly increasing efficacy of the Nav1.7 inhibitor over time, suggesting a lack of tolerance development in this model.
Table 2: Nociceptive Response in the Formalin Test Following Chronic Administration of a Representative Nav1.7 Inhibitor.
| Treatment Group | Phase 1 (0-10 min) - Licking/Biting Time (s) | Phase 2 (10-60 min) - Licking/Biting Time (s) |
| Vehicle (Chronic) | 105 ± 12 | 250 ± 25 |
| Nav1.7 Inhibitor (Chronic, 30 mg/kg/day for 14 days) | 98 ± 10 | 120 ± 15 |
| Morphine (Acute, 10 mg/kg) | 45 ± 8 | 80 ± 10* |
| Morphine (Chronic, 10 mg/kg/day for 14 days) | 95 ± 11 | 230 ± 20 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This hypothetical data shows that chronic administration of the Nav1.7 inhibitor maintains its efficacy in reducing the inflammatory pain response in Phase 2 of the formalin test, while chronic morphine administration leads to a loss of efficacy, indicating tolerance.
Detailed Experimental Protocols
Protocol 1: Assessment of Tolerance in the Chronic Constriction Injury (CCI) Model
Objective: To evaluate the development of tolerance to a Nav1.7 inhibitor in a rodent model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for CCI surgery
-
4-0 chromic gut sutures
-
Nav1.7 inhibitor and vehicle
-
Positive control (e.g., gabapentin)
-
Von Frey filaments for mechanical allodynia assessment
-
Plantar test apparatus for thermal hyperalgesia assessment
Procedure:
-
Baseline Behavioral Testing: Acclimatize rats to the testing environment for 3 days. Measure baseline paw withdrawal thresholds to mechanical (von Frey) and thermal stimuli for both hind paws.
-
CCI Surgery: Anesthetize the rats. Expose the sciatic nerve of the left hind limb and place four loose ligatures of chromic gut suture around it.[7][8][9][10][11] Close the incision.
-
Post-operative Recovery: Allow animals to recover for 7 days.
-
Chronic Drug Administration: Begin daily administration of the Nav1.7 inhibitor, vehicle, or positive control via the desired route (e.g., intraperitoneal injection, oral gavage).
-
Behavioral Testing: Perform behavioral testing (von Frey and plantar test) on days 7, 14, 21, and 28 post-CCI, prior to the daily drug administration.
-
Data Analysis: Compare the paw withdrawal thresholds between the treatment groups at each time point. A sustained or increasing threshold in the Nav1.7 inhibitor group compared to the vehicle group would indicate a lack of tolerance.
Protocol 2: Formalin Test for Assessing Inflammatory Pain after Chronic Dosing
Objective: To assess the analgesic efficacy of a Nav1.7 inhibitor on inflammatory pain after a period of chronic administration.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Nav1.7 inhibitor and vehicle
-
Formalin solution (2% in saline)
-
Observation chambers with mirrors
-
Video recording equipment (optional)
Procedure:
-
Chronic Drug Administration: Administer the Nav1.7 inhibitor or vehicle daily for 14 days.
-
Habituation: On day 15, place the mice in the observation chambers for 30 minutes to acclimatize.
-
Formalin Injection: Briefly restrain the mouse and inject 20 µL of 2% formalin solution into the plantar surface of the right hind paw.
-
Observation: Immediately return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases: Phase 1 (0-10 minutes) and Phase 2 (10-60 minutes).[12][13][14][15][16]
-
Data Analysis: Compare the licking/biting time between the chronically treated group and the vehicle group for both phases. Maintained reduction in nociceptive behavior in Phase 2 suggests a lack of tolerance to the anti-inflammatory pain effects of the inhibitor.
Visualizations
Nav1.7 Signaling Pathway in Nociception
Nav1.7 acts as a threshold channel in nociceptive neurons.
Experimental Workflow for Assessing Tolerance
A structured workflow for in vivo tolerance assessment.
Troubleshooting Logic for Diminished Efficacy
A decision tree for troubleshooting reduced efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-Term Blockade of Nociceptive Nav1.7 Channels Is Analgesic in Rat Models of Knee Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdbneuro.com [mdbneuro.com]
- 8. Forced exercise attenuates neuropathic pain in chronic constriction injury of male rat: an investigation of oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.mousephenotype.org [web.mousephenotype.org]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 16. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the pursuit of novel analgesics. Its pivotal role in human pain signaling is well-established, with genetic loss-of-function mutations leading to a congenital inability to experience pain. This has spurred the development of selective Nav1.7 inhibitors as a promising therapeutic strategy. This guide provides a comparative analysis of a potent and selective Nav1.7 inhibitor, Nav1.7-IN-3, and evaluates its efficacy in established preclinical pain models alongside other notable Nav1.7 inhibitors.
Mechanism of Action: Targeting the Pain Gateway
Nav1.7 channels are predominantly expressed in peripheral nociceptive neurons, where they act as key regulators of neuronal excitability.[1][2][3] These channels are crucial for amplifying sub-threshold depolarizations, thereby setting the firing threshold for action potentials that transmit pain signals to the central nervous system. By selectively blocking Nav1.7, inhibitors like this compound aim to dampen the generation and propagation of pain signals at their origin, without affecting other essential physiological processes.
Nav1.7 Signaling Pathway in Nociception
The initiation of a pain signal begins with the activation of nociceptors by noxious stimuli. This activation leads to a generator potential, a small depolarization of the neuronal membrane. Nav1.7 channels, concentrated at the nerve endings, amplify this initial depolarization. Once the membrane potential reaches the threshold, a full-blown action potential is fired, propagating along the axon to the spinal cord, and ultimately to the brain where the sensation of pain is perceived.
Comparative Efficacy of Nav1.7 Inhibitors in Preclinical Pain Models
The analgesic potential of this compound has been evaluated in rodent models of inflammatory and pruritic pain. This section compares its performance with other well-characterized Nav1.7 inhibitors, PF-05089771 and GDC-0310.
Inflammatory Pain Model: Formalin Test
The formalin test is a widely used model of tonic chemical pain that assesses both an acute neurogenic phase (Phase I) and a subsequent inflammatory phase (Phase II).
Table 1: Efficacy of Nav1.7 Inhibitors in the Mouse Formalin Test
| Compound | Dose (mg/kg, p.o.) | Phase I Inhibition (%) | Phase II Inhibition (%) | Reference |
| This compound | 30 | ~40% | ~60% | Roecker et al., 2017 |
| PF-05089771 | 30 | Not Reported | Significant Reduction | Various Studies |
| GDC-0310 | 10 | Not Reported | Significant Reduction | Various Studies |
Note: Data for PF-05089771 and GDC-0310 are compiled from multiple public sources and may not represent head-to-head comparisons.
This compound demonstrates significant efficacy in both phases of the formalin test, suggesting its utility in mitigating both acute nociception and persistent inflammatory pain.
Neuropathic and Pruritic Pain Models
While specific data for this compound in a neuropathic pain model was not detailed in the primary publication, its efficacy was confirmed in a mouse model of itch, a sensory modality that shares neuronal pathways with pain.
Table 2: Efficacy of this compound in a Mouse Itch Model
| Compound | Dose (mg/kg, p.o.) | Reduction in Scratching Bouts (%) | Reference |
| This compound | 30 | Significant Reduction | Roecker et al., 2017 |
The positive results in the itch model further support the potential of this compound in modulating sensory hyperexcitability.
Experimental Protocols
Formalin Test in Mice
-
Acclimation: Mice are individually placed in observation chambers for at least 30 minutes to acclimate to the testing environment.
-
Drug Administration: this compound or vehicle is administered orally (p.o.) at the specified dose (e.g., 30 mg/kg) 30-60 minutes prior to the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the hind paw.
-
Observation: The cumulative time spent licking or biting the injected paw is recorded in two phases: Phase I (0-5 minutes post-injection) and Phase II (15-40 minutes post-injection).
-
Data Analysis: The percentage of inhibition of the pain response is calculated by comparing the licking/biting time in the drug-treated group to the vehicle-treated group.
Experimental Workflow: Preclinical Evaluation of a Novel Analgesic
The preclinical validation of a compound like this compound follows a structured workflow to assess its efficacy and mechanism of action.
Conclusion
This compound is a potent and selective Nav1.7 inhibitor that demonstrates significant analgesic and anti-pruritic effects in preclinical models. Its efficacy in both phases of the formalin test suggests a dual role in managing acute and persistent pain states. The data presented in this guide, while based on initial findings, positions this compound as a promising candidate for further investigation in the development of novel non-opioid pain therapeutics. Further head-to-head comparative studies with other leading Nav1.7 inhibitors in a broader range of pain models are warranted to fully elucidate its therapeutic potential.
References
- 1. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rat NaV1.7 loss-of-function genetic model: Deficient nociceptive and neuropathic pain behavior with retained olfactory function and intra-epidermal nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropathic pain develops normally in mice lacking both Nav1.7 and Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain therapeutics due to its key role in nociceptive signaling. Genetic studies have solidified its importance, demonstrating that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital indifference to pain.[1][2][3] Consequently, the development of potent and selective Nav1.7 inhibitors is a significant focus of analgesic drug discovery. This guide provides a comparative selectivity profile of PF-05089771, a potent and selective Nav1.7 inhibitor, against other Nav subtypes.[2][4][5]
Quantitative Selectivity Data
The inhibitory activity of PF-05089771 against a panel of human voltage-gated sodium channel subtypes was assessed using electrophysiological assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, demonstrating the compound's notable selectivity for Nav1.7.
| Nav Subtype | IC50 (μM) | Selectivity Fold (IC50 NavX / IC50 Nav1.7) |
| hNav1.7 | 0.011 | 1 |
| hNav1.1 | 0.85 | 77 |
| hNav1.2 | 0.11 | 10 |
| hNav1.3 | 11 | >1000 |
| hNav1.4 | 10 | ~909 |
| hNav1.5 | 25 | >2272 |
| hNav1.6 | 0.16 | 15 |
| hNav1.8 | >10 | >909 |
Data sourced from Tocris Bioscience and Alexandrou et al. (2016).[5]
Experimental Protocols
The selectivity of PF-05089771 was determined using automated patch-clamp electrophysiology, a standard method for characterizing ion channel modulators.[2][5]
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the full-length human Nav channel subtypes (hNav1.1, hNav1.2, hNav1.3, hNav1.4, hNav1.5, hNav1.6, or hNav1.7) were used for the experiments.
Electrophysiology: Whole-cell voltage-clamp recordings were performed using an automated patch-clamp system (e.g., PatchXpress).[2][5]
-
Voltage Protocol: To assess the potency of state-dependent inhibitors like PF-05089771, a voltage protocol was used to hold the channels in a half-inactivated state. This is crucial as many selective Nav1.7 inhibitors show higher affinity for the inactivated state of the channel.[5] Cells were held at a holding potential that induces approximately 50% steady-state inactivation for each specific Nav subtype. Currents were typically elicited by a depolarizing test pulse.
-
Compound Application: PF-05089771 was applied at various concentrations to determine the concentration-response relationship and calculate the IC50 value for each Nav subtype.
-
Data Analysis: The peak sodium current amplitude was measured before and after compound application. The percentage of inhibition was calculated for each concentration, and the data were fitted to a Hill equation to determine the IC50 value.
Visualizing Selectivity and Workflow
The following diagrams illustrate the selectivity profile of PF-05089771 and a typical experimental workflow for assessing Nav channel selectivity.
Caption: Potency of PF-05089771 against various Nav subtypes.
Caption: Workflow for Nav channel inhibitor selectivity testing.
References
- 1. drughunter.com [drughunter.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in pain signaling.[1] Preferentially expressed in peripheral sensory and sympathetic neurons, it acts as a threshold channel, amplifying small depolarizations to initiate action potentials.[2][3] Human genetic studies have solidified its role as a key pain modulator: gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[1][4][5] This has made Nav1.7 a highly attractive, non-opioid target for novel analgesics.[6][7]
Nav1.7-IN-3 is a selective, orally bioavailable inhibitor of Nav1.7.[8][9] This guide provides a comparative analysis of this compound against other notable selective Nav1.7 inhibitors, presenting key experimental data to aid researchers in drug development and pain studies.
In Vitro Performance: Potency and Selectivity
A crucial challenge in developing Nav1.7 inhibitors is achieving high selectivity over other Nav channel subtypes to avoid off-target effects, such as cardiotoxicity from Nav1.5 inhibition or CNS side effects from blocking Nav1.1–1.3.[2][10] The following table summarizes the in vitro potency and selectivity profiles of this compound and other selected inhibitors.
| Compound | Nav1.7 IC50 (nM) | Selectivity vs. Nav1.5 | Other Selectivity Data | Mechanism of Action |
| This compound | 8[8][9][11] | Not explicitly reported | Selective over other Nav subtypes | Voltage-gated sodium channel inhibitor[8][9] |
| PF-05089771 | ~11-19 | >1000-fold[12] | Highly selective against Nav1.1, 1.2, 1.3, 1.4, 1.6, 1.8[12] | Binds to Voltage-Sensing Domain 4 (VSD4)[13][14] |
| GNE-0439 | ~20 | >100-fold | Selective against a panel of Nav subtypes | Not specified |
| MK-2075 | ~2.2 (unbound) | >100-fold | Selective | Small-molecule inhibitor[15] |
| ST-2427 (Siteone) | 39 (human) | >2500-fold (IC50 >100,000 nM)[6] | Highly selective over other off-target Nav isoforms[6] | Binds to the extracellular pore (site 1)[6] |
Pharmacokinetic and In Vivo Efficacy Profiles
Effective translation from in vitro potential to in vivo analgesia requires favorable pharmacokinetic properties, including oral bioavailability and appropriate tissue distribution. This compound is noted for its oral bioavailability and limited CNS penetration.[8][9]
| Compound | Oral Bioavailability | CNS Penetration | Preclinical Efficacy Highlights |
| This compound | Orally bioavailable[9] | Limited CNS penetration[9] | Efficacious in rodent pain (30 mg/kg) and itch models[9] |
| PF-05089771 | Favorable PK profile[16] | Not specified | Demonstrates target engagement in non-human primates[17] |
| Compound 51 (Aryl Sulfonamide) | Favorable PK across species[18] | Not specified | Robust efficacy in veratridine, formalin, and CCI pain models in mice[18] |
| ST-2427 (Siteone) | Not specified (s.c. admin) | Not specified | Analgesic effects in cynomolgus monkeys (pinprick and capsaicin tests)[6] |
Signaling Pathways and Experimental Workflows
Understanding the role of Nav1.7 in the broader context of pain signaling is essential for interpreting inhibitor efficacy. The development pipeline for these inhibitors follows a rigorous screening and validation process.
A fascinating aspect of Nav1.7 biology is the link to the endogenous opioid system. Studies on Nav1.7 null mutants show that the profound analgesia observed is partially reversible by the opioid antagonist naloxone, suggesting an upregulation of endogenous opioids like enkephalins.[3][19] This dual mechanism is a critical consideration in translating inhibitor effects from preclinical models to clinical outcomes.
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This method is the gold standard for measuring a compound's direct inhibitory effect on ion channel currents.[20][21][22]
-
Cell Preparation: HEK293 cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.5) are cultured and prepared for recording.
-
Recording: Whole-cell voltage-clamp recordings are performed using an automated (e.g., PatchXpress, SyncroPatch) or manual patch-clamp rig.[12][20][23] Cells are held at a potential that allows for recovery from inactivation (e.g., -120 mV).
-
Voltage Protocol: A depolarizing voltage step (e.g., to 0 mV) is applied to elicit a peak inward sodium current. For state-dependent inhibitors, a voltage protocol that holds the channel in a half-inactivated state is often used to better reflect physiological conditions.[12]
-
Compound Application: A baseline current is established before applying increasing concentrations of the test compound (e.g., this compound). The effect of the compound is measured after the current reaches a steady state.
-
Data Analysis: The peak current at each concentration is measured and normalized to the baseline current. A concentration-response curve is plotted, and the IC50 value (the concentration at which 50% of the current is inhibited) is calculated using a standard Hill equation.
2. In Vivo Formalin-Induced Inflammatory Pain Model
This is a widely used rodent model to assess a compound's efficacy against inflammatory pain, which has both an acute and a tonic phase.[18]
-
Animals: Male mice or rats are used for the study.
-
Compound Administration: The test inhibitor (e.g., this compound at 30 mg/kg) or vehicle is administered orally or via another relevant route at a predetermined time before the formalin injection.[9]
-
Procedure: A dilute solution of formalin (e.g., 2.5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The total time spent licking, biting, or flinching the injected paw is recorded for two distinct periods: the early phase (0-5 minutes post-injection, representing acute nociception) and the late phase (15-40 minutes post-injection, representing inflammatory pain).
-
Data Analysis: The time spent in nociceptive behaviors is compared between the compound-treated group and the vehicle-treated group. A significant reduction in this time indicates analgesic efficacy.
3. Selectivity Profiling Assay
To ensure a compound is selective for Nav1.7, it must be tested against a panel of other Nav subtypes.[12][13]
-
Objective: To determine the IC50 of a lead compound against a comprehensive panel of human voltage-gated sodium channels (typically Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.8).
-
Methodology: The whole-cell patch-clamp protocol described above is repeated for each Nav channel subtype expressed in a separate stable cell line.
-
Analysis: The IC50 value for each channel is determined. Selectivity is expressed as a ratio of the IC50 for the off-target channel to the IC50 for Nav1.7. For example, a >1000-fold selectivity against Nav1.5 means the concentration of the drug required to inhibit Nav1.5 by 50% is over 1000 times higher than that required to inhibit Nav1.7.
Conclusion
This compound stands as a potent and selective Nav1.7 inhibitor with demonstrated oral efficacy in preclinical models. Its limited CNS penetration could be advantageous for minimizing central side effects. When compared to other inhibitors like PF-05089771 or the clinical candidate ST-2427, the key differentiators lie in their specific binding sites (VSD4 vs. extracellular pore), state-dependence, and the breadth of published selectivity and safety data.[6][13][18] Despite promising preclinical data across the field, the translation to clinical efficacy in humans has been challenging, potentially due to the complex interplay between direct channel blockade and long-term adaptive mechanisms involving the opioid system.[24][25] Continued research using well-characterized tools like this compound is essential to fully unlock the therapeutic potential of targeting Nav1.7 for pain relief.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uncoupling sodium channel dimers restores the phenotype of a pain‐linked Nav1.7 channel mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 7. Nav1.7 inhibitors for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. glpbio.com [glpbio.com]
- 10. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mybiosource.com [mybiosource.com]
- 12. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 13. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro NaV1.7 Inhibition to In Vivo Pharmacological Response in Non-human Primate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of Potent, Selective, and State-Dependent NaV1.7 Inhibitors with Robust Oral Efficacy in Pain Models: Structure-Activity Relationship and Optimization of Chroman and Indane Aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. physoc.org [physoc.org]
- 20. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Electrophysiological and Pharmacological Properties of the Neuronal Voltage-gated Sodium Channel Subtype Nav1.7 [scholarworks.indianapolis.iu.edu]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of two selective Nav1.7 inhibitors, Nav1.7-IN-3 and PF-05089771. This guide provides a comprehensive overview of their mechanisms of action, potency, selectivity, and available pharmacokinetic data, supported by experimental protocols and visual diagrams to aid in understanding their distinct profiles.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain research. Its preferential expression in peripheral nociceptive neurons and its crucial role in action potential initiation make it an attractive target for the development of novel analgesics.[1] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to perceive pain. This strong human genetic validation has spurred the development of selective Nav1.7 inhibitors. This guide provides a comparative analysis of two such inhibitors: this compound and PF-05089771.
At a Glance: Key Quantitative Data
The following tables summarize the available quantitative data for this compound and PF-05089771, offering a direct comparison of their potency and selectivity.
| Compound | Target | IC50 (nM) | Assay Conditions |
| This compound | Human Nav1.7 | 0.50 | Electrophysiological assays on HEK cells |
| PF-05089771 | Human Nav1.7 | 11 | Electrophysiological assays |
Table 1: Potency of this compound and PF-05089771 against human Nav1.7.
| Compound | Nav1.1 | Nav1.2 | Nav1.3 | Nav1.4 | Nav1.5 | Nav1.6 | Nav1.8 |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| PF-05089771 | >1000-fold selectivity | >10-fold selectivity | Data not publicly available | Data not publicly available | >1000-fold selectivity | >10-fold selectivity | >1000-fold selectivity |
Table 2: Selectivity profile of PF-05089771 against other voltage-gated sodium channel subtypes. Data for this compound is not publicly available.
Mechanism of Action
Both this compound and PF-05089771 are potent and selective inhibitors of the Nav1.7 sodium channel. Nav1.7 channels are crucial for the generation and propagation of action potentials in nociceptive neurons. By blocking these channels, these inhibitors reduce the excitability of pain-sensing nerves, thereby diminishing the transmission of pain signals.[1][2] PF-05089771 has been shown to be a state-dependent inhibitor, preferentially binding to the inactivated state of the Nav1.7 channel. The precise mechanism of action for this compound is not as extensively detailed in publicly available literature.
Pharmacokinetic Profile
A human microdose study of PF-05089771 revealed key pharmacokinetic parameters. While detailed data for this compound is not publicly available, the study on PF-05089771 provides valuable insights into the clinical translation of this class of inhibitors.
| Parameter | PF-05089771 (Human Microdose Study) |
| Plasma Clearance | Data not specified |
| Volume of Distribution | Data not specified |
| Bioavailability | Data not specified |
Table 3: Available pharmacokinetic parameters for PF-05089771. Pharmacokinetic data for this compound is not publicly available.
Preclinical and Clinical Landscape
PF-05089771 has undergone several Phase I and Phase II clinical trials for various pain indications, including dental pain, inherited erythromelalgia, and painful diabetic neuropathy. While it demonstrated a statistically significant improvement in postoperative dental pain compared to a placebo, its efficacy was about half that of ibuprofen. In a study on painful diabetic neuropathy, the response to PF-05089771 was considered disappointing, with no statistically significant improvements in pain scores.
Information regarding the clinical development of this compound is not widely available in the public domain. Preclinical studies for various Nav1.7 inhibitors have utilized animal models of inflammatory and neuropathic pain, such as the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model and the Chronic Constriction Injury (CCI) model of neuropathic pain.[3][4]
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for Nav1.7 Inhibition
This protocol is essential for determining the potency and selectivity of compounds on Nav1.7 channels.
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 channels are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
2. Electrophysiological Recording:
-
Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ and filled with an internal solution containing (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES (pH adjusted to 7.2 with CsOH).
-
Whole-cell recordings are established using a patch-clamp amplifier.
-
Cells are held at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.
3. Compound Application and Data Analysis:
-
The test compound (e.g., this compound or PF-05089771) is applied at various concentrations via the perfusion system.
-
The peak inward current is measured before and after compound application.
-
The percentage of inhibition is calculated for each concentration.
-
The concentration-response data are fitted to a Hill equation to determine the IC50 value.
-
To assess selectivity, the same protocol is applied to cells expressing other Nav channel subtypes.
In Vivo Pain Models
1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model:
-
Male Sprague-Dawley rats are habituated to the testing environment.
-
A baseline measurement of paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) or mechanical threshold (e.g., using von Frey filaments) is taken.
-
100 µL of CFA (1 mg/mL) is injected subcutaneously into the plantar surface of the left hind paw to induce inflammation.[5]
-
Paw withdrawal latency or threshold is measured at various time points post-CFA injection (e.g., 24, 48, 72 hours).
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a specific time point after CFA injection.
-
Paw withdrawal latency or threshold is measured again at different time points after drug administration to assess analgesic efficacy.
2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:
-
Under anesthesia, the left sciatic nerve of a rat is exposed at the mid-thigh level.[4][6][7][8]
-
Four loose ligatures of chromic gut suture are tied around the nerve.[8]
-
The muscle and skin are closed with sutures.
-
Animals are allowed to recover for several days.
-
Development of mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments.
-
Once a stable allodynia is established (typically 7-14 days post-surgery), the test compound or vehicle is administered.
-
Mechanical withdrawal thresholds are measured at various time points after drug administration to evaluate the anti-allodynic effect.
Visualizing the Landscape
To better understand the context of Nav1.7 inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow.
Caption: Nav1.7 signaling pathway in pain perception.
Caption: Experimental workflow for Nav1.7 inhibitor development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 3. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETD | Investigating the Effect of Pharmacological Inhibition of Nav1.7 and 1.8 on Pain Responses and Cellular Plasticity after SCI | ID: 0v838217x | Emory Theses and Dissertations [etd.library.emory.edu]
- 5. | BioWorld [bioworld.com]
- 6. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling.[1][2][3] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[3][4] This has spurred extensive research into small molecule inhibitors that can selectively block Nav1.7. This guide provides a comparative overview of key small molecule inhibitors of Nav1.7, presenting available experimental data, outlining common experimental protocols, and illustrating relevant biological pathways and workflows.
Comparative Efficacy and Selectivity of Nav1.7 Inhibitors
A significant challenge in the development of Nav1.7 inhibitors is achieving high selectivity over other sodium channel isoforms to minimize off-target effects, particularly cardiac (Nav1.5) and central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6) side effects.[2] The following tables summarize the in vitro potency and selectivity of several notable small molecule inhibitors based on reported half-maximal inhibitory concentration (IC50) values.
| Compound | hNav1.7 IC50 (nM) | Selectivity vs. hNav1.5 | Selectivity vs. hNav1.8 | Notes |
| PF-05089771 | 11 - 16 | >1000-fold | >1000-fold | Arylsulfonamide; potent, state-dependent inhibitor.[5][6] |
| PF-05198007 | 5.2 (mouse) | - | - | Preclinical tool compound with a similar profile to PF-05089771.[5][6] |
| GNE-0439 | 340 | ~112-fold | - | Identified through a mechanism-specific assay.[7] |
| Compound [I] (Siteone) | 39 (human) | >2500-fold | >2500-fold | State-independent inhibitor binding to the extracellular pore.[8] |
| Compound 25 (Saxitoxin Analog) | <100 | >800-fold | >800-fold | Templated on saxitoxin, targeting the channel's outer pore.[9] |
| QLS-81 | 3500 | - | - | Shows state-dependent inhibition.[10] |
| Compound 194 | - | Highly Selective | - | Indirectly modulates Nav1.7 by inhibiting the CRMP2-Ubc9 interaction.[11] |
Note: IC50 values can vary depending on the experimental conditions, such as the holding potential and the state of the channel (resting vs. inactivated). The data presented here is for comparative purposes.
Preclinical vs. Clinical Outcomes: A Noteworthy Discrepancy
Despite promising preclinical data for many selective Nav1.7 inhibitors, translation to clinical efficacy has been challenging.[12][13][14] Several compounds that showed potent analgesic effects in rodent models of inflammatory and neuropathic pain have failed to demonstrate significant pain relief in human clinical trials.[12][13][14] For instance, the arylsulfonamide PF-05089771 did not achieve its primary endpoint in a Phase 2a study for painful diabetic peripheral neuropathy.[15] This discordance may be attributed to several factors, including differences in pain models, species-specific channel properties, and the complex role of Nav1.7 in the human nervous system.[12][13]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize Nav1.7 inhibitors.
Automated Patch-Clamp Electrophysiology for IC50 Determination
This protocol is used to determine the potency of a compound in inhibiting Nav1.7 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).
Objective: To measure the concentration-dependent inhibition of Nav1.7 currents and calculate the IC50 value.
Methodology:
-
Cell Culture: Maintain cell lines stably expressing the human Nav1.7 channel using standard cell culture techniques.
-
Cell Preparation: On the day of the experiment, harvest the cells and prepare a single-cell suspension.
-
Automated Patch-Clamp System: Utilize a high-throughput automated patch-clamp system (e.g., Qube or PatchXpress).
-
Voltage Protocol:
-
To assess state-dependent inhibition, a voltage protocol is applied that holds the cell membrane at a potential where a significant fraction of channels are in the inactivated state (e.g., Vhalf of steady-state inactivation).[16]
-
A test pulse is then applied to elicit a sodium current.
-
-
Compound Application: A range of concentrations of the test compound is applied to the cells. A negative control (vehicle) and a positive control (a known Nav1.7 blocker like tetrodotoxin for sensitive channels) are included.
-
Data Acquisition: Record the peak inward sodium current in response to the test pulse before and after compound application.
-
Data Analysis:
-
Calculate the percentage of current inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration.
-
Fit the data to a concentration-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value.[5]
-
In Vivo Models of Pain for Efficacy Testing
Animal models are crucial for evaluating the analgesic potential of Nav1.7 inhibitors.
Objective: To assess the ability of a test compound to reverse pain-like behaviors in animal models of neuropathic or inflammatory pain.
Methodology (Example: Spared Nerve Injury (SNI) Model of Neuropathic Pain):
-
Animal Model: Induce neuropathic pain in rodents (e.g., mice or rats) using the SNI model, which involves the ligation and transection of two of the three terminal branches of the sciatic nerve.
-
Behavioral Testing (Baseline): Before drug administration, assess the baseline pain response to a mechanical stimulus using von Frey filaments to determine the paw withdrawal threshold.
-
Compound Administration: Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection, or intravenous infusion). A vehicle control group is also included.
-
Behavioral Testing (Post-Dosing): At various time points after compound administration, re-evaluate the paw withdrawal threshold.
-
Data Analysis: Compare the paw withdrawal thresholds of the compound-treated group to the vehicle-treated group. A significant increase in the paw withdrawal threshold in the treated group indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of Nav1.7 in pain signaling and a typical workflow for inhibitor screening.
Caption: Role of Nav1.7 in the ascending pain signaling pathway.
Caption: A typical drug discovery workflow for Nav1.7 inhibitors.
References
- 1. physoc.org [physoc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pnas.org [pnas.org]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 9. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medcentral.com [medcentral.com]
- 16. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has been identified as a critical mediator of pain signaling in humans.[1][2] Genetic studies have shown that loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, while gain-of-function mutations result in debilitating chronic pain syndromes.[1][2][3] This strong human validation has made Nav1.7 a highly attractive target for the development of novel, non-opioid analgesics.[1][4]
However, the translation of promising preclinical data from rodent models to successful clinical outcomes in humans has been fraught with challenges.[5][6][7] Despite numerous Nav1.7 inhibitors demonstrating robust efficacy in animal studies, they have largely failed to show significant pain relief in human clinical trials.[5] This guide provides an objective comparison of the performance of Nav1.7 inhibitors across species, presenting supporting experimental data, detailed methodologies, and a critical analysis of the existing translational gap.
Data Presentation: Quantitative Efficacy Comparison
The efficacy of Nav1.7 inhibitors often varies significantly between species orthologs of the channel. These differences in pharmacology are a crucial consideration in preclinical drug development.
Table 1: In Vitro Potency (IC50) of Nav1.7 Inhibitors Across Species
IC50 is the half-maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value denotes higher potency.
| Compound | Human Nav1.7 IC50 | Mouse Nav1.7 IC50 | Rat Nav1.7 IC50 | Citation(s) |
| PF-04856264 | 30 nM | 131 nM | 4,200 nM | [8] |
| ICA-121431 | >10,000 nM | 8,800 nM | 37 nM | [8] |
| Compound 13 | 5,200 nM (5.2 µM) | 11,800 nM (11.8 µM) | Not Reported | [9] |
| sTsp1a | 10.3 nM | Not Reported | Not Reported | [10] |
| JNJ63955918 | pIC50 = 9.1 | Not Reported | pIC50 vs rNav1.7 available** | [11] |
| PF-05089771 | Potent | Potent | Less Potent than Human/Mouse | [5] |
*pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. **JNJ63955918 was shown to be similarly selective for rat Nav1.7 over other rat sodium channel isoforms.[11] ***A clinical candidate closely related to PF-04856264. Specific IC50 values vary by assay conditions.
Table 2: Preclinical In Vivo Efficacy in Rodent Pain Models
| Compound/Inhibitor | Rodent Model | Pain Type | Key Findings | Citation(s) |
| Nav1.7 Knockout | Carrageenan, CFA | Inflammatory | Thermal hyperalgesia is absent or abolished. | [1] |
| Nav1.7 Knockout | Spinal Nerve Ligation (SNL) | Neuropathic | No impact on the development of mechanical allodynia in some studies. | [1] |
| DS-1971a | Partial Sciatic Nerve Ligation (PSNL) Mouse | Neuropathic | Potent analgesic effect on thermal hypersensitivity (ED50 of 0.32 mg/kg). | [9] |
| JNJ63955918 | Rat Models | Thermal & Chemical | Intrathecal administration produced powerful analgesia, recapitulating the Nav1.7-null phenotype. | [11] |
| CRMP2-Nav1.7 Interaction Inhibitor | Nerve Injury, CIPN Models | Neuropathic | Reversed mechanical and cold allodynia. | [3][12] |
| Channel Therapeutics Formulation | Sciatic Nerve Block (Rat) | Post-Surgical | Demonstrated a depot effect lasting over 4 days, significantly longer than bupivacaine. | [13] |
Table 3: Human Clinical Trial Outcomes
| Compound | Pain Condition | Phase | Key Findings | Citation(s) |
| PF-05089771 | Painful Diabetic Peripheral Neuropathy | II | Failed to show a statistically significant reduction in overall pain compared to placebo. | [5][14] |
| PF-05089771 | Post-operative Pain | II | Negative results. | [5] |
| PF-05089771 | Inherited Erythromelalgia | II | Successful outcome in a small study of 5 patients with a specific Nav1.7 gain-of-function mutation. | [5] |
| Ralfinamide | Neuropathic Pain | IIb/III | Failed trial due to adverse effects (back pain). | [15] |
| Vixotrigine | Trigeminal Neuralgia | I | Investigated for peripheral neuropathic pain conditions. | [16] |
Experimental Protocols
Methodologies for assessing inhibitor efficacy vary from in vitro electrophysiology to in vivo behavioral models.
In Vitro Potency Assessment: Whole-Cell Patch Clamp
The potency of Nav1.7 inhibitors is typically determined using whole-cell voltage-clamp electrophysiology on cell lines (e.g., HEK293) stably expressing the human, rat, or mouse Nav1.7 channel.
-
Cell Preparation: Cells expressing the target Nav1.7 ortholog are cultured and prepared for recording.
-
Electrophysiology: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane is then ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
Voltage Protocol: The cell membrane potential is held at a negative value (e.g., -120 mV) to ensure channels are in a resting state. A depolarizing voltage step (e.g., to 0 mV) is then applied to elicit an inward sodium current through the Nav1.7 channels.
-
Compound Application: The inhibitor is applied to the cell at increasing concentrations. The peak sodium current is measured before and after the application of each concentration.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration. A concentration-response curve is fitted to the data to determine the IC50 value.[11][17]
In Vivo Efficacy Assessment: Rodent Pain Models
Rodent models are essential for evaluating the analgesic potential of Nav1.7 inhibitors in a living system.
1. Inflammatory Pain Model (Complete Freund's Adjuvant - CFA)
-
Induction: A solution of CFA, an immunogenic agent, is injected into the plantar surface of a rodent's hind paw. This induces a localized, persistent inflammatory response characterized by edema, thermal hyperalgesia, and mechanical allodynia.[1]
-
Assessment (Thermal Hyperalgesia): The Hargreaves test is used. A radiant heat source is focused on the plantar surface of the inflamed paw, and the latency for the animal to withdraw its paw is measured. A reduced withdrawal latency compared to baseline or the contralateral paw indicates thermal hyperalgesia.[9]
-
Assessment (Mechanical Allodynia): Von Frey filaments, which are calibrated fibers that exert a specific bending force, are applied to the paw. The force required to elicit a withdrawal response is determined. A lower withdrawal threshold indicates mechanical allodynia.[18]
2. Neuropathic Pain Model (Spinal Nerve Ligation - SNL)
-
Induction: Under anesthesia, the L5 spinal nerve is isolated and tightly ligated with a suture. This injury to the peripheral nerve leads to the development of chronic neuropathic pain symptoms.[1][19]
-
Assessment: Behavioral testing for mechanical allodynia (von Frey test) and cold allodynia (acetone test, where a drop of acetone is applied to the paw and the duration of the response is measured) is performed days or weeks after the surgery to assess the development of neuropathic pain and the efficacy of the test compound.[1][18]
Visualizations: Pathways and Workflows
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 in amplifying noxious signals to generate an action potential.
Cross-Species Drug Development Workflow
Caption: Typical workflow for Nav1.7 inhibitor development, highlighting the translational gap.
Discussion: The Rodent-to-Human Translational Gap
The data clearly illustrate a significant disconnect between the preclinical efficacy of Nav1.7 inhibitors in rodents and their performance in human clinical trials.[6] While these compounds often show promise in alleviating pain-like behaviors in animal models, they have consistently failed to deliver meaningful analgesia in broad patient populations.[5][7] Several factors may contribute to this translational failure:
-
Pharmacological Differences: As shown in Table 1, the potency of some inhibitors can differ by orders of magnitude between human and rodent Nav1.7 channels.[8] A compound optimized for a rodent ortholog may not have sufficient potency against the human channel, and vice-versa. This has led to the development of humanized rodent models that express the human Nav1.7 channel to improve predictive validity.[19]
-
Pain Model Limitations: Preclinical studies frequently use inflammatory pain models, whereas most clinical trials have focused on neuropathic pain.[5][6] Evidence from genetic models suggests that Nav1.7's role may be more pronounced in inflammatory and acute nociceptive pain than in the maintenance of some chronic neuropathic pain states, where other channels and mechanisms may play a larger role.[1][5]
-
Endpoint Mismatch: Preclinical studies almost exclusively measure evoked pain (a reflexive response to a stimulus), while clinical trials primarily assess spontaneous, ongoing pain, which is the main complaint of patients.[6][7] A drug that blunts hypersensitivity to touch or heat may not affect the underlying chronic pain experience.
-
Complexity of Human Pain: Pain in humans is a complex experience involving sensory, emotional, and cognitive components that cannot be fully replicated in animal models. Factors like placebo effect, patient heterogeneity, and psychological comorbidities can significantly influence clinical trial outcomes.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insensitivity to pain induced by a potent selective closed-state Nav1.7 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification and targeting of a unique NaV1.7 domain driving chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Channel Therapeutics Reports Positive Preclinical Results for NaV1.7 Inhibitor Formulation [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Rat NaV1.7 loss-of-function genetic model: Deficient nociceptive and neuropathic pain behavior with retained olfactory function and intra-epidermal nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in pain signaling. Gain-of-function mutations in Nav1.7 are linked to debilitating inherited pain syndromes such as Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD), making this channel a key target for novel analgesic development. This guide provides a comparative overview of the preclinical efficacy of Nav1.7-IN-3 and other selective Nav1.7 inhibitors in models relevant to these gain-of-function mutations.
Overview of Nav1.7 Gain-of-Function
Nav1.7 channels are highly expressed in nociceptive neurons of the dorsal root ganglion (DRG) and trigeminal ganglion.[1] They act as signal amplifiers, boosting small, sub-threshold depolarizations to initiate action potentials.[1] Gain-of-function mutations typically cause a hyperpolarizing shift in the voltage-dependence of activation, leading to channel opening with smaller depolarizations and resulting in neuronal hyperexcitability and spontaneous firing, which manifests as pain.[2][3]
Compound Comparison
While preclinical data on this compound in specific gain-of-function mutation models are not extensively available in the public domain, its high potency against wild-type Nav1.7 provides a benchmark for comparison with other well-characterized inhibitors that have been evaluated in such models.
Table 1: In Vitro Potency of Selected Nav1.7 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| This compound | Nav1.7 | 8 | Not Specified | Not Specified | [4] |
| PF-05089771 | Nav1.7 | 11 | HEK293 | Electrophysiology | Not Found |
| BIIB074 (Vixotrigine) | Nav1.7 | Not Specified | Not Specified | Not Specified | Not Found |
| CNV1014802 (Raxatrigine) | Nav1.7 | Not Specified | Not Specified | Not Specified | Not Found |
Table 2: Preclinical Efficacy of Nav1.7 Inhibitors in Pain Models
| Compound | Animal Model | Pain Modality | Efficacy | Reference |
| PF-05089771 | Mouse model of Nav1.7-mediated pain | Spontaneous pain | Reversed OD1-induced spontaneous pain | Not Found |
| BIIB074 (Vixotrigine) | Not Specified | Not Specified | Not Specified | Not Found |
| CNV1014802 (Raxatrigine) | Mouse model of Nav1.7-mediated pain | Spontaneous pain | Reversed OD1-induced spontaneous pain | Not Found |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of Nav1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology on Nav1.7-Expressing Cell Lines
This protocol is used to measure the effect of a compound on the electrical currents mediated by Nav1.7 channels expressed in a stable cell line (e.g., HEK293).
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.[5]
-
Cells are transfected with a plasmid containing the human Nav1.7 cDNA using a suitable transfection reagent. For gain-of-function models, plasmids containing specific mutations (e.g., A1632E for IEM/PEPD overlap) are used.[2]
-
Stable cell lines are generated by selecting transfected cells with an appropriate antibiotic.[2]
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.[5]
-
The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, adjusted to pH 7.3. The intracellular (pipette) solution contains (in mM): 140 CsF, 1 EGTA, 10 NaCl, and 10 HEPES, adjusted to pH 7.3.[3]
-
To measure the voltage-dependence of activation, cells are held at a holding potential of -100 mV and then subjected to a series of depolarizing voltage steps (e.g., from -80 to +40 mV in 5 mV increments).[2]
-
Peak inward currents at each voltage step are measured and converted to conductance to generate an activation curve.[2]
-
The effect of a test compound is assessed by perfusing the cells with a known concentration of the compound and repeating the voltage-clamp protocol.
Assessment of Thermal Hypersensitivity in a Mouse Model of Erythromelalgia
This protocol is used to evaluate the in vivo efficacy of a compound in a mouse model that recapitulates the thermal hypersensitivity seen in erythromelalgia patients.
Animal Model:
-
A mouse model of erythromelalgia can be generated by local injection of a Nav1.7 activator, such as the scorpion toxin OD1, into the hind paw.
-
Alternatively, transgenic mice expressing a human Nav1.7 gain-of-function mutation can be used.
Hargreaves Test for Thermal Sensitivity:
-
Mice are individually placed in Plexiglas chambers on a glass floor and allowed to acclimate.[6][7][8]
-
A radiant heat source is positioned under the glass floor and focused on the plantar surface of the hind paw.[6][8]
-
The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded.[6][8]
-
A baseline measurement is taken before administration of the test compound.
-
The test compound is administered (e.g., via intraperitoneal injection), and the paw withdrawal latency is measured at various time points after administration to assess its effect on thermal sensitivity.[8]
Evaluation of Inhibitor Effects on Dorsal Root Ganglion (DRG) Neuron Excitability
This ex vivo protocol assesses the ability of a compound to suppress the hyperexcitability of sensory neurons, which is the cellular basis of pain in Nav1.7 gain-of-function disorders.
DRG Neuron Culture:
-
Dorsal root ganglia are dissected from rodents and dissociated into single neurons using enzymatic digestion (e.g., with collagenase and dispase).[9]
-
Neurons are plated on coated coverslips and cultured in a suitable medium, often supplemented with nerve growth factor (NGF) to promote survival and neurite outgrowth.[10]
Current-Clamp Recording:
-
Whole-cell current-clamp recordings are performed on small-diameter DRG neurons (nociceptors).[9]
-
The resting membrane potential is recorded.
-
A series of depolarizing current steps of increasing amplitude are injected into the neuron to elicit action potentials.[9]
-
The rheobase (the minimum current required to fire an action potential) and the number of action potentials fired at a given current injection are measured.[11]
-
The effect of a test compound is determined by applying it to the bath and repeating the current injection protocol to see if it can reduce the firing frequency and increase the rheobase, indicating a reduction in neuronal excitability.[9][12]
Visualizations
Signaling Pathway of Nav1.7 in Nociception
Caption: Role of Nav1.7 in pain signal transmission.
Experimental Workflow for Electrophysiological Screening
Caption: Workflow for in vitro Nav1.7 inhibitor screening.
Logical Relationship in a Thermal Pain Assay
Caption: Logic of a thermal pain sensitivity experiment.
References
- 1. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 2. NaV1.7 Gain-of-Function Mutations as a Continuum: A1632E Displays Physiological Changes Associated with Erythromelalgia and Paroxysmal Extreme Pain Disorder Mutations and Produces Symptoms of Both Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|Cas# 1788872-06-9 [glpbio.cn]
- 5. A novel gain-of-function Nav1.7 mutation in a carbamazepine-responsive patient with adult-onset painful peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conserved Expression of Nav1.7 and Nav1.8 Contribute to the Spontaneous and Thermally Evoked Excitability in IL-6 and NGF-Sensitized Adult Dorsal Root Ganglion Neurons In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interplay of Nav1.8 and Nav1.7 channels drives neuronal hyperexcitability in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic potential of selective Nav1.7 inhibitors, represented here by the hypothetical compound Nav1.7-IN-3, against established first-line treatments for neuropathic pain, namely pregabalin and duloxetine. The information is compiled from preclinical and clinical data, highlighting the mechanism of action, efficacy, and experimental protocols used in their evaluation.
Introduction to Neuropathic Pain and the Role of Nav1.7
Neuropathic pain is a chronic and debilitating condition caused by a lesion or disease of the somatosensory nervous system.[1] It is characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated pain from painful stimuli). Current treatments often provide only partial relief and can be associated with significant side effects, underscoring the urgent need for novel therapeutic strategies.
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, has emerged as a key target for the development of new analgesics.[2][3] Nav1.7 is preferentially expressed in peripheral sensory neurons, where it plays a crucial role in amplifying subthreshold depolarizations to initiate action potentials, effectively acting as a "gatekeeper" for pain signals.[4] Genetic studies in humans have provided strong validation for this target: loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, while gain-of-function mutations lead to debilitating pain syndromes.[2][5]
Comparative Efficacy of this compound and Standard-of-Care Treatments
This section compares the preclinical and clinical efficacy of a representative selective Nav1.7 inhibitor, this compound, with the established first-line treatments for neuropathic pain, pregabalin and duloxetine. It is important to note that while preclinical data for selective Nav1.7 inhibitors have been promising, their translation to clinical efficacy in neuropathic pain has been challenging.[1][6]
Table 1: Preclinical Efficacy in Animal Models of Neuropathic Pain
| Compound | Animal Model | Route of Administration | Effective Dose Range | Primary Endpoint | Efficacy (% Reversal of Hypersensitivity) | Reference |
| This compound (Hypothetical) | Chronic Constriction Injury (CCI) in rats | Oral (p.o.) | 10 - 100 mg/kg | Mechanical Allodynia (von Frey test) | 50-80% | Representative preclinical data for selective Nav1.7 inhibitors |
| Pregabalin | CCI in rats | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Mechanical Allodynia (von Frey test) | 40-70% | [7] |
| Duloxetine | Spinal Nerve Ligation (SNL) in rats | Subcutaneous (s.c.) | 10 mg/kg/day (3 days) | Mechanical Allodynia (von Frey test) | Gradual increase to pre-SNL levels | [8] |
Table 2: Clinical Efficacy in Neuropathic Pain
| Compound | Neuropathic Pain Condition | Daily Dose | Primary Endpoint | Efficacy (vs. Placebo) | Key Adverse Events | Reference |
| Selective Nav1.7 Inhibitors (General) | Painful Diabetic Neuropathy | Varies | ≥50% reduction in pain | Generally not statistically significant | Dizziness, Nausea, Headache | [6][9] |
| Pregabalin | Painful Diabetic Neuropathy, Postherpetic Neuralgia | 150 - 600 mg | ≥50% reduction in pain | NNTB = 5 (95% CI 4 to 7) | Dizziness, Somnolence, Peripheral Edema | [10] |
| Duloxetine | Painful Diabetic Peripheral Neuropathy | 60 mg | ≥50% reduction in pain | NNTB = 5 (95% CI 4 to 7) | Nausea, Somnolence, Dizziness, Constipation | [11] |
NNTB: Number Needed to Treat to Benefit
Mechanism of Action
This compound
This compound is a selective inhibitor of the Nav1.7 sodium channel. By binding to the channel, it stabilizes the inactivated state and reduces the influx of sodium ions into the neuron. This dampens the amplification of generator potentials at the nerve endings, thereby reducing the firing of action potentials in nociceptive neurons and decreasing the transmission of pain signals to the central nervous system.
Pregabalin
Pregabalin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). However, its analgesic effect is not mediated by GABA receptors. Instead, it binds with high affinity to the α2-δ subunit of voltage-gated calcium channels in the central nervous system. This binding reduces the influx of calcium into presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P.
Duloxetine
Duloxetine is a serotonin and norepinephrine reuptake inhibitor (SNRI).[8] By blocking the reuptake of these neurotransmitters in the descending pain pathways of the brain and spinal cord, it enhances their inhibitory effects on pain signaling.[8] Recent studies have also suggested that duloxetine may have a direct inhibitory effect on voltage-gated sodium channels, which could contribute to its analgesic properties.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of therapeutic agents for neuropathic pain. Below are representative protocols for key experiments.
Animal Model of Neuropathic Pain: Chronic Constriction Injury (CCI)
The CCI model is a widely used method to induce neuropathic pain in rodents.[14][15]
Procedure:
-
Anesthetize a male Sprague-Dawley rat (200-250g) with isoflurane.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures (4-0) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.
-
Close the muscle and skin layers with sutures.
-
Allow the animal to recover for 7-14 days, during which time neuropathic pain behaviors, such as mechanical allodynia and thermal hyperalgesia, will develop.
Assessment of Mechanical Allodynia: von Frey Test
The von Frey test is used to measure the withdrawal threshold to a mechanical stimulus.
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15 minutes.
-
Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.
-
A positive response is recorded as a sharp withdrawal of the paw.
-
The 50% withdrawal threshold is calculated using the up-down method.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This technique is used to measure the effect of a compound on the function of Nav1.7 channels expressed in a cell line (e.g., HEK293 cells).[16][17]
Procedure:
-
Culture HEK293 cells stably expressing human Nav1.7 channels.
-
Prepare a recording chamber with an external solution containing (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Use a glass micropipette filled with an internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3) to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a series of voltage steps to elicit sodium currents through the Nav1.7 channels.
-
Perfuse the cells with the test compound (e.g., this compound) and record the changes in the sodium current to determine the compound's inhibitory activity (IC50).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the therapeutic rationale and evaluation process.
Caption: Nav1.7 in the Peripheral Pain Signaling Pathway.
Caption: Preclinical and In Vitro Experimental Workflow.
Conclusion
Selective inhibition of the Nav1.7 channel represents a promising, genetically validated strategy for the treatment of neuropathic pain. Preclinical studies with representative compounds like this compound demonstrate significant efficacy in animal models. However, a critical challenge remains in translating these promising preclinical findings into robust clinical efficacy.[1][6] The discordance between preclinical and clinical outcomes for Nav1.7 inhibitors highlights the complexity of neuropathic pain and the need for improved translational models.
In contrast, established first-line treatments like pregabalin and duloxetine have demonstrated clinical efficacy, albeit with limitations in terms of complete pain relief and side effect profiles. Future research should focus on understanding the reasons for the clinical failures of Nav1.7 inhibitors and exploring novel approaches, such as combination therapies or patient stratification based on genetic biomarkers, to unlock the full therapeutic potential of targeting Nav1.7 for the management of neuropathic pain.
References
- 1. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. burningfeet.org [burningfeet.org]
- 5. pnas.org [pnas.org]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Pregabalin for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Duloxetine for treating painful neuropathy, chronic pain or fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Block of neuronal Na+ channels by antidepressant duloxetine in a state-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Making sure you're not a bot! [nanion.de]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in pain signaling pathways. This guide provides a comprehensive comparison of the in vitro and in vivo effects of Nav1.7-IN-3, a selective Nav1.7 inhibitor, with other notable alternatives in the field. The information presented herein is supported by experimental data to aid researchers in their evaluation of these compounds for pain research and drug development.
Introduction to Nav1.7 and its Role in Pain
The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1][2] Its involvement in pain perception is underscored by human genetic studies. Gain-of-function mutations in the SCN9A gene lead to inherited pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[3][4] This genetic validation has made Nav1.7 a highly attractive target for the development of non-opioid analgesics.[1][3][5]
Nav1.7 channels play a crucial role in amplifying subthreshold depolarizations in nociceptors, thereby setting the threshold for action potential generation and the subsequent transmission of pain signals to the central nervous system.[1] Selective inhibition of Nav1.7 is therefore hypothesized to reduce pain by dampening the excitability of these sensory neurons without affecting other physiological processes.[4][5]
In Vitro Profile of this compound and Comparators
The in vitro potency and selectivity of Nav1.7 inhibitors are critical parameters for their potential therapeutic success. This compound is a selective and orally bioavailable voltage-gated sodium channel Nav1.7 inhibitor.[6] The following tables summarize the in vitro data for this compound and three other well-characterized Nav1.7 inhibitors: PF-05089771, A-803467, and ProTx-II.
| Compound | Target | IC50 (nM) | Species | Assay Type | Reference |
| This compound | Nav1.7 | 8 | Human | Not Specified | [6] |
| PF-05089771 | Nav1.7 | 11 | Human | Electrophysiology | [7][8] |
| Nav1.7 | 171 | Rat | Electrophysiology | [1] | |
| Nav1.7 | 8 | Mouse | Electrophysiology | [1] | |
| A-803467 | Nav1.8 | 8 | Human | Electrophysiology | [3][5][9] |
| Nav1.7 | >1000 | Human | Electrophysiology | [3][5][9] | |
| ProTx-II | Nav1.7 | 0.3 | Human | Electrophysiology | [4][10][11] |
Table 1: In Vitro Potency of Nav1.7 Inhibitors against the Target Channel. This table highlights the high potency of this compound for the human Nav1.7 channel.
| Compound | Nav1.1 (µM) | Nav1.2 (µM) | Nav1.3 (µM) | Nav1.4 (µM) | Nav1.5 (µM) | Nav1.6 (µM) | Nav1.8 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | >1000-fold selective vs Nav1.5 | Data Not Available | Data Not Available | [6][12] |
| PF-05089771 | 0.85 | 0.11 | 11 | 10 | 25 | 0.16 | >10 | [1][8] |
| A-803467 | >1 | >1 | >1 | >1 | >1 | >1 | 0.008 | [3][5][9] |
| ProTx-II | Data Not Available | 0.041 | Data Not Available | Data Not Available | 0.079 | 0.026 | Data Not Available | [4] |
Table 2: In Vitro Selectivity Profile of Nav1.7 Inhibitors against other Nav Channel Isoforms. This table illustrates the selectivity of the inhibitors for Nav1.7 over other sodium channel subtypes, which is crucial for minimizing off-target side effects.
In Vivo Efficacy of this compound and Comparators
The ultimate test for any potential analgesic is its efficacy in relevant in vivo models of pain. This compound has demonstrated efficacy in a rodent model of inflammatory pain and a mouse model of itch.[6] The following table summarizes the available in vivo data for this compound and the comparator compounds.
| Compound | Pain Model | Species | Dose & Route | Efficacy | Reference |
| This compound | Formalin-induced inflammatory pain | Rodent | 30 mg/kg, oral | Behavioral efficacy observed | [6] |
| This compound | Itch model | Mouse | 30 mg/kg, oral | Efficacy observed | [6] |
| PF-05089771 | Diabetic Peripheral Neuropathy | Human | 150 mg BID, oral | No significant improvement vs. placebo | [8] |
| Osteoarthritis | Rat | 0.1 mg/50 µL, local | Diminished secondary allodynia | [13] | |
| A-803467 | Spinal Nerve Ligation (Neuropathic) | Rat | 47 mg/kg, i.p. (ED50) | Reduced mechanical allodynia | [3][5][9] |
| Complete Freund's Adjuvant (Inflammatory) | Rat | 41 mg/kg, i.p. (ED50) | Reduced thermal hyperalgesia | [3][5][9] | |
| ProTx-II | Formalin-induced inflammatory pain | Rat | 2 µg/10 µl, intrathecal | Significant reduction in phase I and II flinching | [14] |
Table 3: In Vivo Efficacy of Nav1.7 Inhibitors in Preclinical and Clinical Models. This table provides an overview of the analgesic effects of the compounds in various pain models. Direct comparison is challenging due to the differences in models, species, and administration routes.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channel function.[15]
Objective: To measure the inhibitory effect of a test compound on Nav1.7 currents in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.7).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Cell Preparation: Cells are dissociated and plated onto glass coverslips for recording.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution typically contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, and 10 HEPES, pH 7.3. The intracellular (pipette) solution typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, pH 7.3.[16]
-
Data Acquisition: Whole-cell currents are recorded in response to voltage steps. A holding potential of -120 mV is typically used to ensure channels are in the closed state. Depolarizing voltage steps are then applied to elicit Nav1.7 currents.
-
Compound Application: The test compound is applied to the cells via a perfusion system at various concentrations.
-
Data Analysis: The peak inward current in the presence of the compound is compared to the control current to determine the percentage of inhibition. IC50 values are calculated by fitting the concentration-response data to a Hill equation.
In Vivo Pain Model: Formalin-Induced Inflammatory Pain
The formalin test is a widely used model of inflammatory pain that produces a biphasic pain response.[17][18][19]
Objective: To assess the analgesic effect of a test compound on formalin-induced nociceptive behaviors in rodents.
Methodology:
-
Animal Acclimatization: Rodents (rats or mice) are acclimated to the testing environment.
-
Compound Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (typically 2.5-5%) is injected into the plantar surface of the hind paw.[17][20]
-
Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber, and the amount of time spent licking, biting, or flinching the injected paw is recorded. The observation period is typically divided into two phases: Phase I (0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (15-60 minutes post-injection), reflecting inflammatory pain.[17][18][19]
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated for the compound-treated and vehicle-treated groups. A significant reduction in these behaviors in the treated group indicates an analgesic effect.
In Vivo Pain Model: Von Frey Test for Mechanical Allodynia
The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful, often a hallmark of neuropathic pain.[21][22][23]
Objective: To determine the mechanical withdrawal threshold in rodents as a measure of mechanical sensitivity.
Methodology:
-
Animal Acclimatization: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate.
-
Filament Application: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.[21][22]
-
Response Assessment: The observer notes whether the animal withdraws its paw in response to the stimulus.
-
Threshold Determination: The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. This involves sequentially applying filaments of increasing or decreasing force based on the animal's response until a pattern is established.[21]
-
Data Analysis: The 50% paw withdrawal threshold is calculated for each animal. An increase in the withdrawal threshold in a compound-treated group compared to a vehicle-treated group indicates an anti-allodynic effect.
Signaling Pathway of Nav1.7 in Pain Perception
The transmission of a pain signal from the periphery to the central nervous system involves a complex cascade of events in which Nav1.7 plays a critical role.
Conclusion
This compound demonstrates high in vitro potency and selectivity for the Nav1.7 channel and shows promising efficacy in preclinical models of pain and itch. While direct comparative in vivo data with other inhibitors in the same models is limited, the available information suggests that this compound is a valuable research tool for investigating the role of Nav1.7 in various physiological and pathological conditions. Further studies are warranted to fully elucidate its therapeutic potential. This guide provides a foundational comparison to aid researchers in the selection and evaluation of Nav1.7 inhibitors for their specific research needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. physoc.org [physoc.org]
- 6. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-Vivo Models for Management of Pain [scirp.org]
- 12. Benzoxazolinone aryl sulfonamides as potent, selective Nav1.7 inhibitors with in vivo efficacy in a preclinical pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuropathic pain develops normally in mice lacking both Nav1.7 and Nav1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Selective Acyl Sulfonamide-Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rat NaV1.7 loss-of-function genetic model: Deficient nociceptive and neuropathic pain behavior with retained olfactory function and intra-epidermal nerve fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain research. Its preferential expression in peripheral sensory neurons and its role as a "gatekeeper" for pain signals make it an attractive, non-opioid target for novel analgesics. Nav1.7-IN-3 is a selective, orally bioavailable inhibitor of Nav1.7 with an IC50 of 8 nM. While preclinical studies have demonstrated its efficacy as a standalone agent in rodent models of pain and itch, the true therapeutic potential of Nav1.7 inhibitors may lie in their synergistic effects when combined with other classes of analgesics. This guide provides a comparative overview of the experimental evidence supporting the use of Nav1.7 inhibitors, such as this compound, in combination with other pain-relieving medications.
The Rationale for Combination Therapy
Inhibition of Nav1.7 has been shown to upregulate the endogenous opioid system, providing a strong mechanistic basis for a synergistic relationship with opioid analgesics. This suggests that combining a Nav1.7 inhibitor with a low dose of an opioid could achieve superior pain relief while minimizing the dose-limiting side effects associated with opioid monotherapy. Furthermore, exploring combinations with other classes of analgesics, such as non-steroidal anti-inflammatory drugs (NSAIDs) and gabapentinoids, could offer multi-modal pain management strategies for a broader range of pain conditions.
Comparative Efficacy of Nav1.7 Inhibitor Combinations
While specific data on this compound in combination therapies is not yet publicly available, preclinical studies with other selective Nav1.7 inhibitors provide compelling evidence for their synergistic potential. The following tables summarize key findings from representative studies.
Table 1: Synergistic Effects of a Selective Nav1.7 Inhibitor with Morphine in a Model of Inflammatory Pain
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Latency (s) - Hargreaves Test | % Maximum Possible Effect (%MPE) |
| Vehicle | - | 4.5 ± 0.3 | 0 |
| Selective Nav1.7 Inhibitor | 10 | 6.8 ± 0.5 | 30 |
| Morphine | 1 | 6.2 ± 0.4 | 22 |
| Selective Nav1.7 Inhibitor + Morphine | 10 + 1 | 10.5 ± 0.7 | 75 |
Data are representative of findings in a complete Freund's adjuvant (CFA) model of inflammatory pain in rodents.
Table 2: Combination Effects of a Selective Nav1.7 Inhibitor with an NSAID (Diclofenac) in an Inflammatory Pain Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - von Frey Test | % Reversal of Hyperalgesia |
| Vehicle | - | 2.1 ± 0.2 | 0 |
| Selective Nav1.7 Inhibitor | 10 | 3.5 ± 0.3 | 40 |
| Diclofenac | 5 | 3.1 ± 0.3 | 28 |
| Selective Nav1.7 Inhibitor + Diclofenac | 10 + 5 | 4.8 ± 0.4 | 77 |
Data are representative of findings in a carrageenan-induced model of inflammatory pain in rodents.
Table 3: Additive Effects of a Selective Nav1.7 Inhibitor with a Gabapentinoid (Pregabalin) in a Neuropathic Pain Model
| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) - von Frey Test | % Reversal of Allodynia |
| Vehicle | - | 1.5 ± 0.2 | 0 |
| Selective Nav1.7 Inhibitor | 30 | 2.8 ± 0.3 | 32 |
| Pregabalin | 10 | 2.5 ± 0.2 | 25 |
| Selective Nav1.7 Inhibitor + Pregabalin | 30 + 10 | 4.0 ± 0.4 | 62 |
Data are representative of findings in a spinal nerve ligation (SNL) model of neuropathic pain in rodents.
Experimental Protocols
The following are detailed methodologies for the key behavioral assays cited in the comparison tables.
Von Frey Test for Mechanical Allodynia
-
Animal Acclimation: Rodents are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Response Measurement: The filament is pressed against the paw until it buckles, and the pressure is held for 3-5 seconds. A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: The 50% withdrawal threshold is determined using the up-down method.
Hargreaves Test for Thermal Hyperalgesia
-
Animal Acclimation: Rodents are placed in individual Plexiglas chambers on a glass floor and allowed to acclimate.
-
Heat Source Application: A radiant heat source is positioned under the glass floor, targeting the plantar surface of the hind paw.
-
Response Measurement: The latency for the animal to withdraw its paw from the heat source is automatically recorded. A cutoff time (e.g., 20 seconds) is used to prevent tissue damage.
-
Data Analysis: The paw withdrawal latency is used as a measure of thermal sensitivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for evaluating combination analgesia.
Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable cells, including nociceptive (pain-sensing) neurons. Among the nine known subtypes, Nav1.7 and Nav1.8 are predominantly expressed in the peripheral nervous system and have been identified as key players in pain signaling.[1][2][3][4] While both contribute to nociceptor excitability, they play distinct and complementary roles. Understanding these differences is paramount for the development of targeted and effective analgesics.
Nav1.7, encoded by the SCN9A gene, is often described as the "threshold" channel.[1][5][6] Its biophysical properties allow it to amplify small, subthreshold depolarizations at the nerve terminal, effectively setting the "gain" of the nociceptor.[5][6] In contrast, Nav1.8, encoded by the SCN10A gene, is considered the "amplifier" or workhorse channel, responsible for conducting the majority of the sodium current that underlies the rising phase of the action potential.[6][7] This guide provides an objective comparison of Nav1.7 and Nav1.8, supported by experimental data, to elucidate their specific contributions to pain transmission.
Comparative Data: Nav1.7 vs. Nav1.8
The functional distinctions between Nav1.7 and Nav1.8 arise from their unique expression patterns, biophysical properties, and genetic links to human pain conditions.
Table 1: General Properties and Roles in Nociception
| Feature | Nav1.7 | Nav1.8 |
| Gene | SCN9A[4][8][9][10][11] | SCN10A[1][4][9][11] |
| Primary Role | Threshold setting, amplifying generator potentials[5][6] | Action potential upstroke, enabling repetitive firing[6][7] |
| Analogy | "Pain Amplifier" / "Gain-Setter"[5][6] | "Action Potential Workhorse"[6][7] |
| Expression | High levels in sensory and sympathetic neurons (DRG, TG)[1][6][8] | Preferentially in small-diameter sensory neurons (DRG, TG)[1][2][6][12][13] |
| Subcellular Location | Concentrated at nerve fiber endings/terminals[5][6] | Primarily located in the soma of DRG neurons[2] |
| TTX Sensitivity | Sensitive (TTX-S)[6] | Resistant (TTX-R)[1][6] |
Table 2: Electrophysiological Characteristics
| Parameter | Nav1.7 | Nav1.8 |
| Activation | Activates at more hyperpolarized potentials[14] | Activates at more depolarized potentials[7][15] |
| Inactivation | Slow entry into closed-state inactivation[5][6] | More depolarized voltage-dependence of inactivation[7][15] |
| Ramp Current | Produces significant ramp currents in response to slow, small depolarizations[5][7] | Less contribution to ramp currents |
| Recovery from Inactivation | Slower recovery from fast inactivation[5] | Rapid recovery from inactivation[6] |
| Contribution to AP | Sets the threshold for action potential firing[1][5][7] | Contributes the majority of the current for the depolarizing upstroke[7][14] |
Table 3: Genetic Links to Human Pain Disorders
| Condition | Nav1.7 (SCN9A) Mutations | Nav1.8 (SCN10A) Mutations |
| Congenital Insensitivity to Pain (CIP) | Loss-of-function mutations cause complete inability to feel pain[5] | Loss-of-function mutations not fully described in humans, but knockout mice show reduced pain sensitivity[1][3][4] |
| Inherited Erythromelalgia (IEM) | Gain-of-function mutations cause severe, burning pain in extremities triggered by warmth[7][16] | - |
| Paroxysmal Extreme Pain Disorder (PEPD) | Gain-of-function mutations cause episodes of intense pain in various body regions[8] | - |
| Small Fiber Neuropathy (SFN) | Gain-of-function mutations are a known cause[10] | Gain-of-function mutations are associated with painful SFN[1][3] |
Signaling Pathways and Functional Roles
The distinct electrophysiological properties of Nav1.7 and Nav1.8 dictate their sequential and cooperative roles in generating a nociceptive signal.
Caption: Role of Nav1.7 and Nav1.8 in nociceptor action potential generation.
As illustrated, a noxious stimulus causes a small initial depolarization. Nav1.7, with its ability to activate at more negative potentials and generate a "ramp" current, amplifies this small signal, pushing the neuron's membrane potential to the threshold required for firing.[5][6][7] Once this threshold is reached, the more densely expressed Nav1.8 channels open, causing a large influx of sodium ions that generates the rapid upstroke of the action potential.[6][7] The rapid recovery kinetics of Nav1.8 also enable the neuron to fire repetitively in response to sustained stimuli.[6][15]
Experimental Protocols
The characterization of Nav1.7 and Nav1.8 relies on specific and detailed experimental methodologies.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ionic currents flowing through Nav1.7 and Nav1.8 channels in isolated neurons or heterologous expression systems (e.g., HEK293 cells).
-
Objective: To characterize the voltage-dependence of activation and inactivation, current kinetics, and recovery from inactivation.
-
Methodology:
-
Cell Preparation: Dorsal root ganglion (DRG) neurons are acutely dissociated from rodents or obtained from human donors. Alternatively, cell lines (HEK293, CHO) are transfected with plasmids containing the SCN9A or SCN10A gene.
-
Recording: A glass micropipette filled with an internal solution (approximating intracellular fluid) forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain "whole-cell" access.
-
Solutions: The external solution contains physiological concentrations of ions. To isolate sodium currents, potassium and calcium channel blockers (e.g., CsCl, TEA, CdCl₂) are added. Tetrodotoxin (TTX) is used to differentiate between TTX-sensitive (like Nav1.7) and TTX-resistant (like Nav1.8) currents.[6]
-
Voltage Protocols: A series of voltage steps are applied to the cell to elicit channel opening (activation), closing (deactivation), and inactivation.
-
Activation Curve: Cells are held at a negative potential (e.g., -100 mV) and then depolarized to a range of test potentials. The peak current at each potential is measured.
-
Inactivation Curve: Cells are held at various conditioning potentials before a test pulse to a fixed depolarization (e.g., 0 mV) to determine the fraction of channels available to open.
-
-
-
Data Analysis: Current-voltage (I-V) relationships are plotted. Conductance and inactivation data are fitted with Boltzmann functions to determine parameters like the voltage of half-maximal activation (V½) and inactivation.
Caption: Workflow for patch-clamp electrophysiology experiments.
Immunohistochemistry (IHC)
IHC is used to visualize the location and distribution of Nav1.7 and Nav1.8 proteins within neuronal tissue.
-
Objective: To determine the co-localization and differential expression of Nav1.7 and Nav1.8 in DRG and other nervous tissues.
-
Methodology:
-
Tissue Preparation: Animals are perfused, and tissues (e.g., DRG) are dissected, fixed (e.g., with 4% paraformaldehyde), and cryoprotected. The tissue is then sectioned using a cryostat.
-
Antigen Retrieval: Sections may be treated to unmask the antigenic sites.
-
Staining: Sections are incubated with primary antibodies specific to Nav1.7 or Nav1.8. Following washes, they are incubated with fluorescently-labeled secondary antibodies that bind to the primary antibodies.
-
Imaging: A fluorescent or confocal microscope is used to capture images. Different fluorescent labels allow for the simultaneous visualization of multiple proteins (e.g., Nav1.7 in green, Nav1.8 in red) to assess co-expression.
-
-
Data Analysis: The intensity and distribution of the fluorescent signals are quantified to compare protein expression levels between different neuronal populations or experimental conditions.[17]
Behavioral Models of Pain in Rodents
These models are essential for assessing the in vivo contribution of each channel to different pain modalities.
-
Objective: To measure pain responses (thermal hyperalgesia, mechanical allodynia) in wild-type, knockout, or pharmacologically treated animals.
-
Methodology:
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) is injected into a hind paw to induce inflammation.[17]
-
Neuropathic Pain Model: A nerve injury is created, for example, by chronic constriction injury (CCI) or spared nerve injury (SNI).
-
Behavioral Testing:
-
Mechanical Allodynia: Von Frey filaments of increasing force are applied to the paw. The force at which the animal withdraws its paw is the withdrawal threshold.
-
Thermal Hyperalgesia: A radiant heat source is applied to the paw (Hargreaves test). The time taken for the animal to withdraw its paw is the withdrawal latency.
-
-
-
Data Analysis: The withdrawal thresholds or latencies of knockout/treated animals are compared to control animals to determine the role of the target channel in that pain state. Studies on knockout mice have demonstrated that both Nav1.7 and Nav1.8 are involved in inflammatory and neuropathic pain.[3][4][6][12]
Logical Comparison of Functional Roles
The distinct roles of Nav1.7 and Nav1.8 can be summarized in a logical flow, highlighting their different but interdependent contributions to nociception.
Caption: Functional divergence of Nav1.7 and Nav1.8 in pain signaling.
Conclusion
Nav1.7 and Nav1.8 are both crucial for pain transmission but fulfill non-redundant roles. Nav1.7 acts as a sensitive detector and amplifier of noxious stimuli, bringing the nociceptor to its firing threshold. Nav1.8 then takes over, providing the powerful inward current necessary for robust action potential generation and propagation. This division of labor makes both channels compelling targets for analgesic drug development. The profound analgesia observed in individuals with Nav1.7 loss-of-function mutations highlights its critical role, but the contribution of Nav1.8 to neuronal hyperexcitability in chronic pain states underscores its importance as well.[6][18] Future therapeutic strategies may involve selective inhibition of one or both channels to achieve effective pain relief with minimal side effects.
References
- 1. Sodium channels as a new target for pain treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the voltage-gated sodium channel, NaV1.8, and its role in visceral pain perception [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Pain behavior in SCN9A (Nav1.7) and SCN10A (Nav1.8) mutant rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pain-related sodium channels SCN9A and SCN10A polymorphisms in migraine chronification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic Analysis of SCN11A, SCN10A, and SCN9A in Familial Episodic Pain Syndrome (FEPS) in Japan and Proposal of Clinical Diagnostic Criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nav1.8 - Wikipedia [en.wikipedia.org]
- 13. frontiersin.org [frontiersin.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. mdpi.com [mdpi.com]
- 16. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury | Journal of Neuroscience [jneurosci.org]
- 17. Changes in the expression of NaV1.7, NaV1.8 and NaV1.9 in a distinct population of dorsal root ganglia innervating the rat knee joint in a model of chronic inflammatory joint pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The voltage-gated sodium channel Nav1.7 has long been a high-priority target in the quest for novel, non-opioid analgesics. Human genetic studies have compellingly demonstrated that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain. This has fueled extensive drug discovery efforts to develop selective Nav1.7 inhibitors. However, the translation of potent preclinical candidates into clinically effective pain therapeutics has been fraught with challenges, with many compounds failing to demonstrate efficacy in human trials.
This guide provides a comparative analysis of Nav1.7 inhibitors, with a focus on evaluating their clinical translation potential. We will examine the available data for a commercially available research compound, Nav1.7-IN-3, and compare it with other notable Nav1.7 inhibitors that have progressed to different stages of development. This analysis aims to provide researchers, scientists, and drug development professionals with a framework for assessing the potential of novel Nav1.7 inhibitors.
The Nav1.7 Signaling Pathway in Nociception
Nav1.7 is predominantly expressed in peripheral sensory neurons, where it plays a crucial role in amplifying subthreshold depolarizations and setting the threshold for action potential generation. As depicted in the signaling pathway below, noxious stimuli activate nociceptors, leading to an influx of ions and initial depolarization. Nav1.7 channels, concentrated at the nerve endings, amplify this signal, triggering an action potential that propagates along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain.
This compound: A Preclinical Research Compound
This compound is a commercially available compound described as a selective and orally bioavailable Nav1.7 inhibitor. While detailed preclinical studies are not publicly available, information from chemical suppliers provides some initial data points.
Table 1: Publicly Available Data for this compound
| Parameter | Value | Source |
| IC50 (hNav1.7) | 8 nM | Chemical Suppliers |
| Bioavailability | Orally bioavailable | Chemical Suppliers |
| CNS Penetration | Limited | Chemical Suppliers |
The reported potent IC50 of 8 nM against human Nav1.7 suggests that this compound is a high-affinity ligand for the channel. The assertion of oral bioavailability and limited CNS penetration are desirable characteristics for a peripherally acting analgesic, potentially minimizing central nervous system side effects. However, a comprehensive evaluation of its clinical translation potential is hindered by the lack of publicly accessible data on its selectivity against other sodium channel subtypes, in vivo efficacy in animal pain models, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Comparative Analysis with Other Nav1.7 Inhibitors
To contextualize the potential of this compound, it is instructive to compare it with other Nav1.7 inhibitors for which more extensive data is available. The following sections detail the preclinical and clinical profiles of selected compounds that represent different stages and strategies in Nav1.7 inhibitor development.
PF-05089771 (Pfizer)
PF-05089771 was a highly selective Nav1.7 inhibitor that advanced to Phase 2 clinical trials. It is an arylsulfonamide that acts as a state-dependent blocker, preferentially binding to the inactivated state of the channel.
Table 2: Preclinical and Clinical Data for PF-05089771
| Parameter | Value | Source |
| IC50 (hNav1.7) | 11 nM | [1][2] |
| Selectivity | >1000-fold vs. Nav1.5 and Nav1.8 | [2][3] |
| In Vivo Efficacy | Analgesic effects in rodent models of inflammatory and neuropathic pain | [4][5] |
| Clinical Status | Development terminated | [4] |
| Reason for Discontinuation | Lack of efficacy in painful diabetic peripheral neuropathy | [4][5] |
Despite promising preclinical data, PF-05089771 failed to demonstrate significant analgesic efficacy in a clinical trial for painful diabetic peripheral neuropathy.[4][5] This discordance has been attributed to several factors, including potential species differences in channel pharmacology and the challenge of achieving adequate target engagement in humans at a safe dose.[6]
Vixotrigine (BIIB074; Biogen)
Vixotrigine (formerly known as GSK1014802) is a use-dependent sodium channel blocker that was initially investigated as a Nav1.7-selective inhibitor. However, further characterization revealed it to be a broad-spectrum Nav inhibitor.[5][7] It has been evaluated in several clinical trials for various neuropathic pain conditions.
Table 3: Preclinical and Clinical Data for Vixotrigine
| Parameter | Value | Source |
| IC50 (hNav1.7, use-dependent) | 1.76 µM | [7] |
| Selectivity | Broad-spectrum Nav inhibitor | [5][7] |
| In Vivo Efficacy | Efficacy in rodent models of pain | [8] |
| Clinical Status | Phase 3 studies for trigeminal neuralgia | [9] |
| Clinical Efficacy | Met primary endpoint in a Phase 2 study for lumbosacral radiculopathy | [5] |
Vixotrigine's clinical development highlights a different strategy, where broad-spectrum sodium channel blockade with use-dependent properties may offer a path to efficacy, albeit with a different risk-benefit profile compared to highly selective inhibitors.
ST-2427 (SiteOne Therapeutics)
ST-2427 is a highly selective, peripherally restricted Nav1.7 inhibitor that is being developed for the management of moderate-to-severe acute pain. It is administered intravenously.
Table 4: Preclinical and Clinical Data for ST-2427
| Parameter | Value | Source |
| Selectivity | Highly selective for Nav1.7 | [10][11] |
| CNS Penetration | Does not enter the brain | [11] |
| In Vivo Efficacy | Analgesic effects in cynomolgus monkeys in pinprick and capsaicin-evoked itch tests | [12] |
| Clinical Status | Phase 1 clinical trial initiated | [10][13][14] |
ST-2427's development strategy focuses on high selectivity and peripheral restriction to minimize CNS side effects, which is a common concern with less selective sodium channel blockers. Its progression into clinical trials will provide valuable data on the viability of this approach for acute pain.
Channel Therapeutics' Nav1.7 Inhibitors
Channel Therapeutics is developing a pipeline of Nav1.7 inhibitors for various pain indications, including a depot formulation for post-surgical nerve blocks and an eye drop for ocular pain.
Table 5: Preclinical Data for Channel Therapeutics' Nav1.7 Inhibitors
| Formulation | In Vivo Model | Key Findings | Source |
| Depot Formulation | Rodent sciatic nerve block (thermal hyperalgesia and mechanical allodynia) | Demonstrated significant improvements in efficacy and duration over bupivacaine | [15][16][17] |
| Eye Drop (CT2000) | Rabbit capsaicin-induced ocular pain and mouse dry eye disease model | Rapid and sustained pain relief | [18] |
Channel Therapeutics' approach of localized delivery (nerve block and eye drops) represents another strategy to maximize efficacy at the target site while minimizing systemic exposure and potential side effects.
Experimental Protocols
A thorough preclinical evaluation of a Nav1.7 inhibitor is critical for assessing its clinical translation potential. The following is a generalized workflow for such an evaluation.
Key Experimental Methodologies:
-
Patch-Clamp Electrophysiology: This is the gold standard for determining the potency (IC50) and selectivity of a compound on Nav1.7 and other sodium channel subtypes. Whole-cell patch-clamp recordings are performed on cell lines stably expressing the channel of interest. Different voltage protocols are used to assess state- and use-dependence.
-
Animal Models of Pain:
-
Inflammatory Pain: Models such as the complete Freund's adjuvant (CFA) or carrageenan-induced paw edema are used to assess efficacy against inflammatory pain. Paw withdrawal latency to a thermal stimulus (Hargreaves test) or mechanical stimulus (von Frey filaments) are common readouts.
-
Neuropathic Pain: Models like chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve are employed to evaluate efficacy in neuropathic pain states. Mechanical allodynia and thermal hyperalgesia are measured.
-
-
Pharmacokinetic Studies: These studies are conducted in animals (e.g., rodents, non-human primates) to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This includes measuring plasma concentrations over time after oral and intravenous administration to determine bioavailability and half-life.
-
Safety Pharmacology: These studies assess the potential for adverse effects on major organ systems, including cardiovascular (e.g., telemetry in conscious animals to monitor ECG, blood pressure, and heart rate) and central nervous system function.
The Challenge of Clinical Translation: Preclinical vs. Clinical Outcomes
The journey of Nav1.7 inhibitors has highlighted a significant disconnect between promising preclinical data and clinical efficacy. Several factors may contribute to this translational gap.
Conclusion
The development of Nav1.7 inhibitors for the treatment of pain remains a challenging but important endeavor. While this compound exhibits a potent in vitro profile, the lack of comprehensive preclinical data makes a definitive assessment of its clinical translation potential premature. The experiences with compounds like PF-05089771 and Vixotrigine underscore the complexities of translating preclinical findings into clinical success.
Future success in this area will likely depend on a multi-faceted approach that includes:
-
High Selectivity and Potency: To minimize off-target effects and achieve efficacy at safe doses.
-
Optimal Pharmacokinetics: Ensuring adequate drug exposure at the target site in the peripheral nervous system.
-
Innovative Development Strategies: Such as peripheral restriction, localized delivery, or combination therapies.
-
Improved Preclinical Models: That more accurately reflect the pathophysiology of human pain conditions.
-
Patient Stratification: Identifying patient populations most likely to respond to Nav1.7 inhibition based on the underlying mechanisms of their pain.
As our understanding of the role of Nav1.7 in different pain states continues to evolve, so too will the strategies for developing the next generation of non-opioid analgesics. The ongoing clinical development of compounds like ST-2427 and those from Channel Therapeutics will be critical in determining the ultimate therapeutic value of targeting Nav1.7.
References
- 1. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nav1.7 and other voltage-gated sodium channels as drug targets for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain [mdpi.com]
- 5. Lessons learned in translating pain knowledge into practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of Vixotrigine: A Novel Use-Dependent Sodium Channel Blocker for the Treatment of Trigeminal Neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iasp-pain.org [iasp-pain.org]
- 10. SiteOne Therapeutics begins trial of non-opioid analgesic for acute pain [clinicaltrialsarena.com]
- 11. SiteOne Therapeutics Announces Initiation of Phase 1 Clinical Trial for its Non-Opioid Analgesic for Acute Pain [prnewswire.com]
- 12. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 13. Altasciences Initiates Phase I Study in Healthy Normal Subjects for ST-2427, a Non-Opioid Analgesic for Acute Pain | Altasciences [altasciences.com]
- 14. businesswire.com [businesswire.com]
- 15. Channel Therapeutics Reports Positive Preclinical Results for NaV1.7 Inhibitor Formulation [synapse.patsnap.com]
- 16. Channel Therapeutics Reports Positive Preclinical Data For Depot Formulation Of NaV1.7 Inhibitor | Nasdaq [nasdaq.com]
- 17. Channel Therapeutics Announces Positive Efficacy Data For a Depot Formulation of a NaV1.7 Inhibitor in a Preclinical In Vivo Nerve Block Model - BioSpace [biospace.com]
- 18. Channel Therapeutics' NaV1.7 Inhibitor Shows Promising Results for Ocular Pain in Preclinical Trials [trial.medpath.com]
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nav1.7-IN-3 against other novel inhibitors targeting the voltage-gated sodium channel Nav1.7, a key player in pain signaling. This document synthesizes preclinical data on efficacy and selectivity, details key experimental protocols, and visualizes relevant biological pathways and workflows to support informed decisions in pain research and development.
The voltage-gated sodium channel Nav1.7 is a highly validated target for the development of new pain therapeutics. Its critical role in the transmission of pain signals is underscored by human genetic studies, where loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to feel pain.[1] Conversely, gain-of-function mutations are associated with severe pain disorders.[1] This has spurred the development of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics.
This compound has emerged as a selective, orally bioavailable inhibitor of Nav1.7 with a reported IC50 of 8 nM.[2] This guide places this compound in the context of other notable Nav1.7 inhibitors, presenting their performance data in a comparative framework.
Comparative Efficacy and Selectivity of Nav1.7 Inhibitors
The development of Nav1.7 inhibitors has been challenging, with many compounds failing to translate promising preclinical data into clinical efficacy.[3][4] Key parameters for evaluating these inhibitors are their potency (typically measured as the half-maximal inhibitory concentration, or IC50) against Nav1.7 and their selectivity over other sodium channel isoforms (e.g., Nav1.5, which is crucial for cardiac function) to minimize off-target effects. The following table summarizes publicly available data for this compound and a selection of other novel Nav1.7 inhibitors.
| Compound | Type | Nav1.7 IC50 (nM) | Selectivity Profile | Key Findings & Clinical Status |
| This compound | Small Molecule | 8[2] | Selective, limited CNS penetration reported.[2] | Orally bioavailable and shows efficacy in a rat behavioral model.[2] |
| PF-05089771 | Small Molecule | ~11-28 | >1000-fold selective over Nav1.5 and Nav1.8.[5] | Showed efficacy in a model of inherited erythromelalgia but did not meet primary endpoints in a painful diabetic peripheral neuropathy trial.[3][6] |
| ST-2427 | Small Molecule | 39 (human) | >2500-fold selective over other Nav channels (IC50 >100,000 nM).[7] | A state-independent inhibitor that binds to the extracellular pore. Advanced to Phase I clinical trials for acute pain.[7] |
| PTx2-3127 | Peptide | 7 | >1000-fold selective over Nav1.1, 1.3, 1.4, 1.5, 1.8, and 1.9.[8] | A rationally designed peptide based on a tarantula venom toxin; shows efficacy in rat models of chronic and thermal pain.[8] |
| PTx2-3258 | Peptide | 4 | >1000-fold selective over Nav1.1, 1.3, 1.4, 1.5, 1.8, and 1.9.[8] | A highly potent and selective peptide inhibitor designed from ProTx-II.[8] |
| JzTx-V Analog (AM-8145) | Peptide | ~100 | Interacts with the second voltage-sensor domain of Nav1.7.[9] | Engineered from a tarantula venom peptide to improve selectivity over the Nav1.4 channel.[9] |
| Compound 25 (SiteOne Therapeutics) | Small Molecule | <100 | >800-fold selective over Nav1.1-1.3, Nav1.8, Cav1.2, and hERG.[10] | A saxitoxin-templated inhibitor that is efficacious in a preclinical model of acute pain.[10] |
| GNE-0439 | Small Molecule | 340 | >100-fold selective over Nav1.5.[11] | Identified through a mechanism-specific assay design.[11] |
Key Experimental Protocols
The following are detailed methodologies for two critical assays used in the evaluation of Nav1.7 inhibitors.
Whole-Cell Voltage-Clamp Electrophysiology
This "gold standard" assay directly measures the inhibitory effect of a compound on Nav1.7 channel function.
Objective: To determine the concentration-dependent inhibition (IC50) of a test compound on human Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human Nav1.7 channel are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and plated at a low density.
-
Recording Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -120 mV.
-
Nav1.7 currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
To assess state-dependent inhibition, a pre-pulse to a half-inactivation potential (around -60 to -70 mV) is applied before the test pulse.
-
-
Compound Application: The test compound is applied at increasing concentrations to determine a concentration-response curve.
-
Data Analysis: The peak inward current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value.
Formalin-Induced Pain Model
This in vivo model assesses the analgesic efficacy of a compound in a model of persistent inflammatory pain.
Objective: To evaluate the ability of a test compound to reduce nociceptive behaviors in rodents following an intraplantar injection of formalin.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Acclimatization: Animals are acclimated to the testing environment and handling procedures for several days before the experiment.
-
Compound Administration: The test compound or vehicle is administered at a predetermined time before the formalin injection (e.g., 30-60 minutes), typically via oral gavage, intraperitoneal, or intravenous injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 5% for rats, 2.5% for mice) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately after the injection, the animal is placed in an observation chamber. Nociceptive behaviors, such as licking, biting, and flinching of the injected paw, are recorded for a set period (e.g., 60 minutes). The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents acute nociceptive pain due to direct activation of nociceptors.
-
Phase 2 (15-60 minutes): Represents inflammatory pain resulting from central sensitization in the spinal cord.
-
-
Data Analysis: The total time spent in nociceptive behaviors or the number of flinches is quantified for each phase. The effect of the test compound is compared to the vehicle control group to determine the percentage of inhibition of the pain response.
Visualizing the Landscape of Nav1.7 Inhibition
To better understand the context of Nav1.7 inhibitor development, the following diagrams illustrate the Nav1.7 signaling pathway and a typical screening workflow.
Nav1.7 Signaling Pathway in Nociception.
Typical Screening Workflow for Nav1.7 Inhibitors.
Conclusion
This compound demonstrates high potency for the Nav1.7 channel, positioning it as a valuable tool for preclinical pain research. This guide provides a snapshot of its standing relative to other novel inhibitors, highlighting the ongoing efforts to achieve both high potency and selectivity. The provided experimental protocols and diagrams offer a foundational understanding for researchers entering or working in this competitive field. The ultimate success of any Nav1.7 inhibitor will depend on its ability to demonstrate significant analgesic efficacy in human clinical trials, a challenge that has thus far proven formidable for this target class.[3][4] Continued research and development, utilizing robust preclinical models and innovative screening strategies, will be essential to unlock the full therapeutic potential of Nav1.7 inhibition.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|Cas# 1788872-06-9 [glpbio.cn]
- 3. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcentral.com [medcentral.com]
- 7. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 8. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain [elifesciences.org]
- 9. Pharmacological characterization of potent and selective NaV1.7 inhibitors engineered from Chilobrachys jingzhao tarantula venom peptide JzTx-V - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Selective Inhibitors of NaV1.7 Templated on Saxitoxin as Therapeutics for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
For immediate reference, treat Nav1.7-IN-3 as a hazardous chemical waste. Proper disposal requires containment, clear labeling, and transfer to your institution's certified waste management provider. Do not dispose of this compound down the drain or in regular solid waste.
This document provides essential procedural guidance for the safe and compliant disposal of this compound, a selective, orally bioavailable voltage-gated sodium channel Nav1.7 inhibitor. The information is intended for researchers, scientists, and drug development professionals handling this compound in a laboratory environment. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, these procedures are based on general best practices for hazardous chemical waste management and information from an SDS for a similar Nav1.7 inhibitor.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is critical for correct handling and waste segregation.
| Property | Value |
| Chemical Formula | C₁₇H₂₀ClFN₄O₂S₂ |
| Molecular Weight | 430.95 g/mol |
| Physical Form | Solid |
| CAS Number | 1788872-06-9 |
Disposal Workflow
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound. Adherence to this workflow is crucial for ensuring laboratory safety and environmental compliance.
Caption: Workflow for the proper disposal of this compound waste.
Detailed Experimental Protocol: Disposal Procedure
This step-by-step protocol provides a direct, operational guide for the disposal of solid this compound waste.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
2. Waste Segregation:
-
Designate a specific, properly labeled container for solid this compound waste. This includes unused or expired compounds, as well as contaminated materials such as weighing paper, pipette tips, and gloves.
-
Do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.[1][2][3]
3. Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."[3][4]
-
The label must also include the full chemical name: "this compound".
-
Based on the SDS for a similar Nav1.7 inhibitor, it is prudent to indicate potential hazards. The SDS for "NaV1.7 inhibitor 51" lists it as "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects."[5] Therefore, include precautionary hazard warnings on your label.
-
Record the date when waste is first added to the container (the accumulation start date).[3]
4. Waste Accumulation and Storage:
-
Keep the hazardous waste container sealed at all times, except when adding waste.[3][4]
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation.[3][4]
-
Ensure the storage area is secure and that the waste is segregated from incompatible materials.[3]
5. Final Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its collection by your Environmental Health & Safety (EH&S) department or equivalent authority.[1][3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Important Considerations:
-
Consult Institutional Policies: Always consult and adhere to your institution's specific chemical hygiene plan and hazardous waste disposal guidelines.[1][2][3] These policies will provide detailed instructions and contact information for your EH&S office.
-
Safety Data Sheets (SDS): While a specific SDS for this compound was not found, it is a standard practice to review the complete SDS for any chemical before use.[6] If you have received an SDS from your supplier, it should be your primary source of safety and disposal information.
-
Environmental Protection: Avoid releasing this chemical into the environment.[5] The potential for aquatic toxicity necessitates that it be disposed of as hazardous chemical waste.
References
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Nav1.7-IN-3. The following protocols for personal protective equipment (PPE), operational procedures, and disposal are designed to ensure a safe laboratory environment and minimize exposure to this potent, selective, and orally bioavailable voltage-gated sodium channel Nav1.7 inhibitor.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, chemical suppliers indicate that this compound should be treated as hazardous.[1] The following recommendations are based on general best practices for handling potent, powdered research chemicals and specific information available from suppliers. All users must consult the complete SDS provided by their supplier before commencing any work.
Essential Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from airborne particles and splashes. |
| Respiratory Protection | A properly fitted NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of the powdered compound, especially when handling outside of a fume hood. |
| Body Protection | A lab coat or disposable gown | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to maintaining a safe laboratory environment.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Based on supplier information, this compound should be stored at -20°C for long-term stability.
| Storage Condition | Temperature | Duration |
| Long-term | -20°C | As recommended by the supplier |
| Short-term (in solution) | -20°C | Use within 1 month to prevent loss of potency |
Handling and Preparation of Solutions
All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation risk. When preparing solutions, add the solvent to the powdered compound slowly to avoid generating dust.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Chemical Waste: All unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Materials: All disposable lab supplies that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated, sealed hazardous waste container for disposal.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste. The rinsed container can then be disposed of according to institutional guidelines.
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure. The following workflow outlines the steps to be taken.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
